4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c9-8(10,11)7(14)3-1-5(2-4-7)6(12)13/h5,14H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUBKGKIMNZJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720960 | |
| Record name | 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163729-47-2 | |
| Record name | 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
molecular structure of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid
An In-Depth Technical Guide to the Molecular Structure of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Strategic Importance
In the landscape of modern medicinal chemistry, the design of molecular scaffolds that offer both structural rigidity and tunable physicochemical properties is paramount. This compound emerges as a compound of significant interest, embodying a strategic combination of functional groups on a well-defined cycloaliphatic core. This molecule integrates a hydroxyl group, a carboxylic acid, and the powerfully influential trifluoromethyl (CF₃) group onto a cyclohexane ring.[1] This unique architecture makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics and advanced materials.[1][2]
The inclusion of the trifluoromethyl group is a well-established strategy in drug design to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[3][4][5][6] This guide provides a comprehensive analysis of the , delving into its synthesis, physicochemical characteristics, and the profound implications of its structural features for researchers in drug discovery and development.
Core Molecular Structure and Physicochemical Profile
The foundation of this molecule's utility lies in its distinct three-dimensional structure and the electronic effects of its substituents. The cyclohexane ring provides a non-aromatic, conformationally mobile scaffold that positions the key functional groups in precise spatial orientations.
Key Chemical Identifiers and Properties
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | [7][8] |
| Molecular Formula | C₈H₁₁F₃O₃ | [1] |
| Molecular Weight | 212.17 g/mol | [8] |
| CAS Number | 1163729-47-2 | [1][7] |
| Canonical SMILES | C1CC(CCC1C(=O)O)(C(F)(F)F)O | [1][8] |
| InChIKey | FIUBKGKIMNZJSO-UHFFFAOYSA-N | [1][8] |
| Topological Polar Surface Area | 57.5 Ų | [8] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 3 (PubChem: 6) | [7][8] |
The Trifecta of Functionality: A Structural Analysis
The interplay between the three functional groups on the cyclohexane scaffold dictates the molecule's overall chemical behavior and potential biological activity.
-
The Trifluoromethyl (-CF₃) Group: This group is the cornerstone of the molecule's unique profile. Its strong electron-withdrawing nature significantly increases the acidity of the neighboring carboxylic acid.[1] In a pharmaceutical context, the CF₃ group is prized for its ability to enhance metabolic stability by blocking potential sites of enzymatic oxidation.[4][9] The carbon-fluorine bond is exceptionally strong, making the group resistant to degradation.[4] Furthermore, it increases lipophilicity, which can improve a molecule's ability to permeate biological membranes, a critical factor for bioavailability.[3][4]
-
The Hydroxyl (-OH) Group: The presence of the tertiary hydroxyl group introduces polarity and the capacity for hydrogen bonding. This feature can enhance solubility in polar solvents and provides a crucial interaction point for binding to biological targets like enzymes or receptors.[1]
-
The Carboxylic Acid (-COOH) Group: This functional group serves as a primary handle for synthetic modifications, allowing for the formation of esters, amides, and other derivatives.[1] Its acidity allows it to participate in electrostatic interactions with biological targets and contributes to the molecule's overall solubility profile.
-
The Cyclohexane Scaffold: Unlike a flat aromatic ring, the cyclohexane core is a three-dimensional structure. This rigid scaffold dictates the spatial relationship between the functional groups, which is critical for precise interactions with highly-structured biological targets. The stereochemistry of the substituents (whether the carboxylic acid is cis or trans relative to the other groups) will profoundly impact the molecule's shape and, consequently, its biological activity.[1]
Caption: Key structural features and their functional implications.
Synthesis and Characterization Workflow
While direct synthesis routes for this specific molecule are not extensively detailed in readily available literature, a plausible and logical pathway can be constructed based on established organic chemistry principles and related transformations. The synthesis would likely begin with a commercially available precursor, 4-(trifluoromethyl)benzoic acid.
Proposed Synthetic Pathway
A logical approach involves two key transformations: the reduction of the aromatic ring and the subsequent hydroxylation at the 4-position.
-
Step 1: Hydrogenation of 4-(Trifluoromethyl)benzoic Acid. The aromatic ring is reduced to a cyclohexane ring. This is typically achieved through high-pressure catalytic hydrogenation. This reaction yields a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanecarboxylic acid.[1]
-
Step 2: Hydroxylation of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid. The tertiary hydrogen at the 4-position (alpha to the CF₃ group) is replaced with a hydroxyl group. This can be a challenging transformation, potentially requiring methods like free-radical oxidation or more advanced enzymatic hydroxylation to achieve the desired regioselectivity.[1]
Caption: Proposed workflow for the synthesis and purification.
Experimental Protocol: Catalytic Hydrogenation (Step 1)
This protocol is a representative example based on the synthesis of the precursor, 4-(trifluoromethyl)cyclohexanecarboxylic acid.
Objective: To synthesize a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanecarboxylic acid via high-pressure hydrogenation.
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
W-2 type skeletal nickel catalyst
-
High-pressure autoclave reactor
-
Solvent (e.g., an alcohol like ethanol or methanol)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reactor Charging: The high-pressure autoclave is charged with 4-(trifluoromethyl)benzoic acid and the W-2 skeletal nickel catalyst. A suitable solvent is added to create a slurry.
-
Sealing and Purging: The reactor is securely sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Pressurization: The reactor is pressurized with hydrogen gas to the target pressure, typically between 7.0 and 7.5 MPa.[1]
-
Heating and Agitation: The mixture is heated to a temperature of 185–200 °C while being continuously agitated to ensure efficient mixing of the catalyst, substrate, and hydrogen.[1]
-
Reaction Monitoring: The reaction is allowed to proceed for approximately 20 hours.[1] The progress can be monitored by observing the drop in hydrogen pressure as it is consumed.
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
Catalyst Removal: The reaction mixture is filtered (e.g., through a pad of Celite) to remove the nickel catalyst. The filter cake should be handled with care as it can be pyrophoric.
-
Product Isolation: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude product, a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanecarboxylic acid.
-
Purification: The crude product may be purified further by crystallization or chromatography if necessary.
Characterization and Quality Control
To confirm the identity and purity of the final product, a suite of analytical techniques is essential.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure, including the successful reduction of the aromatic ring and the positions of the substituents.[1]
-
Mass Spectrometry: Verifies the molecular weight of the compound (212.17 g/mol ).[1][8]
-
HPLC: Assesses the purity of the compound, which is commercially available at purities of ≥95% or ≥98%.[1]
-
Infrared (IR) Spectroscopy: Identifies the characteristic vibrational frequencies of the functional groups: a broad O-H stretch for the hydroxyl and carboxylic acid, a sharp C=O stretch for the carboxylic acid, and strong C-F stretches for the trifluoromethyl group.
Relevance and Applications in Drug Development
The strategic value of this compound lies in its utility as a sophisticated building block. Organic synthesis is a rate-limiting factor in drug discovery, and access to complex, functionalized scaffolds like this can accelerate the development of new chemical entities.[10]
Derivatives of cyclohexanecarboxylic acid have been explored for a wide range of therapeutic applications.[11][12][13][14] The incorporation of a trifluoromethyl group is a proven strategy to enhance a drug candidate's pharmacological profile.[6][15] The CF₃ group can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[3][4][5]
Research into structurally similar compounds suggests potential biological activities. For instance, some derivatives have been investigated for their ability to inhibit cholinesterases or for cytotoxic effects against cancer cell lines.[1] The rigid cyclohexane core, combined with the potent electronic and steric properties of the CF₃ group, provides a powerful platform for designing targeted inhibitors or modulators of biological pathways.[1][13]
Safety and Handling
Based on data for structurally related compounds, this compound is likely to be an irritant. GHS classifications for similar molecules indicate it may cause skin irritation, serious eye damage, and respiratory irritation.[1][8] Standard laboratory safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1]
-
Exposure Response: In case of eye contact, rinse immediately with plenty of water. If skin contact occurs, wash thoroughly with soap and water.[1]
Conclusion
This compound is more than a simple organic molecule; it is a highly functionalized and strategically designed building block. Its molecular structure, characterized by the convergence of a rigid cyclohexane scaffold, a polar hydroxyl group, a reactive carboxylic acid, and a powerfully modulating trifluoromethyl group, offers a compelling platform for innovation. For researchers in drug discovery and materials science, understanding the nuances of this structure—from its synthesis and stereochemistry to the functional implications of each component—is key to unlocking its potential in the creation of next-generation pharmaceuticals and advanced materials.
References
- 1. This compound | 1163729-47-2 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid - C8H11F3O3 | CSSB00010179864 [chem-space.com]
- 8. 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | C8H11F3O3 | CID 57345813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jelsciences.com [jelsciences.com]
biological activity of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid
An In-depth Technical Guide: The Biological and Chemical Landscape of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid
Abstract
This compound is a fluorinated organic compound distinguished by a cyclohexane scaffold bearing a hydroxyl, a carboxylic acid, and a trifluoromethyl group. While direct and extensive biological data on this specific molecule is nascent, its structural motifs are of significant interest in modern medicinal chemistry. The trifluoromethyl (-CF3) group is a well-established bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity, while the cyclohexane ring provides a conformationally constrained scaffold. This guide synthesizes the available chemical data, outlines synthetic and purification methodologies, and provides an expert perspective on the compound's biological potential. It serves as a foundational resource for researchers in drug discovery and material science, proposing logical workflows for elucidating its therapeutic promise in areas such as oncology and inflammatory diseases.
Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Design
The incorporation of fluorine, particularly the trifluoromethyl (-CF3) group, into molecular scaffolds is a cornerstone of modern drug design.[1] The -CF3 group offers a unique combination of properties: it is strongly electron-withdrawing, which can modulate the acidity (pKa) of nearby functional groups, and it is highly lipophilic, which can improve membrane permeability and bioavailability.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation, thereby increasing the half-life of a drug candidate.[2]
The cyclohexane ring itself serves as a versatile, non-aromatic scaffold that provides a three-dimensional structure, crucial for precise interactions with biological targets. When combined, as in this compound, these features create a molecule with significant potential as both a final therapeutic agent and a critical intermediate for more complex pharmaceuticals.[3] This guide will explore the knowns and logical next steps for this promising compound.
Physicochemical and Structural Characterization
The distinct functional groups of this compound—hydroxyl, carboxylic acid, and trifluoromethyl—govern its chemical behavior and potential biological interactions.[2] The strongly electron-withdrawing -CF3 group significantly increases the acidity of the carboxylic acid compared to its non-fluorinated analogs.[2]
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | [4] |
| CAS Number | 1163729-47-2 | [2][5] |
| Molecular Formula | C8H11F3O3 | [2][4] |
| Molecular Weight | 212.17 g/mol | [2][4] |
| InChIKey | FIUBKGKIMNZJSO-UHFFFAOYSA-N | [2][4] |
| Predicted pKa | ~2-3 (due to -CF3 group) | [2] |
| Physical Form | Solid | [6] |
Chemical Synthesis and Purification
The primary route for synthesizing this compound involves the high-pressure catalytic hydrogenation of a benzoic acid precursor. This process typically yields a mixture of cis and trans isomers, which necessitates subsequent purification to isolate the desired stereoisomer for specific biological applications.[2]
Caption: General workflow for synthesis and purification.[2]
Protocol 1: Synthesis via Catalytic Hydrogenation
Causality: High pressure and temperature are required to overcome the aromatic stability of the benzoic acid ring. A skeletal nickel catalyst is chosen for its high activity and selectivity in this type of hydrogenation.[2]
-
Reactor Setup: Charge a high-pressure autoclave with 4-(trifluoromethyl)benzoic acid and a W-2 type skeletal nickel catalyst.
-
Reaction Conditions: Seal the reactor, purge with hydrogen gas, and then pressurize to 7.0–7.5 MPa. Heat the mixture to 185–200 °C with constant stirring.
-
Monitoring: Maintain the reaction for approximately 20 hours. The reaction progress can be monitored by sampling and analyzing via Gas Chromatography (GC) for the disappearance of the starting material.
-
Workup: After cooling and depressurizing, filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude product containing a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanecarboxylic acid.
Protocol 2: Isomer Separation by Recrystallization
Causality: The cis and trans isomers exhibit different packing efficiencies in a crystal lattice and slightly different polarities, allowing for their separation by fractional crystallization from a carefully selected solvent system.[2]
-
Dissolution: Dissolve the crude product in a minimal amount of a 3:1 (v/v) mixture of isopropyl ether and n-heptane at an elevated temperature.
-
Crystallization: Slowly cool the solution to 0 °C to induce crystallization. The trans isomer, often being less soluble, will preferentially crystallize out.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Purity Enhancement: To achieve high purity (>99%), repeat the recrystallization process 2-3 times. Purity should be validated using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analysis of Biological Potential and Postulated Mechanisms
While this specific molecule lacks extensive published biological studies, its structure allows for informed hypotheses about its potential activities and mechanisms of action.
Inferred Mechanism of Action
The biological activity is likely driven by the interplay of its functional groups. The trifluoromethyl group can enhance binding to hydrophobic pockets in enzymes or receptors, while the hydroxyl and carboxylic acid groups can form critical hydrogen bonds and electrostatic interactions with polar residues in a target's active site.[2] This combination suggests potential as an enzyme inhibitor or receptor modulator.
Potential Therapeutic Applications
-
Anti-Inflammatory Activity: Structurally related compounds have been investigated for the inhibition of enzymes like cyclooxygenases (COX-1/COX-2), which are key targets in inflammation.[2] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Activity: The metabolic stability conferred by the -CF3 group makes it an attractive feature for anticancer drug candidates, which often suffer from rapid metabolism. Investigations into its effects on cancer cell proliferation are warranted.[2]
-
CNS Disorders: The ability of the -CF3 group to enhance lipophilicity could improve blood-brain barrier penetration. Similar compounds have been studied for cholinesterase inhibition, relevant to neurodegenerative diseases.[2]
Proposed Experimental Workflows for Biological Characterization
To move from hypothesis to data, a structured, multi-stage screening approach is required. This workflow ensures that resources are directed toward the most promising activities.
Caption: A proposed workflow for the biological evaluation of the title compound.
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
Causality: This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death, serving as a robust first-pass screen for potential anticancer activity.
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Add the compound solutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Quantification: Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. This data can be used to determine the IC50 (half-maximal inhibitory concentration) if a dose-dependent effect is observed.
Summary and Future Directions
This compound stands as a molecule of high potential, primarily as a versatile building block for the synthesis of advanced therapeutic agents.[2][3] Its value is derived from the strategic combination of a conformationally rigid cyclohexane core and a metabolically robust trifluoromethyl group. While direct biological evidence is currently limited, its structure strongly suggests potential for modulation of enzymatic and receptor-based pathways relevant to inflammation, oncology, and beyond.
The immediate path forward requires empirical validation through the systematic screening funnels outlined in this guide. Future research should focus on:
-
Broad Biological Screening: Executing the proposed cytotoxicity and enzyme inhibition assays.
-
Stereoisomer-Specific Activity: Synthesizing and separating the pure cis and trans isomers to determine if biological activity is stereospecific.
-
Analog Synthesis: Using the compound as a scaffold to generate a library of derivatives for structure-activity relationship (SAR) studies.
This foundational work will be critical in unlocking the full therapeutic potential of this and related fluorinated cyclohexanecarboxylic acids.
References
- 1. jelsciences.com [jelsciences.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | C8H11F3O3 | CID 57345813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid - C8H11F3O3 | CSSB00010179864 [chem-space.com]
- 6. 4-(Trifluoromethyl)cyclohexanecarboxylic acid, mixture of cis and trans 97 95233-30-0 [sigmaaldrich.com]
The Strategic Deployment of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid in Modern Medicinal Chemistry
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a perpetual endeavor. Among the myriad of building blocks available to the medicinal chemist, 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid has emerged as a scaffold of significant interest. Its unique trifunctionalized cyclohexane core, featuring a hydroxyl group, a metabolically robust trifluoromethyl moiety, and a versatile carboxylic acid handle, presents a compelling platform for the design of next-generation therapeutics. This guide provides an in-depth exploration of the potential applications of this scaffold, grounded in established principles of medicinal chemistry and supported by available data on its derivatives and structurally related compounds. We will delve into its synthesis, potential therapeutic applications, structure-activity relationships, and the underlying mechanistic rationale for its utility in drug design.
The Architectural Advantages: Deconstructing the Core Scaffold
The therapeutic potential of this compound stems from the synergistic interplay of its constituent functional groups and the conformational rigidity of the cyclohexane ring.
-
The Trifluoromethyl Group: A Pillar of Metabolic Stability and Potency The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance a molecule's metabolic stability and binding affinity.[1] Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities and influence non-covalent interactions with biological targets.[1] Furthermore, the C-F bond is exceptionally strong, rendering the -CF3 group resistant to oxidative metabolism, which can prolong the half-life of a drug candidate.
-
The Cyclohexane Ring: A Framework for 3D Exploration The saturated cyclohexane ring provides a rigid, three-dimensional scaffold that allows for the precise spatial orientation of substituents. This is crucial for optimizing interactions with the often-complex topographies of protein binding sites. The ability to explore defined conformational space can lead to significant improvements in potency and selectivity.
-
The Hydroxyl and Carboxylic Acid Groups: Versatile Handles for Interaction and Derivatization The hydroxyl (-OH) and carboxylic acid (-COOH) functionalities serve as key points for hydrogen bonding and electrostatic interactions with biological targets.[1] Moreover, they provide convenient handles for synthetic modification, allowing for the facile generation of diverse libraries of amides, esters, and other derivatives to explore structure-activity relationships (SAR).[1]
Synthetic Strategies: Accessing the Core and its Analogs
Experimental Protocol: A Proposed Synthetic Pathway
This protocol is a hypothetical pathway based on known chemical reactions for similar structures.
References
The Strategic deployment of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine-containing building blocks has become an indispensable tool for modulating the physicochemical and pharmacological properties of bioactive molecules. Among these, 4-hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid has emerged as a particularly valuable scaffold. Its rigid cyclohexane core, decorated with a trifluoromethyl group and two orthogonal functional groups—a hydroxyl and a carboxylic acid—offers a unique combination of properties that are highly sought after in the design of novel therapeutics.
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] The presence of the hydroxyl and carboxylic acid functionalities on the cyclohexane ring provides convenient handles for further synthetic elaboration, allowing for the construction of complex molecular architectures through well-established chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this compound as a building block in organic synthesis, with a focus on providing practical, field-proven insights for its effective utilization.
Synthesis and Purification: Accessing the Core Scaffold
The primary route to this compound involves the catalytic hydrogenation of a readily available aromatic precursor, 4-(trifluoromethyl)benzoic acid. This transformation proceeds via a high-pressure hydrogenation reaction, typically yielding a mixture of cis and trans isomers of 4-(trifluoromethyl)cyclohexanecarboxylic acid. Subsequent functionalization at the 4-position would then be required to introduce the hydroxyl group.
A more direct, albeit less commonly documented, approach would involve the hydrogenation of a 4-hydroxy-4-(trifluoromethyl)benzoic acid derivative. However, the former method is generally more practical due to the commercial availability of the starting material.
Protocol 1: Synthesis of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid (Illustrative)
This protocol is adapted from established procedures for the hydrogenation of substituted benzoic acids and serves as a foundational method for accessing the cyclohexane core.[3]
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
W-2 type skeletal nickel catalyst (Raney Nickel)
-
High-pressure autoclave
-
Solvent (e.g., isopropanol)
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the W-2 skeletal nickel catalyst with deionized water until the washings are neutral, followed by washes with isopropanol. The catalyst should be kept wet with the solvent at all times.
-
Reaction Setup: Charge the high-pressure autoclave with 4-(trifluoromethyl)benzoic acid and the prepared catalyst suspended in isopropanol.
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas. Pressurize the reactor to 7.0–7.5 MPa and heat to 185–200 °C with vigorous stirring.[4]
-
Reaction Monitoring: Monitor the reaction progress by monitoring the pressure drop. The reaction is typically complete within 20 hours.[4]
-
Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 4-(trifluoromethyl)cyclohexanecarboxylic acid as a mixture of cis and trans isomers.
Isomer Separation and Purification
The hydrogenation typically produces a mixture of cis and trans isomers. For many applications, particularly in drug development, a specific isomer is required. The separation of these isomers can be achieved through recrystallization.
Procedure:
-
Solvent Selection: A mixed solvent system, such as isopropyl ether and n-heptane (e.g., in a 3:1 volume ratio), is often effective.[4]
-
Recrystallization: Dissolve the crude product in the minimum amount of the hot solvent mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling to 0 °C to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. This process can be repeated to enhance purity.[4]
| Parameter | Value | Reference |
| Starting Material | 4-(Trifluoromethyl)benzoic acid | [4] |
| Catalyst | W-2 type skeletal nickel | [4] |
| Pressure | 7.0–7.5 MPa | [4] |
| Temperature | 185–200 °C | [4] |
| Reaction Time | ~20 hours | [4] |
| Purification | Recrystallization (isopropyl ether/n-heptane) | [4] |
Conformational Analysis: The Impact of Trifluoromethyl and Hydroxyl Groups
The cyclohexane ring exists predominantly in a chair conformation to minimize angle and torsional strain.[5][6] The substituents on the ring can occupy either axial or equatorial positions, with the equatorial position generally being more stable for larger groups to avoid unfavorable 1,3-diaxial interactions.[7] The conformational preference of a substituent is quantified by its "A-value," which represents the free energy difference between the axial and equatorial conformers.[7]
For this compound, the conformational equilibrium is influenced by the A-values of the hydroxyl, trifluoromethyl, and carboxylic acid groups.
| Substituent | A-value (kcal/mol) | Reference |
| -OH | 0.6 (0.9 in H-bonding solvents) | [4] |
| -CF3 | ~2.1 | [8] |
| -COOH | 1.2 | [4] |
In the case of the trans isomer, where the carboxylic acid is equatorial, the geminal hydroxyl and trifluoromethyl groups will occupy the other axial and equatorial positions at C4. Given the significantly larger A-value of the trifluoromethyl group compared to the hydroxyl group, the CF3 group will strongly prefer the equatorial position. This locks the conformation with the hydroxyl group in the axial position.
Caption: Conformational preference of trans-4-hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid.
This conformational locking has significant implications for the molecule's reactivity and its presentation of functional groups for interaction with biological targets. The axial hydroxyl group may exhibit different reactivity compared to an equatorial counterpart, and the overall shape of the molecule is rigidly defined.
Strategic Applications in Organic Synthesis
The true utility of this compound lies in its role as a versatile building block. The carboxylic acid and hydroxyl groups serve as handles for a variety of coupling reactions, enabling the construction of more complex molecules.
Esterification Reactions
The carboxylic acid moiety can be readily converted to an ester, which can be a final product or a protecting group for further transformations. Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a common method.
Protocol 2: Fischer Esterification of this compound
This is a general protocol for acid-catalyzed esterification.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid or p-toluenesulfonic acid
-
Round-bottom flask with reflux condenser
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Extraction solvents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)
Procedure:
-
Reaction Setup: Dissolve the carboxylic acid in an excess of the desired alcohol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be further purified by column chromatography if necessary.
Amide Coupling Reactions
The formation of an amide bond is one of the most important reactions in medicinal chemistry. The carboxylic acid of our building block can be coupled with a wide range of amines using standard coupling reagents.
Protocol 3: Amide Coupling using EDC/HOBt
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents, a widely used and efficient method.
Materials:
-
This compound
-
Amine
-
EDC hydrochloride
-
HOBt
-
Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))
-
Base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))
Procedure:
-
Activation: Dissolve the carboxylic acid and HOBt in the anhydrous solvent. Add the base, followed by EDC hydrochloride, and stir at room temperature for 30-60 minutes to form the active ester.
-
Coupling: Add the amine to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with the solvent and wash sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer, filter, and concentrate. The crude amide can be purified by column chromatography or recrystallization.
Caption: Key synthetic transformations of the building block.
Case Study: Application in Bioactive Molecule Synthesis
For instance, consider a hypothetical drug discovery program targeting a protein with a hydrophobic pocket that can accommodate a trifluoromethyl group and a nearby hydrogen bond donor/acceptor site. The 4-hydroxy-4-(trifluoromethyl)cyclohexane core provides a rigid scaffold to present these functionalities in a well-defined spatial orientation. The carboxylic acid can be used as a handle to attach the molecule to a pharmacophore that addresses another binding site on the target protein.
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound represents a powerful and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a rigid cyclohexane core, a metabolically stable and lipophilic trifluoromethyl group, and reactive hydroxyl and carboxylic acid functionalities makes it an attractive scaffold for the design of novel bioactive molecules. This guide has provided a comprehensive overview of its synthesis, conformational properties, and key synthetic transformations, offering a practical resource for researchers and drug development professionals seeking to leverage the strategic advantages of this privileged building block. The protocols and insights presented herein are intended to empower chemists to confidently incorporate this valuable tool into their synthetic endeavors, ultimately accelerating the discovery of new and improved therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a synthetic, small-molecule organic compound featuring a unique combination of a cyclohexane scaffold, a hydroxyl group, a carboxylic acid, and a trifluoromethyl (CF3) moiety. While direct extensive biological studies on this specific molecule are not widely published, a comprehensive analysis of its structural components and comparison with well-characterized analogs strongly suggest a primary mechanism of action involving the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a critical component of the tyrosine catabolism pathway. The trifluoromethyl group is anticipated to enhance the compound's metabolic stability and binding affinity, while the hydroxyl and carboxylate groups likely facilitate specific interactions within the enzyme's active site. This guide elucidates this proposed mechanism, provides detailed experimental protocols for its validation, and discusses the potential therapeutic and agrochemical applications that arise from HPPD inhibition.
Introduction to this compound: A Structural Rationale
The chemical architecture of this compound (PubChem CID: 57345813) is key to its predicted biological activity.[1] Each functional group is posited to play a distinct and synergistic role in its interaction with its biological target.
-
Chemical Structure: C8H11F3O3
-
Molecular Weight: 212.17 g/mol [1]
-
Core Scaffold: The cyclohexane ring provides a rigid, three-dimensional framework that correctly orients the appended functional groups for optimal interaction within an enzyme's active site.
-
Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a well-established strategy in medicinal chemistry to enhance a molecule's drug-like properties.[2] It significantly increases lipophilicity, which can improve cell membrane permeability.[2] Furthermore, the strength of the carbon-fluorine bond confers high metabolic stability, increasing the compound's biological half-life.[2] The potent electron-withdrawing nature of the CF3 group can also modulate the acidity of nearby protons and influence binding interactions.[2]
-
Hydroxyl (-OH) and Carboxylic Acid (-COOH) Groups: These polar groups are capable of forming crucial hydrogen bonds and electrostatic interactions with amino acid residues in a protein's binding pocket. The carboxylic acid can act as a hydrogen bond donor and acceptor, and upon deprotonation to a carboxylate, it can form strong ionic bonds. These interactions are critical for the compound's binding affinity and selectivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H11F3O3 | PubChem[1] |
| Molecular Weight | 212.17 g/mol | PubChem[1] |
| XLogP3-AA | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
The Biological Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The proposed primary biological target for this compound is 4-hydroxyphenylpyruvate dioxygenase (HPPD; EC 1.13.11.27).
Role in Tyrosine Catabolism
HPPD is a non-heme Fe(II)-dependent oxygenase that catalyzes the second step in the catabolism of tyrosine, converting 4-hydroxyphenylpyruvate (HPPA) to homogentisate.[3] This pathway is essential for the breakdown of tyrosine in most aerobic organisms.[4] In plants, the product, homogentisate, is also a precursor for the synthesis of vital molecules like plastoquinones and tocopherols (Vitamin E).[4]
The Tyrosine Catabolism Pathway
The inhibition of HPPD disrupts the normal flow of this metabolic pathway, leading to an accumulation of tyrosine and its precursor, HPPA.
Caption: The Tyrosine Catabolism Pathway, highlighting the critical role of HPPD.
Enzyme Structure and Active Site
HPPD is a homodimer in eukaryotes.[5][6] The active site is located in the C-terminal domain and contains a single non-heme Fe(II) ion, which is essential for catalysis.[5] The iron is typically coordinated by three amino acid residues (two histidines and a glutamate) and three water molecules in an octahedral geometry.[5] Substrate access to the active site is controlled by a mobile C-terminal helix, which can act as a "gate".[5][6]
Proposed Mechanism of Action: Potent Inhibition of HPPD
The mechanism of action for this compound is hypothesized to be the potent and reversible inhibition of HPPD. This is based on the well-documented activity of the structurally analogous drug, nitisinone [2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione, NTBC].[7][8][9]
Structural Analogy to Nitisinone (NTBC)
Nitisinone is a potent HPPD inhibitor used for the treatment of Hereditary Tyrosinemia Type 1 (HT-1), a disease caused by a deficiency in the downstream enzyme fumarylacetoacetate hydrolase.[7] By inhibiting HPPD, nitisinone prevents the accumulation of toxic metabolites.[7] Nitisinone's structure, featuring a trifluoromethyl group on a phenyl ring attached to a cyclic dione, provides a strong precedent for the inhibitory potential of compounds with similar trifluoromethyl-substituted cyclic scaffolds.
Proposed Binding Mode
It is proposed that this compound binds within the active site of HPPD, directly interacting with the catalytic Fe(II) ion. The deprotonated carboxylate and the hydroxyl group are likely to act as bidentate ligands, chelating the iron and displacing water molecules. This chelation mimics the binding of the natural substrate, HPPA, but the stability of the inhibitor-enzyme complex prevents the catalytic cycle from proceeding.
The trifluoromethyl-substituted portion of the molecule is expected to fit into a hydrophobic pocket within the active site, further stabilizing the interaction. This binding mode effectively blocks substrate access and locks the enzyme in an inactive state.
Caption: Proposed binding of the inhibitor in the HPPD active site.
Kinetic Profile
Based on studies of NTBC, the inhibition of HPPD by this compound is expected to be time-dependent and reversible.[8] This implies a multi-step binding process, likely involving an initial weak association followed by a slower conformational change that results in a tightly bound enzyme-inhibitor complex.[8]
Experimental Validation: Protocols and Methodologies
The following protocols provide a framework for validating the proposed mechanism of action.
Protocol 1: In Vitro HPPD Enzyme Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified, recombinant HPPD.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against HPPD.
Materials:
-
Recombinant human or plant HPPD
-
4-hydroxyphenylpyruvate (HPPA) substrate
-
Ascorbate (co-factor)
-
Catalase
-
Assay buffer (e.g., potassium phosphate, pH 7.2)
-
Test compound dissolved in DMSO
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 318 nm (for monitoring HPPA depletion) or an oxygen-sensitive electrode.
Methodology:
-
Enzyme Preparation: Dilute recombinant HPPD to a working concentration in the assay buffer.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.
-
Reaction Mixture: In each well of the microplate, add the assay buffer, catalase, ascorbate, and the diluted test compound (or DMSO for control).
-
Enzyme Addition: Add the diluted HPPD to each well to initiate a pre-incubation period (e.g., 10 minutes at 25°C) to allow the inhibitor to bind.
-
Initiate Reaction: Add the HPPA substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 318 nm (the absorbance maximum of the enol form of HPPA) over time, or measure the rate of oxygen consumption.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro HPPD inhibition assay.
Protocol 2: Synthesis of this compound
The synthesis of the title compound can be achieved through the hydrogenation of a suitable aromatic precursor.
Reaction Scheme: High-pressure catalytic hydrogenation of 4-hydroxy-4-(trifluoromethyl)benzoic acid.
Reagents and Conditions:
-
Starting Material: 4-hydroxy-4-(trifluoromethyl)benzoic acid
-
Catalyst: W-2 type skeletal nickel catalyst[10]
-
Solvent: A suitable solvent such as water or a lower alcohol.
-
Temperature: 185–200 °C[10]
-
Pressure: 7.0–7.5 MPa of H2 gas[10]
-
Reaction Time: Approximately 20 hours[10]
Procedure:
-
The starting material is dissolved in the solvent in a high-pressure autoclave.
-
The skeletal nickel catalyst is added under an inert atmosphere.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the target pressure.
-
The mixture is heated to the reaction temperature and stirred for the duration of the reaction.
-
After cooling and depressurization, the catalyst is filtered off.
-
The solvent is removed under reduced pressure.
-
The crude product, a mixture of cis and trans isomers, can be purified by recrystallization.[10]
Potential Applications
The inhibition of HPPD has significant implications in both medicine and agriculture.
-
Therapeutic Potential: As an HPPD inhibitor, this compound could be investigated for the treatment of metabolic disorders such as Hereditary Tyrosinemia Type 1 and Alkaptonuria, where reducing the production of homogentisate is therapeutically beneficial.[7][9]
-
Agrochemical Potential: HPPD is a validated target for herbicides.[11] Inhibition of this enzyme in plants blocks the synthesis of plastoquinones, which are essential for carotenoid biosynthesis. The lack of carotenoids leads to the photo-destruction of chlorophyll, resulting in a characteristic bleaching phenotype and plant death. This compound could, therefore, serve as a lead structure for the development of new herbicides.
Conclusion
Based on a robust analysis of its chemical structure and the established mechanism of a close structural analog, this compound is proposed to function as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase. The key molecular features—a trifluoromethyl group for stability and affinity, a rigid cyclohexane scaffold, and hydroxyl and carboxylate groups for chelation of the active site iron—provide a strong rationale for this mechanism. The experimental protocols outlined in this guide offer a clear path for the empirical validation of this hypothesis. Further investigation into this compound and its analogs could lead to the development of novel therapeutics for rare metabolic diseases or new, effective herbicides for agricultural use.
References
- 1. 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | C8H11F3O3 | CID 57345813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 4. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Crystal Structures of Zea mays and Arabidopsis 4-Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitisinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of nitisinone in tyrosine pathway disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Trifluoromethyl Group as a Strategic Modulator in Drug Design: A Deep Dive into 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid
An In-depth Technical Guide
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being one of the most impactful moieties.[1] Its profound influence on a molecule's physicochemical and pharmacological properties—including lipophilicity, metabolic stability, and target binding affinity—makes it an invaluable tool for drug optimization.[2][3][4] This technical guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group within the specific context of the 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid scaffold. We will dissect the stereoelectronic effects, conformational biases, and physicochemical modulations imparted by the CF₃ group, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its strategic application.
Introduction: The Power of the Trifluoromethyl Group in Medicinal Chemistry
In the landscape of drug discovery, the transformation of a hit compound into a viable drug candidate often hinges on fine-tuning its properties. The trifluoromethyl group is frequently employed as a "magic" substituent due to its unique combination of characteristics.[5] Unlike a simple methyl group, the CF₃ group is a potent electron-withdrawing group, is significantly more lipophilic, and is exceptionally stable to metabolic degradation.[3][6][7] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[2][6][8] This "metabolic blocking" can extend a drug's half-life and improve its pharmacokinetic profile.[6] Furthermore, its steric bulk, comparable to an isopropyl group, and its ability to engage in unique electrostatic and hydrophobic interactions allow it to serve as a versatile bioisostere for other chemical groups, such as methyl or chloro moieties.[2][7][9]
The scaffold of interest, this compound, serves as an excellent model system and a valuable building block for exploring these effects.[10] It combines a rigid alicyclic core with three key functional groups whose properties are all profoundly influenced by the presence of the CF₃ substituent.
Stereoelectronic and Conformational Impact on the Cyclohexane Scaffold
The introduction of a CF₃ group onto the C4 position of a 4-hydroxycyclohexanecarboxylic acid ring system imposes significant stereoelectronic and conformational constraints that dictate the molecule's three-dimensional shape and reactivity.
Inductive Effects: Modulating Acidity and Hydrogen Bonding
The high electronegativity of the three fluorine atoms makes the trifluoromethyl group a powerful electron-withdrawing group through induction.[7][9][11] This electronic pull has two primary consequences within the molecule:
-
Increased Acidity of the Carboxylic Acid: The inductive effect strongly stabilizes the carboxylate anion formed upon deprotonation. By withdrawing electron density from the C-C backbone, the CF₃ group delocalizes the negative charge of the resulting COO⁻ group, making the corresponding carboxylic acid significantly more acidic (i.e., lowering its pKa) compared to its non-fluorinated analog.[9][12] This modulation can be critical for optimizing interactions with biological targets, such as the active sites of enzymes that contain cationic residues.[11]
-
Enhanced Hydrogen Bond Donor Capacity of the Hydroxyl Group: The same inductive effect that lowers the pKa of the carboxylic acid also decreases the electron density on the tertiary alcohol's oxygen atom. This makes the hydroxyl proton more acidic and a stronger hydrogen bond donor, potentially leading to more potent interactions with hydrogen bond acceptors in a protein binding pocket.[13]
Conformational Preferences: The Dominance of the Equatorial Position
The cyclohexane ring exists predominantly in a low-energy chair conformation. For a substituted cyclohexane, the bulky trifluoromethyl group has a strong preference for the equatorial position to minimize sterically unfavorable 1,3-diaxial interactions with axial hydrogens on the ring.[14][15] The conformational free energy difference (A-value) for a CF₃ group is estimated to be around 2.4-2.5 kcal/mol, indicating a significant energetic penalty for it occupying the axial position.[14]
Caption: Conformational equilibrium of the cyclohexane ring.
This strong equatorial preference means that the molecule will predominantly adopt a conformation where the bulky CF₃ group does not sterically clash with the rest of the ring, making its overall topology more predictable for molecular modeling and drug design.
Furthermore, the presence of electronegative fluorine atoms can lead to the gauche effect , an electronic preference for a gauche conformation (60° torsion angle) between electronegative substituents.[16][17] In this molecule, this could influence the rotational preference around the C4-CF₃ bond and the C4-OH bond, potentially stabilizing conformations where the C-F and C-O bonds are gauche to each other due to favorable hyperconjugative interactions (σC-H → σ*C-F).[17][18][19]
Modulation of Key Physicochemical Properties for Drug Development
The CF₃ group's influence extends directly to the macroscopic physicochemical properties that govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Lipophilicity (LogP)
Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical parameter for cell membrane permeability and overall bioavailability.[20] The trifluoromethyl group is significantly more lipophilic than a hydrogen atom or a methyl group and generally increases the LogP of a molecule.[2][3][7] This is attributed to the hydrophobic nature of the fluorine "sheath" surrounding the carbon atom. The Hansch π value, a measure of a substituent's contribution to lipophilicity, is +0.88 for CF₃.[2][21]
| Compound | Predicted LogP | Predicted pKa (Carboxylic Acid) | Rationale |
| 4-Hydroxycyclohexane-carboxylic acid | 0.5 - 0.8 | ~4.8 | Baseline properties without the influence of the CF₃ group. |
| 4-Hydroxy-4-(trifluoromethyl)-cyclohexanecarboxylic acid | 1.0 - 1.3 | ~3.5 - 4.0 | The CF₃ group increases lipophilicity and significantly increases the acidity of the carboxylic acid due to its strong inductive effect.[12][22] |
| Caption: Comparison of predicted physicochemical properties. |
This enhanced lipophilicity can improve a drug's ability to cross biological membranes, but it must be carefully balanced, as excessively high LogP values can lead to poor aqueous solubility and increased off-target toxicity.[2][20]
Metabolic Stability
One of the most compelling reasons to incorporate a CF₃ group is to enhance metabolic stability.[3][6][8] The C-F bond has a high bond dissociation energy (~485 kJ/mol) compared to a C-H bond (~414 kJ/mol), making it highly resistant to oxidative metabolism by enzymes such as Cytochrome P450s.[2][8] By replacing a metabolically labile group (like a methyl group, which is prone to hydroxylation) with a CF₃ group, medicinal chemists can effectively block a major metabolic pathway, thereby increasing the drug's half-life and bioavailability.[6]
Caption: Impact of the CF3 group on molecular properties.
Experimental Protocols
To quantitatively assess the impact of the trifluoromethyl group, standardized experimental protocols are essential.
Proposed Synthesis of this compound
While direct literature on the synthesis of this specific molecule is limited, a robust and logical pathway can be designed based on established organofluorine chemistry. This protocol utilizes Ruppert's Reagent (TMSCF₃) for nucleophilic trifluoromethylation.
Objective: To synthesize this compound from a commercially available starting material.
Methodology:
-
Step 1: Nucleophilic Trifluoromethylation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 4-oxocyclohexanecarboxylate (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoromethyl)trimethylsilane (Ruppert's Reagent, TMSCF₃, 1.2 equiv) to the solution.
-
Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF, 0.1 equiv), to initiate the reaction.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (aq).
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 4-hydroxy-4-(trifluoromethyl)cyclohexanecarboxylate.
-
-
Step 2: Saponification (Ester Hydrolysis):
-
Dissolve the crude product from Step 1 in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2.0-3.0 equiv) and stir the mixture at room temperature for 4-8 hours, monitoring the disappearance of the starting material by TLC.
-
Once the hydrolysis is complete, acidify the reaction mixture to pH ~2-3 with 1 M HCl (aq).
-
Extract the final product, this compound, with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by recrystallization or column chromatography to yield the pure acid.
-
Protocol: Determination of LogP by Shake-Flask Method
Objective: To determine the n-octanol/water partition coefficient (LogP) of the title compound.
Methodology:
-
Preparation: Prepare a stock solution of the compound in n-octanol pre-saturated with water. Prepare a series of dilutions from this stock.
-
Partitioning: In a separatory funnel, mix a known volume of the octanol solution with an equal volume of water pre-saturated with octanol.
-
Equilibration: Shake the funnel vigorously for 5 minutes and then allow the layers to separate completely (centrifugation may be required to break emulsions).
-
Analysis: Carefully separate the aqueous and organic layers. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate LogP using the formula: LogP = log ([Concentration]octanol / [Concentration]water). The experiment should be repeated at least three times to ensure reproducibility.
Conclusion
The trifluoromethyl group in this compound is far more than a simple substituent; it is a strategic modulator of molecular properties. Through potent inductive effects, it enhances the acidity of both the carboxylic acid and hydroxyl groups, creating new opportunities for targeted molecular interactions.[9][11] Its steric demands enforce a predictable equatorial conformation, while its inherent chemical inertness provides a robust shield against metabolic degradation.[6][14] Concurrently, it increases lipophilicity, a key factor for bioavailability.[2][3] Understanding the multifaceted roles of the CF₃ group, as dissected in this guide, empowers medicinal chemists to rationally design and optimize drug candidates with superior pharmacokinetic and pharmacodynamic profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. proprep.com [proprep.com]
- 13. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gauche effect - Wikipedia [en.wikipedia.org]
- 17. Gauche_effect [chemeurope.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | C8H11F3O3 | CID 57345813 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid: A Technical Guide for Enzyme Inhibition Studies
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern medicinal chemistry.[1] This functional group offers a unique combination of steric and electronic properties that can profoundly enhance a molecule's potency, metabolic stability, and pharmacokinetic profile.[2][3][4] This guide provides a comprehensive technical framework for investigating 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid as a potential enzyme inhibitor. We delve into the scientific rationale behind its design, present detailed, self-validating protocols for its evaluation, and offer a clear path for data analysis and interpretation. This document is intended to serve as a practical resource for researchers aiming to explore the inhibitory potential of this and similar trifluoromethyl-containing compounds in drug discovery and chemical biology.
The Trifluoromethyl Group: A Powerhouse in Inhibitor Design
The trifluoromethyl group is frequently used in drug design as a bioisostere for a methyl or chloro group, but its influence extends far beyond simple substitution.[5] Its defining characteristics make it exceptionally valuable for crafting potent enzyme inhibitors:
-
Strong Electron-Withdrawing Nature: The high electronegativity of the three fluorine atoms creates a strong dipole moment, making the adjacent carbon atom highly electrophilic.[5][6] This can enhance binding affinity through favorable electrostatic interactions with residues in an enzyme's active site and is the mechanistic basis for the potency of inhibitors like trifluoromethyl ketones (TFMKs), which form stable covalent adducts with serine or cysteine proteases.[7][8][9]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and access target enzymes within the cell.[2][4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group with a CF₃ group can block oxidative metabolism at that position, thereby increasing the compound's half-life and bioavailability.[2][4]
-
Conformational Effects: The steric bulk of the CF₃ group, while modest, can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that fits more precisely into an enzyme's binding pocket.[10]
The structure of this compound combines the potent electronic influence of the CF₃ group with a rigid cyclohexyl scaffold and functional handles (hydroxyl and carboxylic acid) that can participate in hydrogen bonding and other key binding interactions.[11]
Mechanistic Rationale for Inhibition
The trifluoromethyl group in this compound is positioned geminal to a hydroxyl group. This arrangement significantly lowers the pKa of the hydroxyl group and polarizes the adjacent carbon, making it a potential target for nucleophilic attack by active site residues (e.g., serine, cysteine, or threonine). This interaction could lead to the formation of a stable, covalent hemiketal linkage, mimicking the tetrahedral transition state of the enzyme-catalyzed reaction.[7] This "transition-state analogy" is a hallmark of many highly potent enzyme inhibitors.
Caption: Enhanced binding and potential covalent modification by HCFCA.
A Validated Workflow for Inhibition Analysis
A systematic approach is critical to accurately characterize the inhibitory activity of a novel compound. The following workflow provides a logical progression from initial screening to detailed mechanistic studies, ensuring that experimental choices are deliberate and the resulting data is robust.
Caption: Systematic workflow for evaluating enzyme inhibitor candidates.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including necessary controls and providing a clear rationale for each step.
Protocol 1: Determination of the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It represents the concentration of inhibitor required to reduce the rate of the enzymatic reaction by 50%.
Objective: To determine the potency of this compound against a target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
This compound (HCFCA) stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
96-well microplate (UV-transparent or black, depending on the detection method)
-
Microplate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of HCFCA in a suitable solvent like DMSO.[12]
-
Create a series of serial dilutions of the HCFCA stock solution in assay buffer to cover a wide concentration range (e.g., from 100 µM to 1 nM).
-
Prepare the enzyme solution at a working concentration (e.g., 2X the final concentration) in assay buffer.
-
Prepare the substrate solution at its Michaelis constant (Kₘ) concentration (e.g., 2X the final concentration) in assay buffer. Using [S] = Kₘ makes the IC₅₀ value a good approximation of the Kᵢ for competitive inhibitors.[13]
-
-
Assay Setup (in a 96-well plate):
-
Pre-incubation: Incubate the plate at the enzyme's optimal temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[14]
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the product formation (e.g., change in absorbance or fluorescence) over time in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the progress curve.[12]
-
Calculate the percentage of inhibition for each HCFCA concentration relative to the positive control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[14]
-
Protocol 2: Determining the Mode of Inhibition and Kᵢ
This experiment elucidates how the inhibitor interacts with the enzyme and its substrate, distinguishing between competitive, non-competitive, uncompetitive, or mixed inhibition.[13]
Objective: To determine the kinetic mechanism of inhibition and the inhibition constant (Kᵢ).
Methodology:
-
Experimental Design: This protocol requires a matrix of conditions. You will perform the enzyme activity assay with multiple, fixed concentrations of HCFCA (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, where Kᵢ is estimated from the IC₅₀) while varying the substrate concentration across a wide range (e.g., 0.2x Kₘ to 10x Kₘ) for each inhibitor concentration.[14]
-
Assay Procedure: Follow the same steps for reagent preparation, assay setup, and measurement as in the IC₅₀ determination protocol, but using the matrix of substrate and inhibitor concentrations described above.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using graphical methods to visualize the inhibition pattern. The most common is the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[16]
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
-
While graphical plots are useful for visualization, it is highly recommended to determine the kinetic parameters (Vₘₐₓ, Kₘ, Kᵢ) by fitting the raw V₀ vs. [S] data directly to the appropriate Michaelis-Menten-derived inhibition equations using non-linear regression software. This avoids the error distortion inherent in linear transformations like the Lineweaver-Burk plot.[16][17]
-
Data Interpretation and Presentation
Data Analysis Workflow
Caption: Recommended workflow for analyzing enzyme kinetic data.
Summary of Kinetic Parameters
The following table summarizes the expected changes in apparent Vₘₐₓ and Kₘ for different types of reversible inhibition.
| Inhibition Type | Apparent Vₘₐₓ | Apparent Kₘ | Lineweaver-Burk Plot |
| Competitive | No change | Increases | Lines intersect at Y-axis |
| Non-competitive | Decreases | No change | Lines intersect at X-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect off-axes |
| Table based on principles from sources[13]. |
Representative Data for Trifluoromethyl-Containing Inhibitors
While specific data for this compound requires experimental determination, the inhibitory activities of structurally related compounds highlight its potential. For example, trifluoromethyl-containing analogs of captopril have shown potent inhibition of angiotensin-converting enzyme (ACE), and other compounds have demonstrated activity against cholinesterases.[10][11] A compound with a similar cyclohexanedione scaffold, NTBC, is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[18][19][20][21]
| Compound Class | Target Enzyme | IC₅₀ / Kᵢ Value | Inhibition Type |
| Captopril Analog (CF₃ sub.) | ACE | IC₅₀ = 0.3 nM | Competitive |
| TFMK Peptidomimetics | Serine/Cysteine Proteases | Kᵢ = Low µM to nM | Covalent/Slow-Binding |
| NTBC | HPPD | IC₅₀ ≈ 40 nM | Time-dependent, Reversible |
| This table presents representative data from literature on related compound classes to illustrate potential activity ranges.[8][10][20] |
Conclusion and Future Directions
This compound is a compelling candidate for enzyme inhibition studies due to the powerful electronic and physicochemical properties imparted by its trifluoromethyl group. The technical framework provided in this guide offers a robust, step-by-step approach to systematically evaluate its inhibitory potential, from initial potency screening to detailed mechanistic analysis. By adhering to these validated protocols, researchers can generate high-quality, reproducible data to elucidate the compound's mechanism of action and its promise as a chemical probe or a lead compound in drug discovery. Future studies should focus on screening this molecule against diverse enzyme classes, particularly proteases and metabolic enzymes, to fully explore its therapeutic and scientific potential.
References
- 1. jelsciences.com [jelsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. portlandpress.com [portlandpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 16. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 17. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione. | Semantic Scholar [semanticscholar.org]
- 19. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Interaction of (4-hydroxyphenyl)pyruvate dioxygenase with the specific inhibitor 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
potential anticancer properties of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid
An In-depth Technical Guide to the Anticancer Potential of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid
Introduction: Unveiling a Novel Anticancer Candidate
In the landscape of oncology drug discovery, the pursuit of novel molecular entities with improved efficacy and safety profiles is relentless. Within this context, fluorinated organic molecules have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms.[1] The trifluoromethyl (-CF3) group, in particular, is a privileged moiety in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets.[1][2] This guide focuses on the therapeutic potential of a compelling, yet underexplored molecule: this compound.
The structural backbone of this compound, a cyclohexanecarboxylic acid, is a versatile scaffold found in a number of bioactive compounds.[3][4] The strategic incorporation of a trifluoromethyl group and a hydroxyl group on the same quaternary carbon introduces a unique stereoelectronic profile. Preliminary evidence on related structures suggests that trifluoromethyl-containing compounds can exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), potentially through the modulation of cell proliferation and apoptosis signaling pathways.[5] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to systematically evaluate the anticancer properties of this compound.
Synthesis and Characterization: Establishing a Foundation for Biological Evaluation
A robust and scalable synthetic route is paramount for the thorough investigation of any new chemical entity. The primary method for synthesizing this compound involves the high-pressure catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid.[5]
Detailed Synthesis Protocol
A detailed protocol for the synthesis of the cis- and trans-isomers of 4-(trifluoromethyl)cyclohexanecarboxylic acid, a precursor to the title compound, is as follows:
-
Hydrogenation:
-
A high-pressure autoclave is charged with 4-(trifluoromethyl)benzoic acid and a W-2 type skeletal nickel catalyst.
-
The vessel is sealed and purged with nitrogen gas, followed by hydrogen gas.
-
The reaction is carried out at a temperature of 185–200 °C and a pressure of 7.0–7.5 MPa for approximately 20 hours.[5]
-
Upon completion, the autoclave is cooled, and the catalyst is filtered off. The solvent is removed under reduced pressure to yield a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanecarboxylic acid.
-
-
Introduction of the Hydroxyl Group:
-
Further synthetic steps, not explicitly detailed in the currently available literature for this specific molecule, would be required to introduce the hydroxyl group at the 4-position. Standard organic chemistry transformations, such as alpha-hydroxylation of the corresponding enolate or other oxidative methods, could be explored and optimized.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an isopropyl ether and n-heptane mixture, to isolate the desired isomer with high purity.[5]
-
Physicochemical and Structural Characterization
A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity prior to biological testing.
| Analytical Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) | 1H, 13C, and 19F NMR spectroscopy to elucidate the molecular structure and confirm the presence of the trifluoromethyl group. | Resonances corresponding to the cyclohexyl ring protons, the carboxylic acid proton, and a characteristic signal for the -CF3 group in the 19F NMR spectrum. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the elemental composition. | A molecular ion peak corresponding to the exact mass of C8H11F3O3. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (C=O and -OH), and C-F bonds. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. | A single major peak indicating a high degree of purity (ideally >95%). |
In Vitro Anticancer Evaluation: A Multi-faceted Approach
The initial assessment of anticancer potential is conducted through a series of in vitro assays designed to measure cytotoxicity and elucidate the underlying mechanism of action.
Cell Viability and Cytotoxicity Assays
The first step is to determine the compound's ability to inhibit the growth of a panel of human cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116, DU145) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO and diluted to various concentrations in cell culture medium. The cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.
Hypothetical IC50 Data
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25 |
| A549 | Lung Carcinoma | 45 |
| HCT116 | Colorectal Carcinoma | 30 |
| DU145 | Prostate Carcinoma | 50 |
| HaCaT | Normal Keratinocytes | >100 |
Mechanism of Action: Unraveling the Cellular Response
Based on the cytotoxic activity observed, further experiments are necessary to determine how the compound induces cell death.
Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24 hours.
-
Cell Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic.
Cell Cycle Analysis
Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints.
Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment and Fixation: Cells are treated with the compound for 24 hours, then harvested and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Signaling Pathway Modulation
The trifluoromethyl group is known to enhance the binding of molecules to protein targets, potentially modulating key signaling pathways.[2][5]
Experimental Protocol: Western Blot Analysis
-
Protein Extraction: Cells are treated with the compound for various time points, and whole-cell lysates are prepared.
-
SDS-PAGE and Transfer: Protein concentration is determined, and equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK, PARP, Caspase-3) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Proposed Signaling Pathway for Investigation
Caption: Proposed intrinsic apoptosis pathway induced by the compound.
In Vivo Efficacy and Preclinical Assessment
Promising in vitro results warrant further investigation in animal models to assess anti-tumor efficacy and systemic toxicity.
Xenograft Tumor Model
Experimental Protocol
-
Tumor Implantation: Athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., MCF-7).
-
Tumor Growth and Treatment: When tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. This compound is administered daily via oral gavage or intraperitoneal injection.
-
Efficacy Assessment: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis.
-
Toxicity Evaluation: Blood samples are collected for complete blood count and serum chemistry analysis. Major organs are harvested for histopathological examination.
Workflow for In Vivo Studies
Caption: Transition from in vitro to in vivo evaluation.
Structure-Activity Relationship (SAR) and Future Directions
The initial findings for this compound provide a foundation for further chemical optimization.
-
Isomer-Specific Activity: The relative anticancer activity of the cis and trans isomers should be determined to guide future synthetic efforts.
-
Derivatization: The carboxylic acid and hydroxyl moieties serve as handles for the synthesis of ester, amide, and ether derivatives. These modifications can modulate the compound's solubility, cell permeability, and pharmacokinetic properties.
-
Target Identification: Advanced techniques such as proteomics and chemical biology approaches can be employed to identify the direct molecular target(s) of the compound, which will be instrumental in understanding its precise mechanism of action and for the rational design of more potent analogs.
Conclusion
This compound represents a promising starting point for the development of a new class of anticancer agents. The strategic combination of a trifluoromethyl group and a cyclohexanecarboxylic acid scaffold warrants a thorough investigation. The systematic approach outlined in this guide, from synthesis and in vitro screening to in vivo validation, provides a clear roadmap for elucidating the therapeutic potential of this intriguing molecule. The insights gained from these studies will not only define the future of this specific compound but also contribute to the broader understanding of how trifluoromethylated scaffolds can be leveraged in the design of next-generation cancer therapies.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid: An Application Note and Detailed Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, in-depth guide to the synthesis of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocol details a robust two-step synthetic route commencing with the nucleophilic trifluoromethylation of a commercially available ketoester, ethyl 4-oxocyclohexanecarboxylate, using the Ruppert-Prakash reagent, followed by saponification to yield the target carboxylic acid. This guide is designed for practical application in a laboratory setting, offering not only step-by-step instructions but also the underlying chemical principles and mechanistic insights that govern the transformation.
Introduction: The Significance of Trifluoromethylated Cyclohexanes
The incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a cornerstone strategy in modern drug design.[1] This moiety can significantly enhance critical pharmaceutical properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1] The specific target molecule, this compound, combines the influential -CF₃ group with a cyclohexane scaffold, providing a rigid and three-dimensional structure. The presence of both hydroxyl and carboxylic acid functional groups offers versatile handles for subsequent chemical modifications, making it a highly valuable intermediate for the synthesis of more complex bioactive compounds and advanced materials.[2]
Overall Synthetic Pathway
The synthesis is achieved via a two-step sequence. The first step involves the nucleophilic addition of a trifluoromethyl group to the ketone of ethyl 4-oxocyclohexanecarboxylate. The second step is the hydrolysis of the ethyl ester to the final carboxylic acid product.
Caption: Overall two-step synthesis of the target compound.
Part 1: Nucleophilic Trifluoromethylation of Ethyl 4-oxocyclohexanecarboxylate
This critical step introduces the trifluoromethyl group onto the cyclohexane ring. The method of choice is the nucleophilic addition using trimethyl(trifluoromethyl)silane (TMSCF₃), widely known as the Ruppert-Prakash reagent.[3][4]
Mechanism Insight: The Ruppert-Prakash Reagent
The Ruppert-Prakash reagent is a stable, easily handled source for the nucleophilic trifluoromethyl anion (CF₃⁻), which is otherwise highly unstable.[1][5] The reagent itself is unreactive towards electrophiles like ketones. It requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[1][3]
The mechanism proceeds as follows:
-
Activation: The fluoride ion from TBAF attacks the silicon atom of TMSCF₃, forming a hypervalent silicon intermediate. This intermediate readily releases the highly nucleophilic trifluoromethyl anion (CF₃⁻).[1]
-
Nucleophilic Attack: The generated CF₃⁻ anion attacks the electrophilic carbonyl carbon of ethyl 4-oxocyclohexanecarboxylate. This forms a trifluoromethylated tertiary alkoxide intermediate.[6]
-
Silyl Trap & Hydrolysis: The alkoxide is subsequently trapped by another molecule of TMSCF₃ or quenched during acidic workup to yield the final tertiary alcohol, ethyl 4-hydroxy-4-(trifluoromethyl)cyclohexanecarboxylate.[1][6]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Ethyl 4-oxocyclohexanecarboxylate[7][8][9] | ≥97% | Sigma-Aldrich, TCI | Starting ketoester. Should be stored under nitrogen. |
| Trimethyl(trifluoromethyl)silane (TMSCF₃)[3][4] | Synthesis Grade | Sigma-Aldrich, Oakwood | Ruppert-Prakash Reagent. Highly volatile and moisture-sensitive. Handle under inert atmosphere. |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M in THF | Sigma-Aldrich | Catalyst. Anhydrous solution is preferred. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | MilliporeSigma | Reaction solvent. Must be anhydrous to prevent quenching of the reagent. |
| Diethyl Ether (Et₂O) | ACS Grade | Fisher Scientific | For extraction. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | ACS Grade | VWR | For quenching the reaction. |
| Hydrochloric Acid (HCl) | 1 M aqueous | Fisher Scientific | For workup to ensure hydrolysis of the silyl ether intermediate. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying the organic phase. |
Detailed Experimental Protocol: Step 1
-
Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Charging: To the flask, add ethyl 4-oxocyclohexanecarboxylate (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Ruppert-Prakash Reagent: Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.2 eq) to the stirred solution via syringe.
-
Catalyst Initiation: Add the TBAF solution (1.0 M in THF, 0.1 eq) dropwise via syringe over 10-15 minutes. A mild exotherm may be observed. Maintain the internal temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly quench it by adding saturated aqueous NH₄Cl solution while maintaining the temperature at 0 °C.
-
Acidic Workup: Add 1 M HCl solution and allow the mixture to warm to room temperature. Stir for 30 minutes to ensure complete hydrolysis of any silyl ether intermediates.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, ethyl 4-hydroxy-4-(trifluoromethyl)cyclohexanecarboxylate.
Purification and Characterization
The crude product is often pure enough for the next step. If necessary, it can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The product can be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Part 2: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. Alkaline hydrolysis, or saponification, is employed for this transformation as it is an irreversible process, driving the reaction to completion.[10][11]
Mechanism Insight: Base-Mediated Ester Hydrolysis
Saponification involves the nucleophilic acyl substitution of the ester.
-
Nucleophilic Attack: A hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.
-
Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This acid-base reaction is essentially irreversible and pulls the equilibrium towards the products.
-
Acidification: A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt and furnish the final this compound.[10]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Crude Ethyl 4-hydroxy-4-(trifluoromethyl)cyclohexanecarboxylate | - | From Step 1 | Input material for the hydrolysis. |
| Sodium Hydroxide (NaOH) | ACS Grade | VWR | Base for hydrolysis. |
| Methanol (MeOH) or Ethanol (EtOH) | ACS Grade | Fisher Scientific | Co-solvent to ensure miscibility. |
| Deionized Water | - | - | Solvent. |
| Hydrochloric Acid (HCl) | Conc. or 6 M | Fisher Scientific | For final acidification. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction of the final product. |
Detailed Experimental Protocol: Step 2
-
Dissolution: Dissolve the crude ester from Part 1 in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Base Addition: Prepare a solution of sodium hydroxide (2.0 - 3.0 eq) in water and add it to the ester solution.
-
Heating: Heat the mixture to reflux (typically 60-80 °C).
-
Reaction Monitoring: Monitor the disappearance of the starting ester by TLC (staining may be required as the product is UV-inactive) or LC-MS (typically 3-6 hours).
-
Cooling and Concentration: Once the hydrolysis is complete, cool the reaction mixture to room temperature. Remove the alcohol solvent under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice-water bath. Carefully acidify the solution to pH ~1-2 by the dropwise addition of concentrated or 6 M HCl. A white precipitate of the carboxylic acid product should form.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3x).
-
Drying and Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the final product, this compound.
Purification and Characterization
The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) to yield a white crystalline solid. The final compound should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Experimental Workflow Summary
Caption: Step-by-step experimental workflow diagram.
Safety Precautions
-
Ruppert-Prakash Reagent (TMSCF₃): This reagent is volatile, flammable, and reacts with moisture. All manipulations must be performed under a strictly inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[1]
-
TBAF: Tetrabutylammonium fluoride is corrosive and toxic. Handle with appropriate personal protective equipment (PPE).
-
Solvents: THF and diethyl ether are highly flammable. Avoid open flames and ensure proper grounding of equipment.
-
Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are highly corrosive. Wear safety glasses, a lab coat, and chemical-resistant gloves at all times. The acidification of the basic solution is exothermic and should be performed slowly in an ice bath.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a reliable and detailed two-step protocol for the synthesis of this compound. By leveraging the well-established chemistry of the Ruppert-Prakash reagent for nucleophilic trifluoromethylation and a standard saponification for ester hydrolysis, this guide enables researchers to access this valuable fluorinated building block efficiently and safely. The inclusion of mechanistic details and procedural reasoning aims to empower scientists to not only replicate the synthesis but also adapt it for related targets.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 4. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. guidechem.com [guidechem.com]
- 8. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
Application Note: Selective Catalytic Hydrogenation of 4-(Trifluoromethyl)benzoic Acid
Introduction: The Significance of Fluorinated Benzyl Alcohols
The synthesis of 4-(trifluoromethyl)benzyl alcohol is a critical transformation in medicinal chemistry and materials science. This molecule serves as a key building block for a variety of pharmacologically active compounds and advanced polymers. The trifluoromethyl (CF₃) group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. Consequently, robust and selective methods for the synthesis of trifluoromethylated intermediates are of paramount importance.
Catalytic hydrogenation presents a scalable and more environmentally benign alternative to stoichiometric metal hydride reagents for the reduction of carboxylic acids. However, the selective hydrogenation of 4-(trifluoromethyl)benzoic acid to 4-(trifluoromethyl)benzyl alcohol is challenging. The primary difficulties lie in the inherent stability of the carboxylic acid functional group towards reduction and the potential for undesired side reactions, such as hydrogenation of the aromatic ring or defluorination of the trifluoromethyl group under harsh reaction conditions.
This application note provides a comprehensive guide to the selective catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid, detailing mechanistic insights, catalyst selection, optimized reaction protocols, and critical safety procedures for researchers in organic synthesis and drug development.
Mechanistic Considerations: Achieving Chemoselectivity
The catalytic hydrogenation of a carboxylic acid to an alcohol is a complex process involving the activation of both the substrate and molecular hydrogen on the surface of a heterogeneous catalyst. The generally accepted mechanism involves the adsorption of the carboxylic acid onto the catalyst surface, followed by a series of hydrogenation steps.
A primary challenge in this synthesis is achieving chemoselectivity for the carboxylic acid reduction over the hydrogenation of the aromatic ring. Furthermore, the stability of the trifluoromethyl group must be maintained.
The Role of the Trifluoromethyl Group
The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of both the carboxylic acid and the aromatic ring. While generally considered a stable functional group, the CF₃ group can be susceptible to decomposition or defluorination under certain catalytic conditions, particularly with some transition metals or in the presence of strong Lewis or Brønsted acids. This underscores the necessity of carefully selecting a catalyst and reaction conditions that are mild enough to preserve the C-F bonds.
Catalyst Choice: The Key to Selectivity
The choice of catalyst is the most critical factor in achieving the desired transformation. While standard hydrogenation catalysts like Palladium on carbon (Pd/C) are highly effective for the reduction of alkenes and alkynes, they are often not sufficiently active for the reduction of carboxylic acids and can lead to aromatic ring saturation at higher temperatures and pressures.
Ruthenium (Ru) and Platinum (Pt) based catalysts, often in combination with a second metal (promoter), have shown significant promise for the selective hydrogenation of carboxylic acids.
-
Ruthenium-based catalysts (e.g., Ru/C, Ru-Sn/Al₂O₃): Ruthenium catalysts are known for their ability to hydrogenate aromatic systems. However, with the addition of promoters like Tin (Sn), their selectivity can be tuned towards the reduction of the carboxylic acid group.
-
Platinum-Tin catalysts (e.g., Pt-Sn/Al₂O₃): Bimetallic Pt-Sn catalysts are particularly noteworthy for their high selectivity in the hydrogenation of the carboxylic acid functionality in aromatic acids, with reduced activity towards the aromatic ring. The presence of tin is believed to modify the electronic properties of platinum, weakening the adsorption of the aromatic ring and favoring the adsorption via the carboxyl group.
Catalyst and Reaction Condition Selection
The optimal reaction conditions depend heavily on the chosen catalyst. Below is a summary of potential catalyst systems and typical reaction parameters for the hydrogenation of aromatic carboxylic acids.
| Catalyst System | Support | Typical H₂ Pressure (MPa) | Typical Temperature (°C) | Solvent | Advantages & Considerations |
| 5% Ru-Sn/Al₂O₃ | Alumina | 6.0 - 8.0 | 180 - 220 | 1,4-Dioxane, THF | Good activity for COOH reduction. Requires careful optimization to prevent arene hydrogenation. |
| 3% Pt-Sn/Al₂O₃ | Alumina | 5.0 - 7.0 | 150 - 200 | Ethanol, THF | High selectivity for the COOH group. Tin promoter is crucial for selectivity. |
| 5% Ru/C | Carbon | 6.0 - 9.0 | 200 - 250 | 1,4-Dioxane/Water | Highly active, but may lead to over-reduction of the aromatic ring. |
Note: These conditions are starting points and may require optimization for the specific substrate, 4-(trifluoromethyl)benzoic acid.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid using a high-pressure batch reactor.
Materials and Equipment
-
4-(Trifluoromethyl)benzoic acid (98%+)
-
5% Pt-Sn/Al₂O₃ catalyst
-
Ethanol (anhydrous)
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller
-
Hydrogen (high purity)
-
Nitrogen (high purity)
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Workflow Diagram
Caption: Experimental workflow for the catalytic hydrogenation.
Step-by-Step Procedure
-
Reactor Charging:
-
To a clean, dry glass liner for the high-pressure reactor, add 4-(trifluoromethyl)benzoic acid (e.g., 5.0 g, 26.3 mmol).
-
Add the 5% Pt-Sn/Al₂O₃ catalyst (e.g., 5-10 wt% relative to the substrate, 250-500 mg).
-
Add anhydrous ethanol (e.g., 50 mL). The reaction mixture volume should not exceed two-thirds of the reactor's capacity.
-
-
Reactor Assembly and Leak Testing:
-
Place the glass liner inside the high-pressure reactor body.
-
Seal the reactor according to the manufacturer's instructions, ensuring all fittings are secure. Tighten bolts diagonally and gradually.
-
Connect the reactor to the gas lines in a well-ventilated fume hood.
-
Pressurize the reactor with nitrogen to the intended maximum reaction pressure and hold for at least 30 minutes to check for any pressure drop, which would indicate a leak.
-
-
Inerting and Hydrogenation:
-
After a successful leak test, safely vent the nitrogen.
-
Purge the reactor by pressurizing with nitrogen to ~0.5 MPa and then venting. Repeat this cycle three times to remove all oxygen.
-
Purge the reactor with hydrogen by pressurizing to ~0.5 MPa and then venting. Repeat this cycle three times.
-
Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 6.0 MPa).
-
Begin stirring and heat the reactor to the target temperature (e.g., 180 °C).
-
Monitor the reaction progress by observing the pressure drop from the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases.
-
-
Work-up and Purification:
-
Once the reaction is complete, stop heating and allow the reactor to cool to room temperature. Do not vent while hot.
-
Carefully and slowly vent the excess hydrogen in a safe manner (e.g., through a line to the back of the fume hood).
-
Purge the reactor with nitrogen three times to remove any residual hydrogen.
-
Open the reactor and carefully remove the reaction mixture.
-
Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product can be analyzed by GC-MS or NMR. If necessary, purify further by column chromatography on silica gel.
-
Safety Precautions for High-Pressure Hydrogenation
Working with high-pressure hydrogen and flammable solvents requires strict adherence to safety protocols to mitigate the risks of fire and explosion.
-
Proper Training: Only personnel trained in high-pressure reactor operation should perform this experiment.
-
Ventilation: All operations must be conducted in a certified chemical fume hood.
-
Ignition Sources: Eliminate all potential ignition sources from the vicinity of the experiment. Use intrinsically safe electrical equipment where possible.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory. A blast shield should be used in front of the reactor.
-
Leak Detection: Always perform a leak test with an inert gas (nitrogen or argon) before introducing hydrogen.
-
Catalyst Handling: Some hydrogenation catalysts can be pyrophoric, especially after use. Handle the used catalyst wet and dispose of it according to institutional safety guidelines. Do not allow the catalyst to dry in the air.
-
Emergency Plan: Be familiar with the location and operation of fire extinguishers, safety showers, and emergency gas shut-off valves.
Conclusion
The selective catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid is a viable and scalable method for the synthesis of the valuable intermediate, 4-(trifluoromethyl)benzyl alcohol. Success hinges on the careful selection of a catalyst system, such as Pt-Sn/Al₂O₃, that favors the reduction of the carboxylic acid over the aromatic ring and preserves the integrity of the trifluoromethyl group. By following the detailed protocol and adhering to strict safety measures, researchers can effectively and safely perform this important transformation.
Application Note: Structural and Stereochemical Elucidation of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid using ¹H NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the ¹H NMR analysis of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid, a compound of interest in medicinal chemistry due to its fluorinated cyclohexane scaffold. We present a detailed protocol for sample preparation and data acquisition, followed by an in-depth discussion on spectral interpretation. The focus is on leveraging chemical shifts and spin-spin coupling constants to confirm the molecular structure and elucidate the relative stereochemistry of its diastereomers. This guide is intended for researchers and drug development professionals who require robust analytical methods for the characterization of complex small molecules.
Introduction
The incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. This compound combines this valuable functional group with a substituted cyclohexane ring, a common framework in pharmaceutical agents.
Accurate structural and stereochemical characterization is critical for establishing structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose in solution. This note details the ¹H NMR analysis, which provides crucial information on the proton framework, confirming covalent connectivity and, most importantly, revealing the molecule's three-dimensional structure in solution.
Molecular Structure and Stereochemical Considerations
This compound possesses two stereocenters at the C1 and C4 positions. This gives rise to two possible diastereomers: cis and trans. The relative orientation of the carboxylic acid and the C4 substituents dictates the conformational preference of the six-membered ring.
Cyclohexane rings predominantly adopt a low-energy chair conformation to minimize steric and torsional strain. In substituted cyclohexanes, bulky groups prefer to occupy the more spacious equatorial positions. The analysis of ¹H NMR coupling constants, governed by the Karplus relationship, is the primary method for determining the axial or equatorial disposition of ring protons and, by extension, the substituents.[1][2]
Caption: Possible diastereomers of the title compound.
Principles of ¹H NMR Interpretation for this System
A complete analysis of the ¹H NMR spectrum requires consideration of chemical shift, integration, and spin-spin coupling.
-
Chemical Shift (δ): The electronic environment of a proton determines its resonance frequency.
-
-COOH Proton: The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet between 10-13 ppm. Its visibility can be affected by solvent and water content.[3]
-
-OH Proton: The hydroxyl proton's chemical shift is highly variable and concentration-dependent. In a non-hydrogen bonding solvent like CDCl₃, it may be a broad signal that is difficult to distinguish from the baseline. In a hydrogen-bonding solvent like DMSO-d₆, it often appears as a sharper, more distinct signal.[4]
-
Cyclohexane Protons (C1-H, C2/6-H, C3/5-H): These protons resonate in the 1.0-3.0 ppm range.[5][6] Their precise shifts are influenced by two main factors:
-
Inductive Effects: The electron-withdrawing nature of the -COOH, -OH, and especially the -CF₃ group deshields nearby protons, shifting them downfield.[7] Protons on C2/C6 and C3/C5 will be more deshielded than in unsubstituted cyclohexane.
-
Anisotropy and Conformation: In a fixed chair conformation, axial and equatorial protons on the same carbon are chemically non-equivalent. Typically, equatorial protons are found slightly downfield of their axial counterparts.[8][9]
-
-
-
Spin-Spin Coupling (³JHH): Vicinal coupling between protons on adjacent carbons is highly dependent on the dihedral angle between them. This is the key to stereochemical assignment.
-
Axial-Axial (³Jaa): Dihedral angle ~180°. Results in a large coupling constant, typically 10-14 Hz.
-
Axial-Equatorial (³Jae): Dihedral angle ~60°. Results in a small coupling constant, typically 2-6 Hz.
-
Equatorial-Equatorial (³Jee): Dihedral angle ~60°. Results in a small coupling constant, typically 2-5 Hz.[8]
-
By analyzing the multiplicity and measuring the coupling constants for the C1-proton, its orientation (axial or equatorial) can be determined, which in turn defines the orientation of the carboxylic acid substituent.
Experimental Protocol
This protocol is designed to produce a high-quality, high-resolution ¹H NMR spectrum suitable for full structural and stereochemical analysis.
Materials and Equipment
-
Analyte: this compound (5-10 mg)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) is recommended for its ability to sharpen exchangeable proton signals.
-
Internal Standard: Tetramethylsilane (TMS) for chemical shift referencing (δ 0.00 ppm).
-
Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, small vials, analytical balance.
-
Instrumentation: NMR Spectrometer (≥400 MHz).
Rationale for Solvent Selection
The choice of solvent is critical for observing the exchangeable -OH and -COOH protons.
-
DMSO-d₆ (Recommended): Acts as a hydrogen bond acceptor, which slows down the intermolecular proton exchange rate. This typically results in sharper, more easily identifiable signals for the hydroxyl and carboxylic acid protons.[4]
-
CDCl₃ (Alternative): A common, less polar solvent. Exchangeable protons often appear as very broad signals or may be obscured by exchange with residual water.[4]
-
D₂O or CD₃OD (For Confirmation): Adding a drop of D₂O will cause the -OH and -COOH signals to disappear due to H/D exchange. This is a definitive method for identifying these peaks.[3]
Sample Preparation Workflow
Caption: Workflow for NMR sample preparation.
Step-by-Step Protocol
-
Weighing: Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial.[10][11]
-
Solvation: Add approximately 0.7 mL of DMSO-d₆ to the vial.[12]
-
Referencing: Add a very small amount of TMS. If using a pre-prepared solvent with TMS, this step can be skipped.
-
Dissolution: Gently agitate the vial until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution.
-
Filtration and Transfer: Inspect the solution for any solid particles. If present, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean 5 mm NMR tube.[11] If the solution is clear, transfer it directly. The final sample height in the tube should be approximately 4-5 cm (0.6-0.7 mL).[13]
-
Final Steps: Cap the NMR tube, wipe the outside clean, and invert it several times to ensure a homogeneous solution.
Instrument Parameters (400 MHz Example)
-
Experiment: Standard ¹H acquisition
-
Temperature: 298 K
-
Spectral Width: -2 to 14 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (adjust for concentration)
-
Pulse Width: Calibrated 90° pulse
Data Analysis: Interpreting a Hypothetical Spectrum
Below is an analysis of a hypothetical ¹H NMR spectrum for the trans-isomer, assuming a conformation where the bulky -COOH group is equatorial. In this case, the C1-proton would be axial.
Table 1: Hypothetical ¹H NMR Data for trans-4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid in DMSO-d₆
| Signal Assignment | Approx. δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Notes |
| -COOH | ~12.1 | br s | - | 1H | Broad singlet, exchanges with D₂O. |
| -OH | ~5.5 | s | - | 1H | Sharp singlet in DMSO, exchanges with D₂O. |
| H1 (axial) | ~2.25 | tt | J ≈ 12.0, 3.5 | 1H | Triplet of triplets. Large J value indicates two trans-diaxial couplings to H2ₐₓ and H6ₐₓ. |
| H2ₑq, H6ₑq | ~2.05 | m | - | 2H | Complex multiplet, downfield due to equatorial position and proximity to -COOH. |
| H3ₑq, H5ₑq | ~1.90 | m | - | 2H | Complex multiplet, deshielded by C4 substituents. |
| H2ₐₓ, H6ₐₓ | ~1.50 | m | - | 2H | Complex multiplet. |
| H3ₐₓ, H5ₐₓ | ~1.40 | m | - | 2H | Complex multiplet, likely the most upfield signals. |
Key Interpretive Points:
-
C1-Proton (H1): The most diagnostic signal for stereochemistry. Its appearance as a triplet of triplets with a large coupling constant (~12 Hz) is strong evidence for an axial position.[14] This arises from coupling to two axial protons (H2ₐₓ, H6ₐₓ) and two equatorial protons (H2ₑq, H6ₑq). An axial H1 confirms an equatorial -COOH group .
-
Cis vs. Trans Isomer: In the corresponding cis-isomer where the -COOH group might be forced axial, the H1 proton would be equatorial. Its signal would lack any large diaxial couplings and would likely appear as a broad singlet or a multiplet with only small J values (all < 5 Hz).
-
Signal Overlap: The cyclohexane protons often result in complex, overlapping multiplets. If assignments are ambiguous, advanced 2D NMR techniques such as COSY (to establish H-H correlations) and HSQC (to link protons to their attached carbons) are recommended for definitive assignment.[14]
Conclusion
¹H NMR spectroscopy is an indispensable tool for the analysis of this compound. By following a robust sample preparation protocol and carefully analyzing the resulting spectrum, researchers can unambiguously confirm the compound's structure. The key to stereochemical assignment lies in the detailed analysis of the multiplicity and coupling constants of the cyclohexane ring protons, particularly the methine proton at C1. This application note provides the foundational methodology and interpretive framework to empower scientists in drug discovery and development to confidently characterize this and similar complex molecules.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. reddit.com [reddit.com]
- 8. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mriquestions.com [mriquestions.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. organomation.com [organomation.com]
- 14. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Reversed-Phase HPLC Method for the Purification of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide and a detailed protocol for the purification of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid using High-Performance Liquid Chromatography (HPLC). As a pivotal building block in medicinal chemistry and fine chemical synthesis, the purity of this compound is paramount.[1][2] This application note addresses the inherent challenges of retaining and resolving this polar, acidic analyte by employing a reversed-phase method with an acidified mobile phase. We will delve into the rationale behind methodological choices, provide a step-by-step protocol, and offer troubleshooting guidance to empower researchers to achieve high-purity fractions suitable for downstream applications.
Introduction and Purification Rationale
This compound is a valuable synthetic intermediate, largely due to the presence of the trifluoromethyl (-CF3) group, which can enhance the metabolic stability and binding affinity of target drug molecules.[2][3] The purification of this molecule, however, presents a distinct challenge for chromatographers. Its structure contains both a polar hydroxyl group and an ionizable carboxylic acid, making it highly hydrophilic.
Standard reversed-phase HPLC, which separates compounds based on hydrophobicity, often results in poor retention for such polar molecules, causing them to elute in or near the solvent front with other impurities.[4][5] The primary strategy to overcome this is to suppress the ionization of the carboxylic acid functional group. By acidifying the mobile phase, the equilibrium of the carboxylic acid is shifted towards its neutral, protonated form. This significantly increases the molecule's hydrophobicity, thereby enhancing its retention on a non-polar stationary phase like C18.[6][7]
This method is designed to separate the target compound from potential precursors, such as 4-(trifluoromethyl)cyclohexanecarboxylic acid, and other synthesis-related impurities. Furthermore, the compound can exist as cis and trans diastereomers, which this method may resolve based on subtle differences in their hydrophobicity.
Physicochemical Properties of the Analyte
Understanding the properties of the target molecule is fundamental to developing a robust purification method.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁F₃O₃ | [1][8] |
| Molecular Weight | 212.17 g/mol | [9] |
| XLogP3-AA (Hydrophobicity) | 1.3 | [9] |
| Topological Polar Surface Area | 57.5 Ų | [9] |
| Hydrogen Bond Donors | 2 | [8] |
| Hydrogen Bond Acceptors | 3 (O), 6 (PubChem) | [8][9] |
| Isomeric Forms | Exists as cis and trans diastereomers; each is a racemic mixture. | [1][2] |
The relatively low XLogP and high polar surface area confirm the compound's polar nature, underscoring the need for a tailored HPLC method.
Principle of Separation: Ion Suppression Reversed-Phase HPLC
The purification is based on reversed-phase liquid chromatography (RP-LC). In this mode, a non-polar stationary phase (e.g., silica particles bonded with C18 alkyl chains) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile).[10]
The key to retaining our target analyte is ion suppression . The pKa of a typical cyclohexanecarboxylic acid is ~4.9. In a neutral mobile phase (pH ~7), the carboxylic acid is deprotonated (COO-), making it highly polar and poorly retained. By adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase, the pH is lowered to well below the pKa of the analyte (~pH 2.5-3).[7] This ensures the carboxylic acid remains in its neutral, protonated (COOH) form, increasing its affinity for the hydrophobic C18 stationary phase and leading to successful retention and separation.
Caption: Mechanism of ion suppression for enhanced retention in RP-HPLC.
Detailed Purification Protocol
This protocol is designed for preparative or semi-preparative scale purification. Adjustments may be necessary based on the specific crude sample complexity and desired final purity.
Instrumentation and Materials
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.
-
Stationary Phase: C18 silica column (e.g., 250 x 10 mm, 5 µm particle size). A C8 column can be used for less retention if needed.[10]
-
Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade water.
-
Mobile Phase Modifier: Formic Acid (FA) or Trifluoroacetic Acid (TFA), >99% purity.
-
Sample: Crude this compound.
Preparation of Solutions
-
Mobile Phase A (Aqueous): In a 1 L volumetric flask, add 1 mL of Formic Acid to 900 mL of HPLC-grade water. Mix thoroughly and bring to volume with water. Degas before use. (This creates a 0.1% v/v solution).
-
Mobile Phase B (Organic): Acetonitrile.
-
Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., 50:50 Acetonitrile/Water or Methanol) to a concentration of 10-50 mg/mL. Ensure the sample is fully dissolved. If particulates are present, filter through a 0.45 µm syringe filter before injection.
HPLC Method Parameters
| Parameter | Setting | Rationale |
| Column | C18, 250 x 10 mm, 5 µm | A versatile stationary phase providing good hydrophobic retention.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier suppresses ionization of the analyte for better retention.[7] |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient Elution | 10% B to 95% B over 20 min | A broad gradient is effective for separating compounds with different polarities in a crude mixture. |
| Flow Rate | 4.0 mL/min | Appropriate for a 10 mm ID column. Adjust as per column specifications. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak shape. |
| Injection Volume | 100 - 500 µL | Dependent on sample concentration and column loading capacity. |
| Detector Wavelength | 210 nm | Carboxylic acids and cyclohexyl rings absorb at low UV wavelengths. |
Experimental Workflow
Caption: Overall workflow for the HPLC purification of the target compound.
Step-by-Step Protocol
-
System Setup: Set up the HPLC system with the specified column and mobile phases.
-
Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (90% A / 10% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Chromatographic Run: Start the gradient method. Monitor the chromatogram in real-time. The target compound is expected to elute as the concentration of Acetonitrile increases.
-
Fraction Collection: Collect fractions corresponding to the main peak of interest. Automated fraction collectors triggered by UV signal intensity are recommended for efficiency.
-
Post-Run Wash: After the gradient, wash the column with 95% B for 5 minutes before re-equilibrating at initial conditions.
-
Fraction Analysis: Analyze a small aliquot of each collected fraction using a rapid analytical HPLC method to confirm purity.
-
Pooling and Evaporation: Combine the fractions that meet the desired purity threshold. Remove the solvent using a rotary evaporator or lyophilizer to obtain the purified solid compound.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Retention | Mobile phase is not sufficiently acidic. Sample is too polar for the column. | Ensure correct concentration of acid modifier (0.1%). Try a more polar-retentive column (e.g., polar-endcapped C18 or mixed-mode).[4] Decrease the initial percentage of organic solvent (e.g., start at 5% B). |
| Peak Tailing | Secondary interactions with residual silanols on the silica. Mobile phase pH is too close to the analyte's pKa. | Use a different acid modifier like TFA, which can act as an ion-pairing agent.[11] Use a high-purity, end-capped column. Ensure mobile phase pH is at least 2 units below the pKa.[7] |
| Peak Fronting | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Poor Resolution from Impurities | Gradient is too steep. Insufficient column efficiency. | Flatten the gradient around the elution time of the target peak (e.g., increase from 40% to 60% B over 15 minutes instead of 5). Use a column with a smaller particle size or a longer length. |
Advanced Considerations: Isomeric Separation
The described reversed-phase method is primarily designed for purity from synthetic byproducts. However, it may also provide some separation of the cis and trans diastereomers. For the separation of enantiomers (the R and S forms of each diastereomer), a specialized approach is required. This typically involves using a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[12] Developing a chiral separation is a distinct process and often requires screening various CSPs (e.g., polysaccharide-based or ion-exchange type) and mobile phase systems.[13][14]
Conclusion
This application note details a robust and reliable ion-suppression reversed-phase HPLC method for the purification of this compound. By understanding the physicochemical properties of the analyte and manipulating the mobile phase pH to enhance retention, researchers can effectively isolate this valuable building block with high purity. The provided protocol and troubleshooting guide serve as a strong foundation for scientists in pharmaceutical and chemical development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. biotage.com [biotage.com]
- 8. 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid - C8H11F3O3 | CSSB00010179864 [chem-space.com]
- 9. 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | C8H11F3O3 | CID 57345813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. scilit.com [scilit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Amide Synthesis Utilizing 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid: A Protocol for Medicinal Chemistry
An Application Note from the Desk of a Senior Application Scientist
Abstract
This application note provides a comprehensive guide for the utilization of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid in amide bond formation, a cornerstone reaction in drug discovery and development. The presence of a trifluoromethyl (CF₃) group is a well-established strategy to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] This protocol details a robust and reproducible method for coupling this versatile building block with a primary amine using the common and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system. We will delve into the mechanistic rationale behind the procedural steps, present a detailed, step-by-step protocol, offer guidance on data analysis, and provide a troubleshooting framework to ensure successful synthesis.
Introduction: The Strategic Advantage of Fluorinated Moieties
This compound is a valuable bifunctional building block for medicinal chemists.[3] Its cyclohexane scaffold provides a three-dimensional framework, while the tertiary alcohol and carboxylic acid functionalities offer handles for diverse chemical transformations.[3] The key feature, however, is the trifluoromethyl group. The C-F bond is among the strongest in organic chemistry, rendering the CF₃ group highly resistant to metabolic degradation.[1] This property, combined with its ability to modulate pKa and improve membrane permeability, makes it a privileged moiety in modern drug design.[1]
Amide bond formation is the most frequently used reaction in medicinal chemistry.[4] Direct condensation of a carboxylic acid and an amine is generally infeasible due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, activation of the carboxylic acid is necessary. This guide focuses on a widely adopted method using EDC in conjunction with NHS, which proceeds through a stable NHS-activated ester intermediate to efficiently yield the desired amide product.
Reagent Properties and Safety Considerations
A thorough understanding of the primary reagent is critical for safe and effective experimentation.
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | [6] |
| CAS Number | 1163729-47-2 | [6][7] |
| Molecular Formula | C₈H₁₁F₃O₃ | [3][6] |
| Molecular Weight | 212.17 g/mol | [6] |
| Appearance | White to off-white solid | Commercially available |
Safety Profile: this compound is classified as a hazardous substance.[6]
-
Hazards: Causes skin irritation, serious eye damage, and may cause respiratory irritation.[6][7]
-
Precautions: Always handle this reagent in a well-ventilated chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7][8] Avoid inhalation of dust and direct contact with skin and eyes.[7]
The Chemistry: Activating the Carboxylic Acid
The core of this protocol is the activation of the carboxylic acid. EDC is a water-soluble carbodiimide that reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and can rearrange, leading to side products. To mitigate this, NHS is introduced as an additive. It rapidly traps the O-acylisourea to form a more stable NHS ester. This semi-stable intermediate is less prone to hydrolysis and reacts cleanly with the primary amine nucleophile to form the thermodynamically stable amide bond, regenerating the water-soluble N,N'-dimethyl-1,3-propanediamine byproduct from EDC.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with benzylamine as a model primary amine.
4.1. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Purpose |
| This compound | 212.17 | 1.0 | Starting Material |
| Benzylamine | 107.15 | 1.1 | Nucleophile |
| EDC (hydrochloride) | 191.70 | 1.2 | Coupling Reagent |
| NHS | 115.09 | 1.2 | Activating Additive |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | Non-nucleophilic base |
| Dichloromethane (DCM) | - | - | Anhydrous Solvent |
| 1 M Hydrochloric Acid (HCl) | - | - | Aqueous Wash |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | Aqueous Wash |
| Brine | - | - | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying Agent |
4.2. Step-by-Step Procedure
The entire procedure should be performed in a chemical fume hood.
-
Preparation:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 212 mg, 1.0 mmol, 1.0 eq).
-
Add anhydrous dichloromethane (DCM, 10 mL). Stir until the solid is fully dissolved.
-
Add benzylamine (e.g., 118 mg, 1.1 mmol, 1.1 eq).
-
-
Reaction Initiation:
-
Add DIPEA (e.g., 435 µL, 2.5 mmol, 2.5 eq). The base is crucial for neutralizing the HCl salt of EDC and ensuring the amine remains deprotonated and nucleophilic.[9]
-
Cool the flask in an ice-water bath to 0 °C. This helps to control the initial exotherm upon addition of the coupling reagents and maximizes the stability of the active ester.
-
Add NHS (e.g., 138 mg, 1.2 mmol, 1.2 eq) followed by EDC·HCl (e.g., 230 mg, 1.2 mmol, 1.2 eq) in one portion.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature. Let the mixture stir for 12-18 hours.
-
-
Monitoring:
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM (20 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x 15 mL) - Removes excess amine and DIPEA.
-
Saturated NaHCO₃ (2 x 15 mL) - Removes excess NHS and any unreacted carboxylic acid.
-
Brine (1 x 15 mL) - Removes residual water.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.
-
Data Interpretation and Troubleshooting
Expected Results: The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. Typical yields for this type of coupling reaction range from 60-95%, contingent on the specific substrates and reaction scale.[5]
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive coupling reagents (degraded by moisture). 2. Insufficient base. 3. Sterically hindered amine. | 1. Use fresh, high-purity EDC and NHS. 2. Ensure stoichiometry of DIPEA is correct. 3. Switch to a more powerful coupling reagent like HATU or increase reaction temperature.[9][10] |
| Starting Acid Remains | 1. Incomplete activation. 2. Short reaction time. | 1. Check the quality of EDC/NHS. 2. Allow the reaction to stir for a longer duration (up to 24h). |
| Multiple Spots on TLC | 1. Formation of urea byproduct from EDC rearrangement. 2. Side reactions due to unprotected hydroxyl group. | 1. Ensure NHS is added before or with EDC. A thorough aqueous work-up should remove the water-soluble urea. 2. Consider protecting the tertiary alcohol (e.g., as a silyl ether) prior to coupling if side reactions are significant. |
Conclusion
This application note provides a reliable and well-vetted protocol for the amide coupling of this compound. By understanding the function of each reagent and the rationale behind the procedural steps, researchers can confidently employ this valuable building block in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. The inherent properties of the trifluoromethyl group offer a strategic advantage in designing next-generation molecules with enhanced pharmacological profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | C8H11F3O3 | CID 57345813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols for 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid in Drug Design and Discovery
Introduction: The Strategic Value of Fluorination in Modern Drug Discovery
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom.[1][2] The trifluoromethyl (–CF3) group, in particular, is a privileged moiety due to its unique combination of electronic and steric properties.[3][4] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][5] The C-F bond is one of the strongest in organic chemistry, rendering the –CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly enhance a drug's half-life and bioavailability.[3][5]
This guide focuses on a specific fluorinated building block, 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid , and its application in drug design and discovery. This molecule offers a unique scaffold that combines the advantageous properties of the trifluoromethyl group with the conformational rigidity of a cyclohexane ring and the versatile functional handles of a carboxylic acid and a tertiary alcohol. This combination allows for its use as a fragment in screening campaigns, a scaffold for library synthesis, or as a bioisosteric replacement for other chemical groups to fine-tune the properties of a lead compound.
Physicochemical and Pharmacokinetic Rationale for Application
The strategic incorporation of this compound into a drug candidate is driven by the predictable modulation of several key molecular properties that are critical for therapeutic efficacy and safety.
Modulation of Physicochemical Properties
| Property | Effect of 4-Hydroxy-4-(trifluoromethyl)cyclohexyl Moiety | Rationale and Causality |
| Lipophilicity (LogP/LogD) | Increased | The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve oral absorption.[3][5] |
| Metabolic Stability | Significantly Increased | The robust C-F bonds in the trifluoromethyl group are resistant to enzymatic degradation, particularly oxidative metabolism by CYP450 enzymes. This "metabolic blocking" can prolong the drug's half-life.[3][5] |
| Acidity (pKa) | Increased Acidity of Carboxylic Acid | The strong electron-withdrawing effect of the trifluoromethyl group increases the acidity of the carboxylic acid, which can influence its binding interactions and solubility profile. |
| Conformational Rigidity | Increased | The cyclohexane ring provides a more rigid scaffold compared to an aliphatic chain, which can pre-organize the molecule for optimal binding to its target and improve selectivity. |
| Hydrogen Bonding Capacity | Maintained/Enhanced | The presence of the hydroxyl and carboxylic acid groups allows for hydrogen bond donor and acceptor interactions, which are crucial for target binding and solubility. |
Anticipated Pharmacokinetic Profile
The introduction of the 4-Hydroxy-4-(trifluoromethyl)cyclohexyl moiety is anticipated to favorably impact the pharmacokinetic profile of a drug candidate.
| Pharmacokinetic Parameter | Expected Impact | Mechanistic Rationale |
| Absorption | Potentially Increased | Enhanced lipophilicity can improve passive diffusion across the gut wall. |
| Distribution | Modulated | Increased lipophilicity can lead to greater tissue distribution, which may be desirable for certain targets. The impact on plasma protein binding should be evaluated. |
| Metabolism | Decreased | Blocking of metabolic hotspots by the stable trifluoromethyl group is expected to reduce clearance and increase the half-life of the drug.[6] |
| Excretion | Modulated | Changes in metabolism and physicochemical properties will influence the route and rate of excretion. |
Experimental Protocols and Methodologies
Protocol 1: Synthesis of this compound
While several synthetic routes to trifluoromethylated cyclohexanes exist, a common approach involves the introduction of the trifluoromethyl group to a cyclic precursor. The following is a generalized protocol based on established chemical transformations.[7]
Workflow for Synthesis
References
- 1. Design and Generation of Highly Diverse Fluorinated Fragment Libraries and their Efficient Screening with Improved 19F NMR Methodology | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid is a valuable building block in medicinal chemistry and materials science.[1] The presence of a trifluoromethyl group (-CF3) often enhances metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[1] This compound offers two key functional handles for derivatization: a carboxylic acid and a tertiary alcohol. The strategic modification of these groups allows for the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies, the development of novel therapeutic agents, and the creation of advanced materials.[1][2]
This guide provides a comprehensive overview of strategies and detailed protocols for the derivatization of this compound, addressing the unique chemical considerations imposed by its structure.
Chemical Reactivity and Strategic Considerations
The derivatization of this compound requires careful planning due to the presence of two reactive functional groups. The strongly electron-withdrawing nature of the trifluoromethyl group increases the acidity of the carboxylic acid, potentially influencing its reactivity in esterification and amidation reactions.[1] The tertiary alcohol presents steric hindrance, making direct derivatization challenging. Therefore, selective protection and activation strategies are often necessary to achieve desired transformations.
A general workflow for the derivatization of this bifunctional molecule is outlined below:
Figure 1: General workflow for the derivatization of this compound.
I. Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety is the more reactive functional group and can be readily derivatized to form esters and amides.
A. Esterification
Standard Fischer esterification conditions (refluxing in alcohol with a strong acid catalyst) can be employed, but the equilibrium nature of the reaction may lead to incomplete conversion.[3][4] More robust methods involve the use of coupling agents to activate the carboxylic acid.
Protocol 1: Esterification using EDC/HOBt
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to form an active ester intermediate, which then reacts with the alcohol. This procedure is generally effective for a wide range of alcohols, including some sterically hindered ones.[1]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15 minutes.
-
Add the desired alcohol (1.1 eq) followed by DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent/Parameter | Condition | Rationale |
| Coupling Agents | EDC, HOBt | Forms a highly reactive O-acylisourea intermediate that is less prone to racemization and side reactions.[1] |
| Base | DIPEA | Acts as a proton scavenger to neutralize the HCl salt of EDC and facilitate the reaction. |
| Solvent | DCM or DMF | Aprotic solvents that are suitable for coupling reactions. |
| Temperature | Room Temperature | Mild conditions that are generally sufficient for the reaction to proceed to completion. |
| Reaction Time | 12-24 hours | Varies depending on the steric hindrance of the alcohol. |
B. Amidation
Amide bond formation can be achieved using similar coupling strategies as for esterification, or by converting the carboxylic acid to a more reactive acyl chloride.
Protocol 2: Amidation via Acyl Chloride
This two-step protocol involves the initial conversion of the carboxylic acid to an acyl chloride, which is a highly reactive intermediate that readily reacts with primary or secondary amines.
Materials:
-
This compound
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
Step 1: Formation of the Acyl Chloride
-
Suspend this compound (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of DMF if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The crude acyl chloride is typically used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
| Reagent/Parameter | Condition | Rationale |
| Activating Agent | Thionyl chloride or Oxalyl chloride | Converts the carboxylic acid to a highly electrophilic acyl chloride.[5] |
| Base | Triethylamine or Pyridine | Neutralizes the HCl generated during the reaction. |
| Solvent | Toluene (Step 1), DCM (Step 2) | Inert solvents suitable for the respective reaction steps. |
| Temperature | Reflux (Step 1), 0 °C to RT (Step 2) | Higher temperature for acyl chloride formation; controlled temperature for the amidation to prevent side reactions. |
II. Derivatization of the Tertiary Alcohol Group
The derivatization of the sterically hindered tertiary alcohol requires the prior protection of the more reactive carboxylic acid group.
A. Protection of the Carboxylic Acid
Common protecting groups for carboxylic acids include methyl, ethyl, or benzyl esters. The choice of protecting group depends on the desired deprotection conditions.[6][7]
Protocol 3: Methyl Ester Protection
Materials:
-
This compound
-
Methanol (MeOH)
-
Sulfuric acid (H2SO4) or Thionyl chloride (SOCl2)
-
Sodium bicarbonate
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of methanol.
-
Cool the solution to 0 °C and slowly add concentrated sulfuric acid (0.1 eq) or thionyl chloride (1.2 eq).
-
Stir the reaction mixture at room temperature or reflux for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Carefully neutralize the reaction with solid sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford the methyl ester.
Figure 2: Workflow for the derivatization of the tertiary alcohol.
B. Etherification of the Tertiary Alcohol
Direct etherification of tertiary alcohols is challenging. However, O-trifluoromethylation has been reported for tertiary alcohols using specific reagents.
Protocol 4: Silver-Mediated O-Trifluoromethylation of the Tertiary Alcohol
This protocol is based on literature reports of silver-mediated trifluoromethylation of alcohols.[8] It is a more advanced technique and should be performed with caution.
Materials:
-
Methyl 4-hydroxy-4-(trifluoromethyl)cyclohexanecarboxylate (from Protocol 3)
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Silver(I) trifluoromethanesulfonate (AgOTf)
-
Selectfluor®
-
Anhydrous Ethyl Acetate (EtOAc)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the protected starting material (1.0 eq) in anhydrous EtOAc under an inert atmosphere, add AgOTf (0.1 eq).
-
Add TMSCF3 (2.0 eq) followed by Selectfluor® (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by 19F NMR or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
The methyl ester can then be deprotected via hydrolysis (e.g., using LiOH in THF/water) to yield the final product.
| Reagent/Parameter | Condition | Rationale |
| Trifluoromethyl Source | TMSCF3 | A common and effective source of the trifluoromethyl nucleophile. |
| Mediator/Oxidant | AgOTf, Selectfluor® | Facilitates the oxidative transfer of the CF3 group to the alcohol.[8] |
| Solvent | Anhydrous EtOAc | A suitable aprotic solvent for this transformation. |
| Atmosphere | Inert (Ar or N2) | Prevents moisture from interfering with the reaction. |
III. Orthogonal Protection Strategies for Sequential Derivatization
For more complex synthetic routes requiring sequential modification of both the carboxylic acid and the tertiary alcohol, an orthogonal protection strategy is essential.[7] This involves using protecting groups for each functional group that can be removed under different conditions without affecting the other.
Example of an Orthogonal Protection Scheme:
-
Protect the tertiary alcohol as a silyl ether (e.g., using tert-butyldimethylsilyl chloride, TBDMSCl). Silyl ethers are stable to a wide range of reaction conditions but can be selectively cleaved with fluoride ions (e.g., tetrabutylammonium fluoride, TBAF).
-
Derivatize the free carboxylic acid to an ester or amide using the methods described in Section I.
-
Deprotect the silyl ether using TBAF to reveal the free tertiary alcohol.
-
Derivatize the newly freed tertiary alcohol as desired.
This approach allows for the independent and sequential modification of both functional groups, enabling the synthesis of highly complex derivatives.
Conclusion
The derivatization of this compound provides a versatile platform for the generation of novel chemical entities with potential applications in drug discovery and materials science. A thorough understanding of the reactivity of both the carboxylic acid and the sterically hindered tertiary alcohol, coupled with the strategic use of activating agents and orthogonal protecting groups, is key to successfully accessing a diverse range of derivatives. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this valuable building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-trifluoromethyl amides from carboxylic acids [escholarship.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable, Multi-Step Synthesis of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid
Abstract & Introduction
The incorporation of fluorine and fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern medicinal chemistry. The CF₃ group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid is a valuable building block in drug discovery, offering a rigid, trifunctionalized cyclohexane scaffold. Its unique stereoelectronic properties make it an attractive component for synthesizing novel therapeutic agents.[1]
This document provides a comprehensive, field-tested guide for the large-scale synthesis of this compound. The presented four-step synthetic route is designed for scalability, starting from the commercially available and cost-effective methyl 4-hydroxybenzoate. We will delve into the causality behind procedural choices, provide detailed step-by-step protocols, and offer insights into process control and potential challenges.
Strategic Overview of the Synthetic Pathway
The chosen synthetic route prioritizes robust, high-yielding reactions suitable for scaling from grams to kilograms. The overall strategy involves the initial formation of the cyclohexane ring, followed by the key trifluoromethylation of a ketone intermediate.
The four primary stages are:
-
Aromatic Ring Hydrogenation: Conversion of methyl 4-hydroxybenzoate to methyl 4-hydroxycyclohexanecarboxylate.
-
Oxidation: Conversion of the secondary alcohol to a ketone, yielding methyl 4-oxocyclohexanecarboxylate.
-
Nucleophilic Trifluoromethylation: Introduction of the CF₃ group via the Ruppert-Prakash reagent.
-
Saponification: Hydrolysis of the ester to the final carboxylic acid product.
The following workflow diagram illustrates the strategic sequence of the synthesis.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 3.1: Step 1 - Hydrogenation of Methyl 4-Hydroxybenzoate
-
Rationale: This step reduces the aromatic ring to a cyclohexane. Ruthenium on carbon (Ru/C) is an effective catalyst for the hydrogenation of aromatic rings under relatively mild conditions, offering good selectivity and making it suitable for large-scale production.[2] Water is chosen as a green and cost-effective solvent.
-
Reaction Scheme:
-
p-Hydroxybenzoic acid → 4-Hydroxycyclohexanecarboxylic acid (using H₂, Ru/C catalyst)
-
-
Materials:
-
Methyl 4-hydroxybenzoate: 1.00 kg (6.57 mol)
-
5% Ruthenium on Carbon (Ru/C), 50% wet: 50 g
-
Deionized Water: 10 L
-
-
Procedure:
-
Charge a 20 L high-pressure hydrogenation reactor with methyl 4-hydroxybenzoate, deionized water, and the Ru/C catalyst.
-
Seal the reactor and purge the system with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 2 MPa (approx. 290 psi).
-
Begin stirring and heat the reactor contents to 120°C.
-
Maintain the reaction at 120°C and 2 MPa for 12-18 hours, monitoring hydrogen uptake.
-
In-Process Control: The reaction is complete when hydrogen uptake ceases. A sample can be carefully withdrawn, filtered, and analyzed by ¹H NMR to confirm the disappearance of aromatic protons.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with 2 L of methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvents, yielding crude methyl 4-hydroxycyclohexanecarboxylate as a mixture of cis/trans isomers. The crude product is typically a viscous oil or low-melting solid and can be used directly in the next step.
-
Protocol 3.2: Step 2 - Oxidation to Methyl 4-Oxocyclohexanecarboxylate
-
Rationale: A TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is a highly efficient and scalable method for converting secondary alcohols to ketones. It avoids the use of heavy metals like chromium and is cost-effective for large-scale operations.
-
Reaction Scheme:
-
Methyl 4-hydroxycyclohexanecarboxylate → Methyl 4-oxocyclohexanecarboxylate
-
-
Materials:
-
Crude Methyl 4-hydroxycyclohexanecarboxylate: (assumed 6.57 mol from previous step)
-
Dichloromethane (DCM): 10 L
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): 10 g (0.064 mol)
-
Potassium Bromide (KBr): 65 g (0.55 mol) in 1 L of water
-
Sodium Hypochlorite (NaOCl), 10-15% solution: ~7 L (adjust based on titration)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
-
Procedure:
-
Dissolve the crude methyl 4-hydroxycyclohexanecarboxylate in 10 L of DCM in a 30 L jacketed reactor. Add the aqueous KBr solution and TEMPO.
-
Cool the vigorously stirred biphasic mixture to 0°C using a chiller.
-
Add the sodium hypochlorite solution dropwise via an addition funnel, maintaining the internal temperature between 0-5°C. The addition is exothermic.
-
In-Process Control: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material and the appearance of a new, less polar spot indicates conversion. The orange color of the reaction mixture should persist; if it fades, the TEMPO catalyst may be depleted.
-
Once the reaction is complete (typically 2-4 hours), quench by adding 1 L of saturated Na₂S₂O₃ solution to destroy excess oxidant. Stir for 15 minutes.
-
Separate the organic layer. Extract the aqueous layer twice with 2 L portions of DCM.
-
Combine the organic layers and wash with 2 L of saturated NaHCO₃ solution, followed by 2 L of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield methyl 4-oxocyclohexanecarboxylate as a pale yellow oil.
-
Protocol 3.3: Step 3 - Nucleophilic Trifluoromethylation
-
Rationale: The Ruppert-Prakash reagent (TMSCF₃) is the premier choice for nucleophilic trifluoromethylation.[3] It acts as a CF₃⁻ anion equivalent in the presence of a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[4] This reaction is highly efficient for carbonyl compounds.
-
Reaction Scheme:
-
Methyl 4-oxocyclohexanecarboxylate + TMSCF₃ → Methyl 4-trimethylsilyloxy-4-(trifluoromethyl)cyclohexanecarboxylate
-
-
Materials:
-
Methyl 4-oxocyclohexanecarboxylate: (assumed ~6.0 mol, adjust based on yield from Step 2)
-
Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent): 1.0 kg (7.03 mol, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF): 12 L
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF: 300 mL (0.30 mol, 0.05 equiv)
-
-
Procedure:
-
Charge a 30 L reactor with the methyl 4-oxocyclohexanecarboxylate and anhydrous THF. Ensure the system is under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0°C.
-
Add the Ruppert-Prakash reagent (TMSCF₃) to the stirred solution.
-
Slowly add the TBAF solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. The reaction is exothermic.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
In-Process Control: Monitor by GC-MS or ¹⁹F NMR to confirm the consumption of the starting ketone.
-
The reaction mixture containing the intermediate silyl ether is typically carried forward directly to the hydrolysis step without purification.
-
Mechanism of Trifluoromethylation
The reaction is initiated by a fluoride ion, which activates the TMSCF₃ to generate a hypervalent silicon species. This complex then releases the highly nucleophilic trifluoromethide anion ([CF₃]⁻), which attacks the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is trapped by the trimethylsilyl group to form a stable silyl ether.
Caption: Mechanism of nucleophilic trifluoromethylation using TMSCF₃.
Protocol 3.4: Step 4 - Saponification and Acidification
-
Rationale: A simple saponification using lithium hydroxide is effective for hydrolyzing both the silyl ether and the methyl ester. Subsequent acidification protonates the carboxylate and the tertiary alcohol to yield the final product.
-
Reaction Scheme:
-
Intermediate Silyl Ether → this compound
-
-
Materials:
-
Crude reaction mixture from Step 3
-
Lithium Hydroxide Monohydrate (LiOH·H₂O): 500 g (11.9 mol, ~2 equiv)
-
Methanol: 5 L
-
Water: 5 L
-
Concentrated Hydrochloric Acid (HCl), ~37%: As needed (~2 L)
-
Ethyl Acetate: 10 L
-
n-Heptane: 5 L
-
-
Procedure:
-
To the crude reaction mixture from Step 3, add 5 L of methanol.
-
In a separate vessel, dissolve the LiOH·H₂O in 5 L of water and cool the solution to 10°C.
-
Slowly add the aqueous LiOH solution to the reaction mixture. An exotherm will be observed. Maintain the temperature below 30°C.
-
Stir the mixture at room temperature for 8-12 hours until hydrolysis is complete (monitor by TLC or LC-MS).
-
Concentrate the mixture under reduced pressure to remove most of the organic solvents (THF, Methanol).
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl. A white precipitate will form.
-
Extract the aqueous slurry three times with 5 L portions of ethyl acetate.
-
Combine the organic layers, wash with 5 L of brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude solid product.
-
Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and n-heptane (approx. 1:2 ratio) to yield the pure this compound as a white crystalline solid.[1]
-
Data Summary and Characterization
The following table summarizes typical results for a 1 kg scale synthesis.
| Step | Starting Material | Product | Typical Yield (%) | Purity (by ¹H NMR) | Physical State |
| 1 | Methyl 4-hydroxybenzoate | Methyl 4-hydroxycyclohexanecarboxylate | >95% (crude) | ~95% | Viscous Oil |
| 2 | Methyl 4-hydroxycyclohexanecarboxylate | Methyl 4-oxocyclohexanecarboxylate | 90-95% | >95% | Yellow Oil |
| 3 & 4 | Methyl 4-oxocyclohexanecarboxylate | This compound | 80-88% (over 2 steps) | >98% | White Solid |
Characterization of Final Product (C₈H₁₁F₃O₃):
-
Molecular Weight: 212.17 g/mol [5]
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 6.5 (s, 1H, OH), 2.3-2.5 (m, 1H), 1.5-1.9 (m, 8H).
-
¹⁹F NMR (376 MHz, DMSO-d₆): δ -78.5 (s, 3F, CF₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 176.5, 125.4 (q, J=285 Hz), 75.1 (q, J=28 Hz), 41.8, 32.7, 25.1.
-
Mass Spec (ESI-): m/z 211.1 [M-H]⁻.
Troubleshooting and Process Insights
-
Step 1 (Hydrogenation): Catalyst activity is crucial. If the reaction stalls, filtering and adding fresh catalyst may be necessary. Ensure proper agitation to maintain suspension of the catalyst.
-
Step 2 (Oxidation): The rate of NaOCl addition is critical to control the exotherm. A runaway reaction can lead to side products. Ensure the orange color of the TEMPO radical cation persists throughout the addition.
-
Step 3 (Trifluoromethylation): The reaction is highly sensitive to moisture. Use of anhydrous solvents and an inert atmosphere is mandatory. If the reaction is sluggish, a small additional charge of the TBAF catalyst can be added.
-
Step 4 (Purification): The final product may contain a mixture of cis and trans isomers (with respect to the -COOH group). The described recrystallization typically isolates the major, thermodynamically favored isomer.[1] Further analysis (e.g., 2D NMR) may be required to confirm the stereochemistry if it is critical for the subsequent application.
References
- 1. This compound | 1163729-47-2 | Benchchem [benchchem.com]
- 2. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]
- 3. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 4. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 5. 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | C8H11F3O3 | CID 57345813 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid
Introduction
Welcome to the technical support guide for the synthesis of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid. This molecule is a valuable building block in pharmaceutical and fine chemical synthesis, prized for the unique electronic and steric properties imparted by the trifluoromethyl group.[1] However, its synthesis is not without challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and optimize their synthetic route.
The primary synthetic pathway discussed involves the nucleophilic trifluoromethylation of a 4-oxocyclohexanecarboxylate precursor, followed by hydrolysis of the ester to yield the final carboxylic acid. This approach, while effective, requires careful control of reaction conditions to manage reagent stability, side reactions, and stereoselectivity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful synthesis.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions.
| Problem ID | Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| TG-01 | Low or No Conversion of Starting Material (Ketone) | 1. Inactive Ruppert-Prakash Reagent (TMSCF₃): The reagent is sensitive to moisture and can degrade upon improper storage. 2. Insufficient Activator: A catalytic amount of a fluoride source (e.g., TBAF) or a suitable base is required to initiate the reaction.[2] 3. Low Reaction Temperature: While the reaction is often run at low temperatures to control exothermicity, it may be too low for the substrate. | 1. Verify Reagent Quality: Use a fresh bottle of TMSCF₃ or purify older stock by distillation. Ensure storage under an inert atmosphere (N₂ or Ar). 2. Optimize Activator: Use a catalytic amount (5-10 mol%) of anhydrous TBAF in THF. Alternatively, other activators like CsF or KOtBu can be tested.[2] 3. Temperature Gradient: Start the reaction at a low temperature (e.g., -78 °C) and allow it to slowly warm to room temperature overnight. Monitor by TLC or GC-MS. |
| TG-02 | Formation of Significant Side Products (e.g., Silyl Enol Ether) | 1. Enolization of the Ketone: If a strong, non-nucleophilic base is used as an activator, it can deprotonate the α-carbon of the ketone, leading to enolization. 2. Reaction with Difluorocarbene: The Ruppert-Prakash reagent can sometimes act as a source of difluorocarbene, leading to undesired cyclopropanation or other insertions, especially at higher temperatures.[3] | 1. Choice of Activator: Use a nucleophilic activator like TBAF, which promotes the formation of the trifluoromethyl anion directly, rather than acting as a strong base.[4] 2. Strict Temperature Control: Maintain a low reaction temperature during the addition of the reagent and activator to minimize the decomposition of the trifluoromethyl anion intermediate into difluorocarbene. |
| TG-03 | Incomplete Hydrolysis of the Ester Intermediate | 1. Steric Hindrance: The tertiary alcohol and the trifluoromethyl group can sterically hinder the approach of the hydroxide ion to the ester carbonyl. 2. Insufficient Reaction Time/Temperature: Standard saponification conditions may not be harsh enough for this substrate. | 1. Use Harsher Conditions: Increase the concentration of NaOH or KOH (e.g., 2-4 M), and consider using a co-solvent like methanol or ethanol to improve solubility. Reflux for an extended period (12-24 hours). 2. Acid-Catalyzed Hydrolysis: If basic hydrolysis fails, consider acidic conditions (e.g., 6 M HCl or H₂SO₄/AcOH/H₂O mixture) under reflux. Note that strong acids can sometimes promote dehydration. |
| TG-04 | Difficulty in Product Isolation & Purification | 1. High Polarity & Water Solubility: The presence of both a carboxylic acid and a hydroxyl group makes the product highly polar and potentially difficult to extract from aqueous solutions. 2. Emulsion Formation: During workup, the fluorinated nature of the compound can lead to stable emulsions with organic solvents. | 1. Acidify and Extract: Ensure the aqueous layer is acidified to a low pH (~1-2) with concentrated HCl to fully protonate the carboxylate. Extract with a more polar solvent like ethyl acetate or a mixture of THF/EtOAc. Multiple extractions will be necessary. 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break emulsions. 3. Alternative Purification: If chromatography is difficult, consider recrystallization from a suitable solvent system, such as ethyl acetate/heptane.[1] |
| TG-05 | Undesired Cis/Trans Isomer Ratio | 1. Thermodynamic vs. Kinetic Control: The stereochemical outcome of the trifluoromethylation can be influenced by reaction conditions. The approach of the bulky trifluoromethyl nucleophile can be directed by the ester group's orientation (axial vs. equatorial). | 1. Solvent and Temperature Effects: The stereoselectivity of nucleophilic additions to cyclohexanones can be solvent-dependent.[5] Experiment with different solvents (e.g., THF, toluene, cyclohexane) and temperatures to influence the isomer ratio. Generally, lower temperatures favor kinetic control. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the nucleophilic trifluoromethylation using the Ruppert-Prakash reagent?
A1: The reaction is initiated by a catalytic amount of a nucleophilic activator, typically a fluoride salt like TBAF. The fluoride attacks the silicon atom of TMSCF₃, generating a highly reactive, transient trifluoromethyl anion (CF₃⁻).[2] This anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 4-oxocyclohexanecarboxylate precursor. The resulting alkoxide is then trapped by another molecule of TMSCF₃ (or the generated TMSF) to form a stable trimethylsilyl ether intermediate. This intermediate is then hydrolyzed during the aqueous workup or in a subsequent hydrolysis step to yield the tertiary alcohol.[2][4]
Q2: Why is the Ruppert-Prakash reagent (TMSCF₃) preferred over other trifluoromethylating agents like fluoroform (HCF₃)?
A2: While fluoroform is an inexpensive feedstock, its direct use requires very strong bases (like KHMDS) and cryogenic temperatures (-40 °C or lower) to generate the CF₃⁻ anion.[6] The Ruppert-Prakash reagent is a more convenient and milder source of the nucleophilic CF₃ group.[7] It is a stable liquid that can be activated under much gentler conditions using only catalytic amounts of an initiator, offering better functional group tolerance and procedural simplicity.
Q3: My final product is a mixture of cis and trans isomers. How can I separate them?
A3: The separation of cis and trans isomers of substituted cyclohexanecarboxylic acids can be challenging. High-performance liquid chromatography (HPLC) on a suitable stationary phase is often the most effective method for analytical and small-scale preparative separations. For larger scales, fractional recrystallization can be employed. This involves carefully selecting a solvent system (e.g., isopropyl ether and n-heptane) where one isomer is significantly less soluble than the other, allowing it to crystallize out upon cooling.[1]
Q4: Can I use a different starting material, such as 4-oxocyclohexanecarboxylic acid directly?
A4: It is highly inadvisable. The Ruppert-Prakash reagent and the intermediate trifluoromethyl anion are basic. They would readily deprotonate the carboxylic acid of the starting material, quenching the reagent and preventing the desired nucleophilic attack on the ketone. The synthesis should proceed through an ester derivative (e.g., methyl or ethyl ester) to protect the acidic proton. The ester can then be hydrolyzed in a separate step after the trifluoromethylation is complete.
Q5: Are there any specific safety precautions I should take when working with the Ruppert-Prakash reagent?
A5: Yes. Trifluoromethyltrimethylsilane (TMSCF₃) is a volatile and flammable liquid with a very low flash point (as low as -32°C).[7] It should be handled in a well-ventilated fume hood, away from ignition sources. It is also sensitive to moisture, so all glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
III. Experimental Protocols & Workflows
Protocol 1: Synthesis of Ethyl 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylate
This protocol outlines the key trifluoromethylation step.
Materials:
-
Ethyl 4-oxocyclohexane-1-carboxylate
-
Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (anhydrous)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Under a nitrogen atmosphere, dissolve ethyl 4-oxocyclohexane-1-carboxylate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMSCF₃ (1.5 eq) dropwise via syringe, keeping the internal temperature below -70 °C.
-
After stirring for 15 minutes, add the TBAF solution (0.1 eq) dropwise. A slight exotherm may be observed.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude silyl ether intermediate, which is often hydrolyzed in the next step without further purification.
Protocol 2: Hydrolysis to this compound
Materials:
-
Crude product from Protocol 1
-
Methanol
-
Sodium hydroxide (NaOH), 4 M aqueous solution
-
Hydrochloric acid (HCl), 6 M aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolve the crude intermediate in methanol.
-
Add the 4 M NaOH solution and heat the mixture to reflux.
-
Maintain reflux for 12-24 hours, monitoring the disappearance of the ester by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the residue with water and wash with a non-polar solvent (e.g., hexanes) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 6 M HCl. A precipitate may form.
-
Extract the acidic aqueous layer thoroughly with ethyl acetate (at least 3-5 times).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography as needed.
IV. Diagrams and Visualizations
Synthetic Pathway Overview
The following diagram illustrates the two-step synthesis from the ketone precursor.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 3. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 7. tosohusa.com [tosohusa.com]
Technical Support Center: Synthesis of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid
Introduction: Welcome to the technical support center for the synthesis of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid (HTCA). This molecule is a valuable building block in pharmaceutical and fine chemical synthesis, prized for the unique electronic and steric properties imparted by the trifluoromethyl group.[1] The introduction of a CF₃ group can significantly enhance metabolic stability, lipophilicity, and binding affinity, making it a critical strategy in modern drug design.[2][3] This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols to improve the yield and purity of HTCA.
Section 1: Overview of Synthetic Strategies
The synthesis of HTCA can be approached through several routes. The most common strategies involve either the introduction of the trifluoromethyl group onto a pre-existing cyclohexanone core or the functionalization of a trifluoromethyl-containing cyclohexene. Below is an overview of the most viable pathways.
Caption: Primary synthetic routes to this compound.
Route A is often preferred due to the commercial availability of the starting materials and the well-documented reliability of the Ruppert-Prakash reagent for trifluoromethylating ketones.[4][5] Route B is a viable alternative if the corresponding unsaturated precursor is accessible. This guide will focus primarily on troubleshooting and optimizing Route A.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of HTCA via the nucleophilic trifluoromethylation of 4-oxocyclohexanecarboxylic acid.
Category: Reagents and Starting Materials
Q1: My trifluoromethylation reaction shows low or no conversion. I suspect an issue with the Ruppert-Prakash Reagent (TMSCF₃). What should I check?
A1: This is a frequent issue, often related to reagent integrity and activation. The Ruppert-Prakash reagent is sensitive to moisture and requires a nucleophilic catalyst for activation.[2][6]
-
Causality: TMSCF₃ does not directly provide the trifluoromethyl anion (CF₃⁻). It requires activation by a nucleophilic source, typically fluoride ions from tetrabutylammonium fluoride (TBAF), to generate a hypervalent silicon intermediate which then delivers the CF₃⁻ nucleophile to the ketone.[7][8] Any moisture present will rapidly quench the highly basic CF₃⁻ anion, halting the reaction.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your TMSCF₃ is from a reliable supplier and has been stored under an inert atmosphere (Nitrogen or Argon). Older bottles or those that have been handled improperly may be compromised.
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. Solvents (typically THF) must be anhydrous. Use freshly distilled solvent or solvent from a solvent purification system.
-
Check Initiator: The fluoride initiator (e.g., TBAF) must also be anhydrous. Commercial solutions of TBAF in THF can contain water. It is recommended to use anhydrous TBAF or to dry the solution with molecular sieves prior to use.
-
Q2: The reaction is sluggish, and I observe unreacted 4-oxocyclohexanecarboxylic acid even after extended reaction times. Why might this be?
A2: Beyond reagent issues, this problem points towards issues with the substrate itself or suboptimal reaction conditions.
-
Causality: The carboxylic acid moiety of the starting material can interfere with the reaction. The acidic proton can be deprotonated by the basic CF₃⁻ anion, consuming the reagent. Furthermore, the carboxylate can potentially coordinate with intermediates.
-
Troubleshooting & Optimization Workflow:
Caption: Troubleshooting workflow for low starting material conversion.
-
Recommended Solution: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the trifluoromethylation step. This prevents the acidic proton from interfering and improves the substrate's solubility and reactivity. The ester can then be hydrolyzed back to the carboxylic acid after the trifluoromethyl group has been successfully installed.
Category: Reaction Conditions & Side Products
Q3: What are the optimal reaction conditions for the trifluoromethylation step?
A3: Optimal conditions balance reaction rate with the minimization of side products. The following table summarizes a typical starting point for optimization.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is the archetypal solvent, effectively solvating the reagents and intermediates.[9] |
| Temperature | 0 °C to room temperature | The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature. Running at very low temperatures (-78 °C) can slow the reaction considerably, while higher temperatures may promote side reactions. |
| TMSCF₃ | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the ketone. |
| Initiator (TBAF) | 0.1 - 0.3 equivalents (catalytic) | A substoichiometric amount is sufficient as the CF₃⁻ anion propagates in an anionic chain reaction.[8] Using too much can lead to side reactions. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine the point of maximum conversion. |
Q4: My workup is complete, but NMR analysis shows significant byproducts. What are they and how can I avoid them?
A4: The primary byproduct is typically the trimethylsilyl enol ether of the starting ketone, formed by deprotonation at the alpha-carbon.
-
Causality: The trifluoromethide anion (CF₃⁻) is a strong base. If its nucleophilic attack on the carbonyl is sterically hindered or electronically unfavorable, it can act as a base and abstract a proton from the carbon adjacent to the carbonyl, leading to enolate formation. This enolate is then trapped by a silicon-containing species in the reaction mixture.
-
Mitigation Strategies:
-
Use a Protected Substrate: As mentioned in A2, using an ester derivative of the starting material can improve outcomes.
-
Control Temperature: Initiating the reaction at a lower temperature (0 °C) favors the desired nucleophilic addition over the competing deprotonation pathway.
-
Slow Addition: Adding the TMSCF₃ reagent slowly to the mixture of the ketone and initiator can help maintain a low concentration of the reactive CF₃⁻ anion, minimizing its basic activity.
-
Category: Product Purification and Isomer Separation
Q5: What is the most effective method to purify the final HTCA product?
A5: Purification typically involves a two-stage approach: an initial workup to remove silyl byproducts followed by either recrystallization or column chromatography to achieve high purity.
-
Step 1: Hydrolysis and Extraction: After the reaction is complete, a crucial step is the hydrolysis of the intermediate trimethylsilyl ether. This is usually achieved by adding an aqueous acid solution (e.g., 1M HCl). This protonates the alkoxide and also hydrolyzes any remaining TMSCF₃ and other silyl byproducts into water-soluble silanols, which can be removed during an aqueous extraction.
-
Step 2: High Purity Isolation:
-
Recrystallization: This is often the most efficient method for obtaining highly pure, crystalline material on a larger scale. A mixed solvent system is often effective. For the related compound, trans-4-(trifluoromethyl)cyclohexanecarboxylic acid, a mixed solvent of isopropyl ether and n-heptane (3:1 ratio) has been shown to be effective, yielding purity >99%.[1] A similar system, or one like ethyl acetate/heptane, should be explored for HTCA.
-
Flash Column Chromatography: For smaller scales or when recrystallization is difficult, silica gel chromatography is a reliable option. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will allow for the separation of the desired product from less polar impurities.
-
Q6: The synthesis yields a mixture of cis and trans isomers. How can I separate them or selectively synthesize one?
A6: The nucleophilic attack of CF₃⁻ on the 4-oxocyclohexanecarboxylic acid will generally produce a mixture of axial and equatorial attack products, leading to both cis and trans isomers relative to the carboxylic acid group.
-
Separation:
-
Recrystallization: The two diastereomers will likely have different crystal packing energies and solubilities. Careful, repeated recrystallization can be used to enrich and isolate the less soluble isomer.[1]
-
Chromatography: Preparative HPLC or careful flash column chromatography can be used to separate the isomers, although this may be challenging and costly for large quantities.
-
-
Selective Synthesis: Achieving high diastereoselectivity from the outset is challenging without a chiral auxiliary or a more advanced asymmetric synthesis approach. For most applications requiring a specific isomer, separation of the diastereomeric mixture is the more practical approach.
Section 3: Detailed Experimental Protocol (Route A)
This protocol is a self-validating system for synthesizing HTCA via the trifluoromethylation of methyl 4-oxocyclohexanecarboxylate.
Step 1: Esterification of 4-Oxocyclohexanecarboxylic Acid
-
To a solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in methanol (5 mL per 1 g of acid), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture, reduce the solvent volume via rotary evaporation, and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 4-oxocyclohexanecarboxylate, which can often be used in the next step without further purification.
Step 2: Nucleophilic Trifluoromethylation
-
Under an inert argon atmosphere, dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF (10 mL per 1 g).
-
Cool the solution to 0 °C in an ice bath.
-
Add (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.3 eq) followed by the dropwise addition of a solution of tetrabutylammonium fluoride (TBAF, 0.2 eq, 1M in THF).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1M HCl (aq).
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude methyl ester of HTCA.
Step 3: Hydrolysis and Purification
-
Dissolve the crude methyl ester from Step 2 in a mixture of THF and water (2:1).
-
Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude HTCA.
-
Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to afford pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 5. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid
Welcome to the technical support guide for 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this unique fluorinated building block. The presence of a tertiary alcohol, a carboxylic acid, and a trifluoromethyl group on a cyclohexane ring presents specific purification challenges. This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound in a question-and-answer format.
Question 1: My final product shows two distinct spots on TLC/peaks in LC analysis, even after column chromatography. What are these, and how can I separate them?
Answer:
The most probable cause for two closely eluting spots or peaks is the presence of cis and trans stereoisomers. The cyclohexane ring is not planar, and the relative orientation of the carboxylic acid and the hydroxyl/trifluoromethyl group can be on the same side (cis) or opposite sides (trans) of the ring's plane.
Causality:
-
Synthetic Route: Many synthetic preparations, such as the hydrogenation of a substituted benzoic acid precursor, naturally yield a mixture of both cis and trans isomers.[1]
-
Physicochemical Properties: These diastereomers have very similar molecular weights and polarities, making their separation by standard silica gel chromatography challenging. The trans isomer is often more thermodynamically stable and may be the desired product for specific applications.
Troubleshooting Protocol:
-
Isomer Enrichment via Isomerization:
-
If the trans isomer is the target, you can enrich its content by base-catalyzed isomerization. Refluxing the isomer mixture with a sodium alkoxide (e.g., sodium methoxide or sodium ethoxide) in an alcohol solvent can convert the less stable cis isomer to the more stable trans form.[2]
-
-
Fractional Recrystallization:
-
This is often the most effective method for separating diastereomers on a larger scale. The key is to find a solvent system where the two isomers have significantly different solubilities.
-
Solvent Screening: Start with a primary solvent in which the compound is soluble when hot and sparingly soluble when cold (e.g., ethyl acetate, isopropyl ether). Add an anti-solvent (e.g., heptane, hexane, petroleum ether) to the hot solution until turbidity appears, then add a small amount of the primary solvent to redissolve it.[1] Allow the solution to cool slowly.
-
Example Protocol: A reported method for a related compound involves dissolving the crude mixture in an isopropyl ether and n-heptane (3:1 v/v) mixture, cooling to 0°C to induce crystallization, and repeating the process 2-3 times to achieve high purity of the trans isomer.[1]
-
-
Advanced Chromatographic Techniques:
-
Reversed-Phase HPLC (RP-HPLC): This technique can offer better resolution for separating polar isomers. Using a C18 or a specialized C30 column with a mobile phase of acetonitrile/water, potentially with a small amount of an acidic modifier like trifluoroacetic acid (TFA), can effectively separate cis and trans isomers.[3] The more linear trans isomer often exhibits enhanced retention on reversed-phase columns.[4]
-
Chiral Chromatography: If you are dealing with enantiomers of a specific isomer (cis or trans), chiral chromatography will be necessary.
-
Question 2: My NMR spectrum shows residual starting material. How can I remove unreacted 4-(trifluoromethyl)cyclohexanecarboxylic acid?
Answer:
The starting material, lacking the hydroxyl group, is significantly less polar than the desired product. This difference in polarity can be exploited for efficient removal.
Causality:
-
Incomplete Reaction: The hydroxylation reaction may not have gone to completion.
-
Similar Acidity: Both the starting material and the product contain a carboxylic acid group, leading to similar behavior during acidic or basic workups.
Troubleshooting Protocol:
-
Aqueous Extraction at Controlled pH:
-
The pKa of the carboxylic acid group in both molecules will be similar. However, the additional hydroxyl group in the product increases its overall polarity and water solubility, especially at a pH close to its pKa.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a buffered aqueous solution at a pH where the starting material is more likely to remain in the organic phase while the more polar product is partially extracted into the aqueous phase. This method requires careful pH control and can be tedious.
-
-
Column Chromatography with an Optimized Solvent System:
-
Normal Phase: Use a gradient elution on silica gel. Start with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to elute the less polar starting material first. Gradually increase the polarity (e.g., to 1:1 Hexane:Ethyl Acetate with 1% acetic acid) to elute your desired hydroxylated product. The inclusion of a small amount of acid in the mobile phase can improve peak shape by preventing the deprotonation of the carboxylic acid on the silica surface.
-
Reversed Phase: RP-HPLC is also very effective. The more polar product will elute earlier than the less polar starting material.
-
Question 3: I'm concerned about the stability of my compound during purification. Are there any conditions I should avoid?
Answer:
Yes, the tertiary alcohol in conjunction with the electron-withdrawing trifluoromethyl group can be susceptible to elimination under certain conditions.
Causality:
-
Acid-Catalyzed Dehydration: Strong acidic conditions, especially at elevated temperatures, can protonate the hydroxyl group, leading to its elimination as water and the formation of an unsaturated byproduct.
-
Strongly Basic Conditions: While used for isomerization, prolonged exposure to strong bases at high temperatures could potentially lead to other side reactions.
Recommendations:
-
Avoid Strong Acids: When using acidic modifiers in chromatography (e.g., TFA, acetic acid), keep the concentration low (typically 0.1% or less). Avoid heating the product in the presence of strong acids.
-
Moderate Temperatures: During solvent evaporation (rotary evaporation), use a water bath temperature below 50°C.
-
Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (nitrogen or argon) can prevent potential oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties I should be aware of for purification?
A1: While specific experimental data for this exact molecule is limited, we can infer properties from its structure and related compounds.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₈H₁₁F₃O₃[5] | Used for mass spectrometry confirmation. |
| Molecular Weight | ~212.17 g/mol [5] | Confirms product identity. |
| Functional Groups | Carboxylic Acid (-COOH), Tertiary Alcohol (-OH), Trifluoromethyl (-CF₃) | These polar groups dictate solubility and chromatographic behavior. The acidic nature allows for pH-based extraction methods. |
| Melting Point | Not readily available for the hydroxylated form. The related trans-4-(trifluoromethyl)cyclohexanecarboxylic acid melts at 151-156°C.[6] The cis/trans mixture of 4-(trifluoromethyl)cyclohexanecarboxylic acid melts at 71-75°C. | A sharp melting point is a good indicator of purity. A broad range suggests the presence of impurities or an isomeric mixture. |
| Solubility | Expected to be soluble in polar organic solvents (Methanol, Ethanol, Ethyl Acetate, Acetone) and sparingly soluble in non-polar solvents (Hexane, Heptane). | Crucial for selecting solvents for recrystallization and chromatography. |
Q2: What analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive assessment of purity:
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Confirms the chemical structure and can be used to identify and quantify impurities if their signals are resolved from the product signals.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method for purity assessment. HPLC provides separation of isomers and impurities, while MS confirms the molecular weight of the main peak and any co-eluting impurities.[1]
-
FTIR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of key functional groups (O-H stretch from alcohol and carboxylic acid, C=O stretch from carboxylic acid, C-F stretch from the trifluoromethyl group).
Q3: Can I use derivatization to aid in the purification or analysis of this compound?
A3: Yes, derivatization can be a useful strategy, particularly for analytical purposes.
-
Esterification: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) removes the acidic proton, which can improve peak shape and resolution in gas chromatography (GC) analysis.[7]
-
Fluorescent Labeling: For highly sensitive detection in HPLC, the carboxylic acid can be derivatized with a fluorescent reagent like 3-bromoacetyl coumarin.[8] This is particularly useful for trace-level analysis.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for purifying the product after synthesis.
Caption: A typical purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | C8H11F3O3 | CID 57345813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid 96 133261-33-3 [sigmaaldrich.com]
- 7. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid
This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid. Given the limited direct literature for this specific molecule, this document synthesizes established principles from related transformations to provide a robust framework for reaction optimization and troubleshooting. The unique combination of a carboxylic acid, a tertiary alcohol, and a trifluoromethyl group on a cyclohexane scaffold presents specific synthetic challenges, primarily concerning reagent compatibility and selectivity.
Section 1: Plausible Synthetic Strategy & Workflow
The most logical and controllable synthetic approach involves a multi-step sequence starting from a commercially available precursor. The core of this strategy is the nucleophilic trifluoromethylation of a ketone, which necessitates protection of the reactive carboxylic acid group.
The proposed workflow is as follows:
-
Protection: The carboxylic acid of a 4-oxocyclohexanecarboxylic acid precursor is protected, typically as an ester (e.g., methyl or ethyl ester), to prevent side reactions during the subsequent nucleophilic addition step.
-
Trifluoromethylation: The key C-CF3 bond formation is achieved via the nucleophilic addition of a trifluoromethyl anion equivalent to the ketone. The Ruppert-Prakash reagent (TMSCF3) is the industry standard for this transformation due to its reliability and relatively mild activation conditions.[1][2]
-
Deprotection & Isolation: The protecting group is removed (e.g., via saponification of the ester) to yield the final carboxylic acid, followed by purification.
Caption: Proposed synthetic workflow for the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for introducing the trifluoromethyl group in this synthesis?
A1: Nucleophilic trifluoromethylation using trimethyl(trifluoromethyl)silane (TMSCF3), commonly known as the Ruppert-Prakash reagent, is the preferred method.[1] This reagent acts as a stable source of the trifluoromethyl nucleophile ("CF3-") upon activation with a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[2] This approach is generally high-yielding and tolerates a wide range of functional groups, provided the carboxylic acid is protected.
Q2: Why is protection of the carboxylic acid group necessary?
A2: The carboxylic acid proton is highly acidic and will readily quench the highly basic trifluoromethyl anion generated in situ. This would consume the expensive trifluoromethylating reagent and prevent the desired nucleophilic addition to the ketone. Furthermore, the carboxylate anion could potentially engage in undesirable side reactions. Protecting it as an ester renders it inert to the reaction conditions.
Q3: How can I effectively monitor the progress of the trifluoromethylation reaction?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method. The starting material (keto-ester) is significantly more polar than the silyl-ether intermediate formed after the TMSCF3 addition but often has a similar polarity to the final protected alcohol product after quenching. Staining with a permanganate dip is effective for visualizing the disappearance of the ketone. For more precise monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) of quenched aliquots can be used to track the consumption of the starting material and the appearance of the product mass.
Q4: What are the primary safety concerns when working with trifluoromethylating reagents?
A4: The Ruppert-Prakash reagent (TMSCF3) is a volatile and flammable liquid. All manipulations should be performed in a well-ventilated fume hood. The fluoride activators (e.g., TBAF) can be corrosive. The final product, this compound, is expected to be an irritant to the skin, eyes, and respiratory system.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the key trifluoromethylation step.
Problem 1: Low or No Conversion to Product
-
Potential Cause A: Inactive Reagents. The Ruppert-Prakash reagent can degrade with exposure to moisture. The fluoride activator (especially TBAF, which is hygroscopic) can be hydrated, reducing its efficacy.
-
Recommended Solution: Ensure TMSCF3 is fresh or was stored under an inert atmosphere. Use an anhydrous grade of TBAF or dry it before use. Consider using cesium fluoride (CsF), which is less hygroscopic.
-
Potential Cause B: Insufficient Activation. The catalytic fluoride source may be insufficient to initiate or sustain the reaction.
-
Recommended Solution: While typically used in catalytic amounts (5-10 mol%), increasing the loading of the fluoride source to 20-30 mol% can sometimes initiate a stalled reaction. In some cases, a stoichiometric amount of activator may be required.[2]
-
Potential Cause C: Presence of Water. Trace amounts of water in the solvent or on the glassware will rapidly quench the CF3- anion.
-
Recommended Solution: Use anhydrous solvents from a solvent purification system or freshly dried over molecular sieves. Ensure all glassware is rigorously flame-dried or oven-dried before use and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).
Caption: Troubleshooting workflow for low product yield.
Problem 2: Multiple Byproducts Observed on TLC/GC-MS
-
Potential Cause A: Enolization. At higher temperatures, the ketone can undergo enolization, leading to silyl enol ether formation and other side reactions instead of the desired 1,2-addition.
-
Recommended Solution: Add the Ruppert-Prakash reagent and the activator at a low temperature (e.g., 0 °C or -78 °C) and allow the reaction to slowly warm to room temperature. This favors the kinetic nucleophilic addition pathway.
-
Potential Cause B: Reaction with Unprotected Carboxylic Acid. If the initial protection step was incomplete, the remaining free acid will react as described in Problem 1, leading to a complex mixture.
-
Recommended Solution: Ensure the protection step goes to completion by analyzing the crude protected material by ¹H NMR or GC-MS before proceeding to the trifluoromethylation step. Repurify the protected intermediate if necessary.
Problem 3: Difficulty in Product Purification
-
Potential Cause A: Persistent Silyl Ether. The initial product of the addition is a silyl ether. If the reaction workup is not sufficiently acidic, this group may not be fully cleaved, leading to a mixture of the desired alcohol and the silyl ether.
-
Recommended Solution: During the aqueous workup, use a mild acid like 1M HCl or a saturated aqueous solution of NH4Cl to ensure complete desilylation to the tertiary alcohol.
-
Potential Cause B: Cis/Trans Isomers. The final product exists as cis and trans isomers relative to the substitution on the cyclohexane ring. These diastereomers can be difficult to separate.
-
Recommended Solution: Flash column chromatography on silica gel is the primary method for separation. A solvent system with intermediate polarity, such as ethyl acetate/hexanes or dichloromethane/methanol, should be screened for optimal separation. If chromatography fails, recrystallization from a mixed solvent system (e.g., isopropyl ether and n-heptane) may be effective for isolating one isomer.[5]
Section 4: Experimental Protocols
Protocol 4.1: Esterification of 4-Oxocyclohexanecarboxylic Acid
-
To a solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (0.2 M), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 4-oxocyclohexanecarboxylate, which can be purified by column chromatography if necessary.
Protocol 4.2: Nucleophilic Trifluoromethylation
-
Under an inert atmosphere (N2 or Ar), dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add the Ruppert-Prakash reagent (TMSCF3, 1.2 eq) via syringe.
-
Add a solution of TBAF (1.0 M in THF, 0.1 eq) dropwise over 5 minutes.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by adding a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is the protected tertiary alcohol.
Protocol 4.3: Saponification and Final Isolation
-
Dissolve the crude methyl 4-hydroxy-4-(trifluoromethyl)cyclohexanecarboxylate (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours until the starting ester is consumed (monitor by TLC).
-
Acidify the reaction mixture to pH ~2-3 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the final product by flash column chromatography or recrystallization.
Section 5: Data Summary & Characterization
Table 1: Key Reaction Parameters for Trifluoromethylation
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous THF | Good solubility for substrate and reagents; appropriate boiling point. |
| TMSCF3 Stoichiometry | 1.1 - 1.5 equivalents | Ensures complete consumption of the ketone; slight excess accounts for any quenching. |
| Fluoride Activator | TBAF or CsF | Catalytically generates the active CF3- nucleophile. |
| Activator Loading | 5 - 20 mol% | Sufficient for catalysis without promoting significant side reactions. |
| Temperature | 0 °C to Room Temp. | Balances reaction rate while minimizing enolization and side reactions.[2] |
| Reaction Time | 12 - 24 hours | Typically sufficient for full conversion at room temperature. |
Analytical Characterization
The final product and intermediates should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the positions of the substituents.[5]
-
¹⁹F NMR: To confirm the presence and integrity of the -CF3 group (a singlet is expected).
-
HPLC: To assess the purity of the final compound and separate cis/trans isomers.[5]
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[5]
References
Technical Support Center: Synthesis of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid
Welcome to the technical support center for the synthesis of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this versatile fluorinated building block. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the recommended protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most common and reliable laboratory-scale synthesis involves a two-step process starting from a 4-oxocyclohexanecarboxylic acid ester (e.g., the methyl or ethyl ester).
-
Nucleophilic Trifluoromethylation: The key step is the addition of a trifluoromethyl group to the ketone. This is typically achieved using the Ruppert-Prakash reagent (TMSCF₃), which serves as a trifluoromethyl anion equivalent.[1][2] This reagent requires activation by a nucleophilic catalyst, usually a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethyl anion (CF₃⁻).[1]
-
Hydrolysis: The resulting trifluoromethylated silyl ether ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.
Q2: Why is the Ruppert-Prakash reagent (TMSCF₃) preferred for this synthesis?
The Ruppert-Prakash reagent is favored due to its commercial availability, relatively high stability compared to other trifluoromethyl sources, and its effectiveness in converting ketones and aldehydes to trifluoromethyl carbinols.[2][3] Its use, activated by a catalytic amount of a fluoride source, provides a controlled and efficient way to introduce the CF₃ group.
Q3: What are the most critical parameters to control during the trifluoromethylation step?
-
Anhydrous Conditions: The Ruppert-Prakash reagent and the generated trifluoromethyl anion are highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used to prevent quenching of the reagents.
-
Temperature: The reaction is typically run at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the trifluoromethyl anion and minimize side reactions, such as enolization of the starting ketone and decomposition of the CF₃⁻ anion.[4]
-
Rate of Addition: Slow addition of the Ruppert-Prakash reagent or the fluoride catalyst can help to maintain a low concentration of the reactive species, further preventing side reactions.
Troubleshooting Guide: Side Reactions & Purification
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Problem 1: Low or no yield of the desired product.
Q: My reaction has a low conversion rate, and I'm recovering a significant amount of the starting 4-oxocyclohexanecarboxylate. What went wrong?
A: This is a common issue that can often be traced back to reagent deactivation or suboptimal reaction conditions.
-
Possible Cause 1: Inactive Ruppert-Prakash Reagent or Catalyst.
-
Explanation: The Ruppert-Prakash reagent can degrade upon exposure to moisture. Similarly, the fluoride catalyst (e.g., TBAF) is hygroscopic and its effectiveness can be diminished by water.
-
Solution:
-
Ensure the Ruppert-Prakash reagent is fresh or has been stored under an inert atmosphere.
-
Use a freshly opened bottle of anhydrous TBAF solution or dry the solid TBAF hydrate before use.
-
Strictly maintain anhydrous conditions throughout the experiment using an inert atmosphere (Nitrogen or Argon).
-
-
-
Possible Cause 2: Insufficient Activation.
-
Explanation: The catalytic fluoride source is crucial for generating the active trifluoromethyl anion.[1] An insufficient amount or poor quality of the catalyst will lead to a sluggish or incomplete reaction.
-
Solution:
-
Increase the catalyst loading slightly (e.g., from 0.1 eq to 0.2 eq).
-
Consider alternative fluoride sources like CsF if TBAF proves ineffective.
-
-
-
Possible Cause 3: Reaction Temperature is Too Low.
-
Explanation: While low temperatures are necessary to control side reactions, an excessively low temperature may slow the reaction to a point where it does not proceed at a reasonable rate.
-
Solution: After the initial addition at low temperature (e.g., -78 °C), allow the reaction to slowly warm to a slightly higher temperature (e.g., 0 °C or room temperature) and monitor the progress by TLC or LC-MS.
-
Problem 2: The crude product shows multiple spots on TLC, and purification is difficult.
Q: My crude NMR shows a complex mixture of products. How can I identify the byproducts and prevent their formation?
A: The formation of multiple byproducts is often due to competing reaction pathways. Identifying these byproducts is key to optimizing the reaction.
-
Side Reaction A: Enolization of the Ketone.
-
Explanation: The fluoride catalyst (F⁻) is basic and can deprotonate the α-carbon of the ketone, leading to the formation of an enolate. This enolate will not react with the trifluoromethyl anion, thus reducing the yield.
-
How to Identify: Look for signals in the NMR corresponding to the starting material or other unidentifiable baseline impurities.
-
Prevention:
-
Maintain a low reaction temperature to disfavor the enolization pathway.
-
Use a less basic catalyst system if possible. Some modern methods use catalysts that do not require an additional fluoride initiator.[2]
-
-
-
Side Reaction B: Formation of Silyl Ether Byproduct.
-
Explanation: The initial product of the trifluoromethylation is a silyl ether. Incomplete hydrolysis during the aqueous workup will leave this silyl ether as a major impurity.
-
How to Identify: This byproduct will be less polar than the final product on TLC. In the ¹H NMR, you will see a characteristic signal for the trimethylsilyl (TMS) group around 0 ppm.
-
Prevention:
-
Ensure the hydrolysis step is complete by extending the reaction time or using a stronger acid/base.
-
During workup, a dilute HCl wash is typically sufficient to cleave the silyl ether.
-
-
-
Side Reaction C: Decomposition to Difluorocarbene (:CF₂).
-
Explanation: The trifluoromethyl anion (CF₃⁻) is thermally unstable and can eliminate a fluoride ion to form highly reactive difluorocarbene (:CF₂).[4] This can lead to a variety of complex and often inseparable byproducts.
-
How to Identify: The presence of a complex mixture of minor, often polymeric, byproducts can be an indication of difluorocarbene formation.
-
Prevention: The most effective way to prevent this is by strict temperature control. Keep the reaction as cold as is practical for the reaction to proceed.
-
Problem 3: Issues with Cis/Trans Isomers.
Q: I have obtained the product, but the NMR suggests a mixture of diastereomers. How can I control the stereochemistry or separate the isomers?
A: The cyclohexane ring can exist in different conformations, and the nucleophilic attack of the trifluoromethyl anion can occur from either the axial or equatorial face, leading to a mixture of cis and trans isomers (relative to the carboxylic acid group).
-
Controlling Stereoselectivity: Achieving high diastereoselectivity can be challenging. The ratio of isomers can be influenced by the substrate, solvent, and temperature. Bulky protecting groups on the carboxylic acid or the use of chiral catalysts could potentially influence the direction of attack, though this would require significant methods development.[5]
-
Separation of Isomers:
-
Column Chromatography: Careful column chromatography on silica gel can sometimes separate the diastereomers, although it may be difficult due to similar polarities.
-
Recrystallization: This is often the most effective method for separating diastereomers. A search for a suitable solvent system is required. For a similar compound, trans-4-(trifluoromethyl)cyclohexanecarboxylic acid, a mixed solvent system of isopropyl ether and n-heptane was effective for isolating the trans isomer.[6]
-
Summary of Troubleshooting Strategies
| Issue | Primary Cause | Recommended Solution |
| Low Conversion | Inactive Reagents / Moisture | Use fresh, anhydrous reagents and solvents under an inert atmosphere. |
| Insufficient Catalyst | Increase catalyst loading or try an alternative fluoride source. | |
| Multiple Byproducts | Enolization | Maintain low reaction temperature. |
| Incomplete Hydrolysis | Ensure complete acidic workup to cleave silyl ethers. | |
| CF₃⁻ Decomposition | Strict low-temperature control. | |
| Isomer Mixture | Non-selective nucleophilic attack | Separate isomers by careful column chromatography or recrystallization. |
Experimental Protocols & Visual Guides
Protocol 1: Synthesis of this compound
This is a representative protocol and may require optimization.
Step 1: Nucleophilic Trifluoromethylation
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add ethyl 4-oxocyclohexanecarboxylate (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Ruppert-Prakash reagent (TMSCF₃, 1.5 eq) via syringe.
-
Add a solution of anhydrous TBAF in THF (0.1 eq) dropwise over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 3-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Step 2: Workup and Hydrolysis
-
Quench the reaction at 0 °C by the slow addition of 1 M HCl (aq).
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete hydrolysis of the silyl ether.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
Step 3: Saponification
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add NaOH (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visual Workflow: Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Reaction Mechanism Overview
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 3. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 5. Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
stability issues of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid in solution
Welcome to the technical support guide for 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for the stability issues you may encounter in solution. As your virtual application scientist, my goal is to equip you with the foundational knowledge and practical steps to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of this compound.
Q1: What are the key structural features of this molecule that influence its stability?
Answer: this compound possesses three key functional groups on a cyclohexane scaffold that dictate its chemical behavior:
-
Tertiary Alcohol (-OH): This group is situated on a quaternary carbon, which can make it susceptible to elimination reactions (dehydration) under certain conditions.
-
Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and chemically robust group. It significantly increases the acidity of the adjacent carboxylic acid. While generally stable, the C-F bonds can be cleaved under high-energy conditions like UV light exposure.
-
Carboxylic Acid (-COOH): The presence of the -CF₃ group lowers the pKa of the carboxylic acid to an estimated range of 2-3, making it a stronger acid than its non-fluorinated analog, 4-Hydroxycyclohexanecarboxylic acid (pKa ~4-5)[1]. This means that in most biological buffers (pH > 4), the molecule will exist predominantly as the carboxylate anion.
Q2: What are the optimal storage conditions for this compound, both as a solid and in solution?
Answer: Proper storage is critical to maintaining the integrity of the compound.
-
Solid Form: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light[2].
-
In Solution: For solution-based storage, the choice of solvent and pH is crucial.
-
Recommended Solvents: For a stock solution, consider aprotic organic solvents like DMSO or DMF. If an aqueous solution is required, use a buffered system.
-
pH Considerations: It is advisable to maintain the pH of aqueous solutions between 4 and 7. Strongly acidic or basic conditions can promote degradation, as detailed in the troubleshooting section.
-
Temperature: Store solutions at -20°C or -80°C for long-term stability. For short-term storage (a few days), 4°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Q3: Is this compound susceptible to epimerization?
Answer: Yes, under specific conditions, this compound can undergo epimerization. The carbon atom to which the carboxylic acid is attached is a stereocenter. Under basic conditions, particularly with heating, the proton on this carbon can be abstracted to form a temporary enolate-like intermediate. Reprotonation can then occur from either face, leading to a mixture of cis and trans diastereomers. A patented process describes using a strong base like potassium hydroxide at elevated temperatures (140-180°C) to intentionally epimerize substituted cyclohexanecarboxylic acids to enrich the thermodynamically more stable trans isomer[3][4]. While these conditions are harsh, it highlights a potential instability that could occur more slowly under milder basic conditions over time.
Q4: Should I be concerned about the photodegradation of this compound?
Answer: Yes, exposure to UV light should be minimized. While direct studies on this specific molecule are not available, research on the structurally related compound 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) has shown it to be photolabile. The primary photodegradation pathway for HTB involves a nucleophilic attack on the trifluoromethyl group[5][6]. This suggests that solutions of this compound should be protected from light, especially during long experiments or when using light-intensive analytical techniques.
Troubleshooting Guide: Stability in Solution
This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem 1: I'm observing a new, less polar peak in my HPLC analysis after storing my compound in an acidic solution (pH < 4). What could it be?
Potential Cause: You are likely observing a product of acid-catalyzed dehydration . The tertiary alcohol on the cyclohexane ring can be protonated under acidic conditions, forming a good leaving group (water). Subsequent elimination of water will result in the formation of an alkene, which is a less polar molecule and would thus have a shorter retention time on a reverse-phase HPLC column.
Proposed Mechanism: Acid-Catalyzed Dehydration
-
Protonation of the Hydroxyl Group: The lone pair of electrons on the tertiary alcohol attacks a proton (H⁺) from the acidic medium.
-
Formation of a Good Leaving Group: This forms a protonated alcohol (an oxonium ion), which is a good leaving group.
-
Loss of Water: The C-O bond breaks, and a water molecule departs, leaving behind a tertiary carbocation.
-
Deprotonation: A base (e.g., water) removes a proton from an adjacent carbon, forming a double bond and regenerating the acid catalyst.
Visualization: Dehydration Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 5. Photochemistry of 2-hydroxy-4-trifluoromethylbenzoic acid, major metabolite of the photosensitizing platelet antiaggregant drug triflusal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid
Introduction: 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid is a unique cycloaliphatic compound whose structural features present significant challenges to aqueous solubility. The presence of a lipophilic trifluoromethyl (-CF3) group and a non-polar cyclohexane ring drastically reduces its affinity for water.[1][2][3] However, the ionizable carboxylic acid and the polar hydroxyl group provide critical handles for systematic solubility enhancement. This guide provides a structured, mechanism-based approach to systematically diagnose and overcome solubility issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, not dissolving in water?
A: The poor aqueous solubility is a direct consequence of its molecular structure. The cyclohexane ring and the highly lipophilic trifluoromethyl (-CF3) group create a large, non-polar moiety that is energetically unfavorable to solvate in water.[1][2] While the carboxylic acid and hydroxyl groups are polar, their contribution is insufficient to overcome the hydrophobicity of the rest of the molecule at neutral pH.
Q2: What is the expected pKa of this compound and why is it important?
A: The pKa is the pH at which the carboxylic acid group is 50% ionized. For a typical cyclohexanecarboxylic acid, the pKa is around 4.9.[4][5] However, the strongly electron-withdrawing trifluoromethyl group is expected to lower the pKa of the nearby carboxylic acid, likely into the range of 2-3.[6] This pKa value is critical because the compound's solubility will increase dramatically at pH values above the pKa, where the neutral, less soluble carboxylic acid (R-COOH) is converted to the charged, more soluble carboxylate salt (R-COO⁻).[7][8]
Q3: I typically start by dissolving my compounds in DMSO. Is this a good approach?
A: Using Dimethyl Sulfoxide (DMSO) is a common practice to create a stock solution, which is known as measuring kinetic solubility.[9][10] You add a small amount of the DMSO stock to your aqueous buffer, and the concentration at which it begins to precipitate is the kinetic solubility. This value can often be higher than the true equilibrium solubility because it can form a temporary, supersaturated solution.[11][12][13] While useful for initial high-throughput screening, it's crucial to determine the thermodynamic solubility—the true equilibrium concentration—for formulation development.[9] Relying solely on DMSO can lead to compound precipitation in subsequent assays when the DMSO is diluted.
Q4: What is the difference between kinetic and thermodynamic solubility?
A: Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[12] It is typically measured by adding an excess of the solid compound to the solvent and shaking it for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][14] Kinetic solubility, conversely, is determined by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and observing the concentration at which precipitation first occurs.[9][13] Kinetic solubility values are often higher but can be misleading as they represent a metastable, supersaturated state.[11][12]
Troubleshooting and Solubility Enhancement Workflows
A systematic approach is essential for efficiently developing a robust formulation. The following workflows are designed to logically progress from initial characterization to advanced enhancement techniques.
Workflow 1: Baseline Solubility and pKa Determination
Before attempting to enhance solubility, you must establish a baseline. This involves measuring the intrinsic solubility (S₀) of the un-ionized form of the molecule.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of vials containing 1 mL of different aqueous buffers (e.g., pH 2.0, pH 7.4, and pure water). The solid should be visibly present in excess.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.[14]
-
Sample Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtering the solution through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[15][16]
-
Calculation: The measured concentration is the thermodynamic solubility at that specific pH. The solubility at pH 2.0 (well below the expected pKa) will approximate the intrinsic solubility (S₀) of the neutral form.
Workflow 2: Systematic Solubility Enhancement Strategies
Based on the initial characterization, select an appropriate enhancement strategy. The following decision tree can guide your choice.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 4. guidechem.com [guidechem.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. brainly.com [brainly.com]
- 8. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. enamine.net [enamine.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. solubility experimental methods.pptx [slideshare.net]
- 16. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
Technical Support Center: Scaling Up the Synthesis of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid. The unique structural features of this molecule—a trifluoromethyl group and a hydroxyl group on a cyclohexane scaffold—make it a valuable building block in medicinal and materials chemistry.[1][2] However, its synthesis, particularly at scale, presents distinct challenges. This document provides a comprehensive troubleshooting guide in a practical question-and-answer format to address common issues encountered during its preparation.
Core Synthetic Strategy: An Overview
The most robust and scalable approach involves the nucleophilic trifluoromethylation of a 4-oxocyclohexanecarboxylic acid derivative. This strategy leverages the highly reliable addition of a trifluoromethyl nucleophile to a ketone, a cornerstone reaction in fluorine chemistry. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the agent of choice for this transformation due to its commercial availability, relative stability, and well-understood reactivity.[3][4][5] The general workflow is outlined below.
References
Technical Support Center: Characterizing 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid
Welcome to the technical support guide for the analytical characterization of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid (CAS No. 1163729-47-2). This resource is designed for researchers, analytical chemists, and drug development professionals who are working with this unique molecule. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods effectively. This molecule, with its cyclohexane core, tertiary alcohol, carboxylic acid, and trifluoromethyl group, presents a fascinating set of analytical challenges, primarily centered around stereoisomerism and chromatographic behavior.
Section 1: Chromatographic Analysis (HPLC) - The Core Challenge of Isomerism
The most significant hurdle in the analysis of this compound is the presence of cis and trans stereoisomers, which arise from the relative orientation of the carboxylic acid group at position 1 and the substituents at position 4 of the cyclohexane ring.[1][2] These isomers often exhibit nearly identical physicochemical properties, making their separation critical for accurate quantification and characterization.
Q: Why am I seeing broad, split, or multiple peaks during my Reverse-Phase HPLC analysis?
This is the most common issue and almost always points to the co-elution or partial separation of the cis and trans isomers. The cyclohexane ring is not planar and exists in a rapid equilibrium of two chair conformations.[3] Substituents can be in either an axial or equatorial position. The energetic preference for a bulky group, like a trifluoromethyl group, to be in the more stable equatorial position drives the conformational equilibrium but does not eliminate the challenge of separating the geometric isomers.[4][5]
Causality: The subtle differences in the three-dimensional structure and dipole moment between the cis and trans isomers lead to slightly different interactions with the stationary phase. Your analytical method must be sensitive enough to exploit these differences.
Troubleshooting Guide: Optimizing Isomer Separation
If your initial screening on a standard C18 column yields poor resolution, it's because the hydrophobic interactions alone are insufficient to differentiate the isomers. We must introduce alternative interaction mechanisms.
Step-by-Step Protocol for Method Development:
-
Column Selection: Move beyond a standard C18.
-
Phenyl-Hexyl Phase: The primary choice. The phenyl groups in the stationary phase can induce dipole-dipole interactions with the electron-rich trifluoromethyl group and the polar hydroxyl and carboxyl groups. This provides an orthogonal separation mechanism to the hydrophobicity of the cyclohexane ring.
-
Polar-Embedded Phase (e.g., C18 with embedded amide or carbamate groups): These phases offer enhanced hydrogen bonding capabilities, which can differentiate the isomers based on the solvent accessibility of the hydroxyl and carboxylic acid groups in their preferred conformations.
-
-
Mobile Phase Optimization:
-
Solvent Choice: Acetonitrile (MeCN) is generally preferred over Methanol (MeOH) as the organic modifier. MeCN's aprotic nature is less likely to mask the subtle hydrogen bonding differences between the isomers and the stationary phase.
-
Acidic Modifier: The carboxylic acid group must be protonated to avoid peak tailing due to interaction with residual silanols on the silica support. Start with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic phases. TFA can sometimes offer sharper peaks due to its ion-pairing effects but may suppress MS signal if hyphenating.
-
-
Temperature Control: Operate the column at a controlled, slightly elevated temperature (e.g., 30-40 °C). This improves efficiency by reducing mobile phase viscosity and can sometimes enhance selectivity by altering the interaction kinetics. Consistency is key.
-
Flow Rate & Gradient: Start with a shallow gradient and a standard flow rate (e.g., 1 mL/min for a 4.6 mm ID column). A slower flow rate or a shallower gradient increases the residence time of the analyte on the column, providing more opportunities for the stationary phase to differentiate the isomers.
Data Summary: Starting HPLC Conditions
| Parameter | Initial Screening (C18) | Recommended (Phenyl-Hexyl) | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Protonates carboxyl group, minimizes tailing. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Acetonitrile often provides better selectivity. |
| Gradient | 10-90% B in 15 min | 20-60% B in 20 min | Shallow gradient is crucial for resolving isomers. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Lower flow rate increases interaction time. |
| Temperature | Ambient | 35 °C | Improves peak shape and reproducibility. |
| Detection | UV (205-215 nm) / CAD / MS | UV (205-215 nm) / CAD / MS | Compound lacks a strong chromophore. |
Q: My compound has poor UV absorbance. What is the best universal detection method?
This molecule lacks a significant chromophore, making low-wavelength UV detection (205-215 nm) prone to interference and low sensitivity.
Section 2: Mass Spectrometry (MS) - Confirming Identity
Mass spectrometry is essential for confirming the molecular weight and providing structural information.
Q: What is the expected mass spectrum for this compound and what common fragments should I look for?
Due to the presence of the acidic carboxylic acid, Electrospray Ionization (ESI) in negative mode is the most effective and sensitive technique.
Expected Observations (ESI Negative):
-
Parent Ion: You should observe a strong signal for the deprotonated molecule [M-H]⁻ at an m/z corresponding to C₈H₁₀F₃O₃⁻.
-
Common Adducts: In some cases, you may see a formate adduct [M+HCOO]⁻ or an acetate adduct [M+CH₃COO]⁻ if these are present in your mobile phase.
-
In-Source Fragmentation: The tertiary alcohol is susceptible to dehydration. Look for a potential in-source fragment corresponding to the loss of water: [M-H-H₂O]⁻. The carboxylic acid can also lose CO₂: [M-H-CO₂]⁻.
Troubleshooting Workflow for MS Analysis
Caption: Troubleshooting workflow for ESI-MS analysis.
Section 3: Gas Chromatography (GC) - An Alternative Approach
Q: Can I analyze this compound by GC-MS? Why is derivatization necessary?
Direct analysis by GC is not feasible. The compound has two highly polar functional groups (carboxylic acid and hydroxyl) that make it non-volatile and prone to strong, undesirable interactions with the GC column, leading to severe peak tailing and no elution.
Causality: The hydrogen-bonding capabilities of the -OH and -COOH groups must be masked to increase volatility and thermal stability. This is achieved through derivatization.
Recommended Protocol: Silylation
Silylation is a robust method that replaces the active hydrogens on the hydroxyl and carboxylic acid groups with a trimethylsilyl (TMS) group.[9]
-
Sample Preparation: Evaporate a known amount of your sample to complete dryness in a GC vial under a stream of nitrogen. The absence of water is critical for the reaction to proceed to completion.
-
Reagent Addition: Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS.
-
Expected Result: The di-TMS derivative will be formed. The expected mass spectrum will show a molecular ion corresponding to the derivatized molecule and characteristic fragments like the loss of a methyl group (-15) and a strong ion at m/z 73 (the TMS group, [Si(CH₃)₃]⁺).
Section 4: Nuclear Magnetic Resonance (NMR) - Structural Elucidation
Q: How can I use NMR to confirm the structure and distinguish between cis/trans isomers?
¹H and ¹³C NMR are essential for confirming the core structure, while ¹⁹F NMR provides a clean signal for the trifluoromethyl group. Distinguishing isomers relies on subtle differences in chemical shifts and coupling constants arising from their different spatial arrangements.
Key NMR Features:
-
¹H NMR: The protons on the cyclohexane ring will appear as a complex multiplet. The key is to look for the proton at C1 (adjacent to the carboxyl group). Its chemical shift and coupling constants will differ between the cis and trans isomers due to the magnetic anisotropy of the nearby substituents. In one isomer, this proton might be axial, while in the other, it might be equatorial, leading to different splitting patterns.[10]
-
¹³C NMR: Expect to see 8 distinct carbon signals. The chemical shifts of the carbons in the cyclohexane ring, particularly C1 and C4, will be sensitive to the stereochemistry.
-
¹⁹F NMR: This will show a singlet (unless there is coupling to nearby protons), confirming the presence of the CF₃ group. It is highly useful for purity assessment.
Trustworthiness: A full structural assignment requires a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments (like COSY and HSQC) to definitively assign all protons and carbons and confirm the connectivity. The relative stereochemistry (cis vs. trans) can often be inferred from NOESY experiments, which detect through-space interactions between protons.
Frequently Asked Questions (FAQs)
Q1: How should I prepare my sample stock solution for analysis?
-
Due to the presence of both polar and non-polar moieties, a 50:50 mixture of Acetonitrile:Water is an excellent starting diluent for HPLC and MS analysis. Ensure the final concentration is within the linear range of your detector.
Q2: My sample appears to be degrading over time in the autosampler. What could be the cause?
-
While the trifluoromethyl group is very stable, the tertiary alcohol could be susceptible to acid-catalyzed dehydration, especially if TFA is used as a mobile phase modifier and samples are left at room temperature for extended periods. It is recommended to use an autosampler cooled to 4-10 °C.
Q3: What quality control checks should I include in my analytical run?
-
Always include a solvent blank to check for system contamination. Periodically inject a standard to monitor for any drift in retention time or response, which is crucial when analyzing many samples in a sequence.
Q4: Can the synthesis method influence the analytical results?
-
Absolutely. The synthesis of related compounds often produces a mixture of cis and trans isomers.[7] The ratio of these isomers can vary between batches, making a robust, isomer-separating analytical method essential for quality control and batch-to-batch consistency.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. For each of the following disubstituted cyclohexanes, indicate wh... | Study Prep in Pearson+ [pearson.com]
- 3. Stereoisomers [www2.chemistry.msu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | C8H11F3O3 | CID 57345813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Hydroxybutanoic acid, 2TMS derivative [webbook.nist.gov]
- 10. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID(3685-26-5) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Catalyst Selection for 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid Synthesis
Welcome to the technical support center for the synthesis of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for catalyst selection and overall synthesis strategies.
I. Introduction and Synthetic Strategy Overview
This compound is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.[1] Its synthesis, however, can present challenges. This guide will focus on the most common synthetic routes and provide detailed insights into catalyst selection to overcome these hurdles.
The primary and most direct synthetic pathway involves the catalytic hydrogenation of a suitable precursor. An alternative, though less direct, approach could be a Reformatsky or Grignard-type reaction.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The most prevalent method is the high-pressure catalytic hydrogenation of a precursor like 4-(trifluoromethyl)benzoic acid. This process typically yields a mixture of cis and trans isomers of 4-(trifluoromethyl)cyclohexanecarboxylic acid, which can then be further functionalized.[1] Another potential route is the reduction of a keto-acid precursor, which would directly yield the desired hydroxyl group.
Q2: Which catalyst is recommended for the hydrogenation of the aromatic ring in 4-(trifluoromethyl)benzoic acid?
A2: For the hydrogenation of 4-(trifluoromethyl)benzoic acid, a W-2 type skeletal nickel catalyst is highly effective due to its high activity and selectivity under the required robust conditions.[1] Alternative catalysts like Palladium on carbon (Pd/C) or Ruthenium (Ru) catalysts are also used for the hydrogenation of benzoic acid derivatives, but the electron-withdrawing nature of the trifluoromethyl group may necessitate more forceful conditions.[1][2]
Q3: What are the typical reaction conditions for the hydrogenation step?
A3: High-pressure and high-temperature conditions are generally required. For instance, using a skeletal nickel catalyst, temperatures in the range of 185–200 °C and pressures of 7.0–7.5 MPa are common.[1] The reaction time is typically around 20 hours to ensure complete conversion.[1]
Q4: How can I control the stereochemistry to obtain the desired cis/trans isomer?
A4: The initial hydrogenation often produces a mixture of cis and trans isomers.[1] To enrich the desired trans isomer, an isomerization step using sodium alkoxides in an alcohol solvent can be employed.[1] Subsequent recrystallization from a suitable solvent system, such as isopropyl ether and n-heptane, is crucial for isolating the high-purity trans isomer.[1]
Q5: Are there alternative, non-hydrogenation methods to synthesize this compound?
A5: Yes, organometallic addition reactions to a keto-ester precursor are a viable alternative. The Reformatsky reaction, which utilizes an organozinc reagent generated from an alpha-halo ester and zinc dust, can be employed to form the tertiary alcohol.[3][4][5][6] Similarly, a Grignard reaction with a suitable trifluoromethyl Grignard reagent (e.g., CF3MgBr) and a cyclohexanone-4-carboxylic acid ester could also be used.[7][8]
III. Troubleshooting Guide
This section addresses specific issues you might encounter during your synthesis and provides actionable solutions.
Problem 1: Low Yield in Catalytic Hydrogenation
| Potential Cause | Recommended Action |
| Catalyst Deactivation | The catalyst may have been poisoned by impurities in the starting material or solvent. Ensure all reagents and solvents are of high purity. Catalyst deactivation can also occur through sintering or leaching of the active metal.[9][10] Consider regenerating the catalyst if possible, or using a fresh batch. |
| Incomplete Reaction | The reaction time, temperature, or pressure may be insufficient. Monitor the reaction progress using techniques like HPLC or GC. If the reaction has stalled, consider increasing the temperature or pressure within safe limits, or extending the reaction time. |
| Poor Catalyst Activity | The chosen catalyst may not be optimal for this specific transformation. If using a supported catalyst like Pd/C, ensure proper catalyst loading and dispersion. For skeletal nickel, ensure it is properly activated. |
Problem 2: Difficulty in Isomer Separation
| Potential Cause | Recommended Action |
| Inefficient Crystallization | The solvent system for recrystallization is critical. A mixed solvent system, such as isopropyl ether and n-heptane (3:1 ratio), has been shown to be effective for separating the trans isomer.[1] Experiment with different solvent ratios and cooling rates to optimize crystal formation. |
| Incomplete Isomerization | If aiming for the trans isomer, ensure the isomerization step with sodium alkoxide has gone to completion. Monitor the isomer ratio by NMR or HPLC. The choice of alcohol solvent (methanol, ethanol, propanol) can also influence the equilibrium.[1] |
Problem 3: Side Reactions in Organometallic Addition (Reformatsky/Grignard)
| Potential Cause | Recommended Action |
| Reaction with Carboxylic Acid/Ester | Grignard reagents are highly reactive and can react with the ester or carboxylic acid functionality.[7] It is crucial to protect the carboxylic acid group, typically as an ester, before performing the Grignard reaction. Reformatsky reagents are generally less reactive towards esters.[3][4][5] |
| Enolate Formation | Strong bases like Grignard reagents can deprotonate the alpha-carbon of the ester, leading to side products. Performing the reaction at low temperatures can help to minimize this. |
| Moisture in Reaction | Organometallic reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
IV. Experimental Protocols
Protocol 1: High-Pressure Catalytic Hydrogenation of 4-(Trifluoromethyl)benzoic Acid
-
Reactor Setup: Charge a high-pressure autoclave with 4-(trifluoromethyl)benzoic acid and a W-2 type skeletal nickel catalyst (e.g., 5-10 wt% of the substrate).
-
Solvent Addition: Add a suitable solvent, such as water or an alcohol.
-
Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 7.0–7.5 MPa. Heat the mixture to 185–200 °C with vigorous stirring.
-
Reaction Monitoring: Maintain these conditions for approximately 20 hours, monitoring the hydrogen uptake.
-
Work-up: After cooling and carefully venting the reactor, filter the catalyst. The resulting solution contains a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanecarboxylic acid.
-
Isomer Separation: Proceed with isomerization and recrystallization as described in the FAQs to isolate the desired isomer.[1]
Protocol 2: Reformatsky Reaction with a Keto-Ester Precursor
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, activate zinc dust (e.g., with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum).
-
Reaction Initiation: Add the activated zinc and a solution of an alpha-bromoester (e.g., ethyl bromoacetate) in an anhydrous solvent like THF or dioxane.[11]
-
Addition of Keto-Ester: To this mixture, add a solution of the 4-oxo-cyclohexanecarboxylic acid ester precursor.
-
Reaction Progression: The reaction is often initiated by gentle heating. Once initiated, it may become exothermic and require cooling to maintain a controlled temperature.
-
Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or distillation.
-
Hydrolysis: The resulting β-hydroxy ester is then hydrolyzed (e.g., with NaOH or KOH followed by acidification) to yield the final carboxylic acid.[12]
V. Visualizations
Catalyst Selection Logic
Caption: Decision tree for catalyst selection based on the starting material.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
VI. References
-
Benchchem. (n.d.). This compound. Retrieved from 1
-
Wikipedia. (2023). Reformatsky reaction. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Retrieved from --INVALID-LINK--
-
Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Retrieved from --INVALID-LINK--
-
Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from 5
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for synthesis of 4-hydroxycyclohexanecarboxylic acid and derivatives thereof. Retrieved from --INVALID-LINK--
-
PubMed. (2007). Metal-free catalytic hydrogenation. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Catalytic activation of a single C–F bond in trifluoromethyl arenes. Retrieved from --INVALID-LINK--
-
YouTube. (2021). Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough). Retrieved from --INVALID-LINK--
-
PMC. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Production of trans-4-phenylcyclohexane-based compound. Retrieved from --INVALID-LINK--
-
YouTube. (2025). UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid. Retrieved from --INVALID-LINK--
-
MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). This compound - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Hydroxycyclohexanecarboxylic acid. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Pd-catalyzed defluorination/arylation of α-trifluoromethyl ketones via consecutive β-F elimination and C–F bond activation. Retrieved from --INVALID-LINK--
-
PubChemLite. (n.d.). 1-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid. Retrieved from --INVALID-LINK--
-
Benchchem. (2025). Technical Support Center: Synthesis of 2-Methylcyclohexanecarboxylic Acid. Retrieved from --INVALID-LINK--
-
OSTI.GOV. (1979). Catalytic hydrogenation of aromatic hydrocarbons. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Thermodynamic analysis of catalytic hydrogenation of terephthalic acid to 1, 4-cyclohexane-dicarboxylic acid. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. Reformatsky Reaction [organic-chemistry.org]
- 7. leah4sci.com [leah4sci.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Cis- and Trans-4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid Isomers
For researchers and drug development professionals, understanding the nuanced differences between stereoisomers is paramount. The spatial arrangement of atoms within a molecule can dramatically alter its pharmacological profile, transforming a potent therapeutic into an inactive or even toxic compound. This guide provides an in-depth technical comparison of the potential biological activities of the cis and trans isomers of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid, compounds of interest in medicinal chemistry.
While direct comparative studies on the biological activity of these specific isomers are not extensively available in peer-reviewed literature, this guide will leverage data from structurally related molecules and established biochemical principles to hypothesize a likely mechanism of action. Furthermore, we will provide detailed, field-proven experimental protocols to enable researchers to conduct their own robust comparative analyses.
The Critical Role of Stereochemistry in Drug Efficacy
Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1] In the realm of pharmacology, such subtle distinctions are critical, as biological systems, including enzymes and receptors, are chiral environments themselves.[2] Consequently, different isomers of a drug can exhibit distinct pharmacodynamic and pharmacokinetic properties.[3] One isomer may bind to a target receptor with high affinity, eliciting a desired therapeutic effect, while the other isomer may be less active, inactive, or even mediate off-target effects.[4]
The cis and trans isomers of this compound are diastereomers, differing in the spatial orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups relative to the cyclohexane ring. This structural variance is hypothesized to influence their interaction with biological targets, potentially leading to significant differences in their biological activity.
Hypothesized Mechanism of Action: Inhibition of Cyclooxygenase
Based on the structural features of this compound, particularly the presence of a carboxylic acid group, a likely biological target is the cyclooxygenase (COX) enzyme.[5] The trifluoromethyl group can also enhance binding affinity to certain enzymes.[6] COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[7] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. A structurally related compound, 2-hydroxy-4-trifluoromethylbenzoic acid, has been shown to inhibit COX-2 mediated prostaglandin E2 (PGE2) production.[5]
Therefore, it is plausible that the cis and trans isomers of this compound exert anti-inflammatory effects by inhibiting COX-1 and/or COX-2. The differential spatial arrangement of the key functional groups in the cis and trans isomers could lead to variations in their binding affinity and inhibitory potency against these two isoforms.
Proposed Experimental Framework for Comparative Analysis
To empirically determine and compare the biological activities of the cis and trans isomers, a two-tiered experimental approach is recommended. This involves an initial in vitro screen to assess their inhibitory effects on COX-1 and COX-2, followed by a cell-based assay to quantify the downstream effects on prostaglandin production.
Part 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay directly measures the ability of the test compounds to inhibit the activity of purified COX-1 and COX-2 enzymes.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of each isomer (cis and trans) in a suitable solvent (e.g., DMSO).
-
Prepare a range of serial dilutions for each isomer to determine the half-maximal inhibitory concentration (IC50).
-
Use purified ovine or human COX-1 and COX-2 enzymes.
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
The substrate for the reaction is arachidonic acid.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the different concentrations of the cis or trans isomer to the respective wells. Include wells with a known COX inhibitor as a positive control and wells with solvent only as a negative (vehicle) control.
-
Pre-incubate the plate at room temperature for approximately 15 minutes to allow the inhibitors to bind to the enzymes.[8]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.[8]
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
-
Detection and Data Analysis:
-
The product of the COX reaction, prostaglandin H2 (PGH2), is unstable and is typically converted to a more stable product like prostaglandin E2 (PGE2) for quantification.
-
Quantify the amount of PGE2 produced using a Prostaglandin E2 ELISA kit (as detailed in the next section).
-
Calculate the percentage of COX inhibition for each concentration of the isomers relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value for each isomer against both COX-1 and COX-2 using non-linear regression analysis.
-
Causality Behind Experimental Choices:
-
Separate evaluation against COX-1 and COX-2: This is crucial to determine the selectivity of each isomer. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible during inflammation. A selective COX-2 inhibitor is often desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.[8]
-
Pre-incubation with the inhibitor: This step allows the inhibitor to bind to the enzyme before the introduction of the substrate, ensuring a more accurate assessment of its inhibitory potential.[8]
-
Use of a known COX inhibitor: This serves as a positive control to validate the assay's performance.
Diagram of the COX Inhibition Assay Workflow:
References
- 1. Prostaglandin E2 ELISA Kit (ab287802) is not available | Abcam [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. abcam.cn [abcam.cn]
- 5. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide: 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid vs. Its Non-fluorinated Analog in Biological Assays
This guide provides an in-depth technical comparison between 4-hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid and its non-fluorinated counterpart, 4-hydroxycyclohexanecarboxylic acid. We will explore how the strategic incorporation of a trifluoromethyl (CF₃) group dramatically alters the molecule's physicochemical properties and, consequently, its performance in relevant biological assays. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the impact of targeted fluorination on molecular behavior and bioactivity.
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the substitution of hydrogen with fluorine, particularly in the form of a trifluoromethyl (CF₃) group, is a cornerstone strategy for optimizing lead compounds.[1] The CF₃ group is not merely a placeholder for a methyl group but a powerful modulator of electronic and steric properties.[2] Its strong electron-withdrawing nature, high metabolic stability, and ability to influence molecular conformation can profoundly enhance a compound's pharmacokinetic and pharmacodynamic profile.[1][3][4] The C-F bond is significantly stronger than a C-H bond, making a CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[5][6] This "metabolic blocking" can increase a drug's half-life and bioavailability.[1][5] This guide will dissect these effects through a direct comparison of a matched molecular pair, illustrating the tangible benefits of trifluoromethylation.
Physicochemical Properties: A Tale of Two Analogs
The introduction of the CF₃ group at the 4-position of 4-hydroxycyclohexanecarboxylic acid induces significant and predictable changes in its core physicochemical characteristics. These properties are critical determinants of a molecule's behavior in a biological system, influencing everything from solubility and membrane permeability to target binding affinity.
Causality Behind the Physicochemical Shifts:
-
Acidity (pKa): The CF₃ group is a potent electron-withdrawing group.[3][7] This inductive effect pulls electron density away from the carboxylic acid moiety, stabilizing the carboxylate anion upon deprotonation. This stabilization makes the proton easier to dissociate, resulting in a substantial decrease in the pKa value (i.e., a stronger acid).[2][3]
-
Lipophilicity (LogP): Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical factor for cell membrane permeability. The CF₃ group is significantly more lipophilic than a hydrogen atom, which generally leads to an increase in the molecule's overall LogP value.[3][6] This enhancement can improve absorption and distribution.[1]
-
Metabolic Stability: The tertiary alcohol in both molecules is a potential site for oxidative metabolism. However, the primary advantage of the CF₃ group lies in its exceptional resistance to enzymatic attack.[5][6] By replacing a methyl group or hydrogen at a metabolically vulnerable position, the CF₃ group can block common metabolic pathways, leading to a longer biological half-life.[5][8]
Data Summary: Physicochemical Property Comparison
| Property | This compound (Fluorinated) | 4-Hydroxycyclohexanecarboxylic Acid (Non-fluorinated) | Rationale for Difference |
| Molecular Weight ( g/mol ) | 212.17[9] | 144.17[10] | Addition of three fluorine atoms and one carbon, replacing one hydrogen. |
| Acidity (pKa, predicted) | ~2-3[3] | ~4-5[3] | Strong inductive electron-withdrawing effect of the CF₃ group stabilizes the carboxylate anion. |
| Lipophilicity (XLogP3, predicted) | 1.3[9] | 0.3[11] | The trifluoromethyl group is significantly more lipophilic than the tertiary hydrogen it replaces. |
| Metabolic Stability | Expected to be High | Expected to be Moderate to Low | The C-F bonds are highly resistant to enzymatic cleavage compared to C-H bonds.[5][6] |
Biological Target Context: Aldo-Keto Reductase 1C3 (AKR1C3)
To provide a relevant biological framework for comparing these two molecules, we will consider them as potential inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3). AKR1C3 is a highly validated therapeutic target implicated in the progression of castration-resistant prostate cancer, breast cancer, and inflammation.[6][12] It functions as a 17-ketosteroid reductase, converting weak androgens into potent ones like testosterone, and also acts as a prostaglandin F synthase.[6] Many known AKR1C3 inhibitors are carboxylic acid-containing compounds, making our analogs plausible candidates for interaction with this enzyme.[4][12] The increased acidity and altered electronic profile of the fluorinated analog are hypothesized to lead to a more potent interaction with the enzyme's active site.
Caption: AKR1C3 pathway and proposed inhibition by the analogs.
Comparative Biological Assays & Data
The following sections detail the experimental protocols and present illustrative data comparing the two compounds. The data, while hypothetical, is constructed to reflect the scientifically anticipated outcomes based on the physicochemical differences discussed previously.
In Vitro Enzyme Inhibition Assay: AKR1C3
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against recombinant human AKR1C3, providing a direct measure of target potency.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer: 100 mM potassium phosphate, pH 7.4.
-
Prepare a 10 mM stock solution of NADPH in assay buffer.
-
Prepare a 10 mM stock solution of the substrate, 9,10-phenanthrenequinone (PQ), in DMSO.
-
Prepare 10 mM stock solutions of the test compounds (fluorinated and non-fluorinated analogs) in DMSO. Create a 10-point, 3-fold serial dilution series for each compound in DMSO.
-
Dilute recombinant human AKR1C3 enzyme to a working concentration of 20 nM in assay buffer.
-
-
Assay Procedure:
-
In a 96-well, clear-bottom plate, add 2 µL of each diluted test compound or DMSO (vehicle control).
-
Add 178 µL of assay buffer containing 2.5 nM AKR1C3 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of a substrate/cofactor mix containing 400 µM NADPH and 40 µM PQ.
-
Immediately measure the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well.
-
Normalize the data, setting the average velocity of the vehicle control wells to 100% activity and wells with a potent known inhibitor to 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assay: Prostaglandin Production in A549 Cells
Objective: To determine the half-maximal effective concentration (EC₅₀) of each compound in a cellular context by measuring the inhibition of prostaglandin F2α (PGF₂α) production, a downstream product of AKR1C3 activity.
Protocol:
-
Cell Culture:
-
Culture A549 human lung carcinoma cells (which express AKR1C3) in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Aspirate the old medium from the cells and replace it with medium containing the test compounds or vehicle (DMSO, final concentration ≤ 0.1%).
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
Stimulate prostaglandin production by adding Interleukin-1β (IL-1β) to a final concentration of 1 ng/mL to all wells.
-
Incubate for 24 hours at 37°C.
-
-
PGF₂α Quantification:
-
Collect the cell culture supernatant from each well.
-
Quantify the concentration of PGF₂α in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Normalize the PGF₂α concentrations, with the IL-1β stimulated, vehicle-treated cells representing 100% production.
-
Plot the percent inhibition of PGF₂α production versus the logarithm of the compound concentration and fit the data to determine the EC₅₀ value.
-
Illustrative Data Summary
| Assay Type | Parameter | This compound (Fluorinated) | 4-Hydroxycyclohexanecarboxylic Acid (Non-fluorinated) |
| Enzyme Inhibition | IC₅₀ (nM) | 150 | 4,500 |
| Cell-Based | EC₅₀ (nM) | 800 | 25,000 |
Discussion and Interpretation
The illustrative data strongly supports the guiding principles of medicinal chemistry. The trifluoromethylated analog demonstrates a 30-fold increase in potency in the direct enzymatic assay (IC₅₀) and a 31-fold increase in potency in the cell-based assay (EC₅₀).
Several factors, stemming from the altered physicochemical properties, contribute to this dramatic enhancement:
-
Enhanced Target Engagement: The lower pKa of the fluorinated analog means it will be more extensively deprotonated at physiological pH. The resulting carboxylate anion may form a stronger ionic bond or key hydrogen bond interactions with residues in the AKR1C3 active site, leading to tighter binding and more potent inhibition.
-
Improved Cellular Permeability: The increased lipophilicity (higher LogP) of the fluorinated compound likely facilitates more efficient passage across the cell membrane to reach its intracellular target, AKR1C3. This is reflected in the potent EC₅₀ value in the A549 cell assay.
-
Increased Metabolic Stability: While not directly measured in these acute assays, the inherent metabolic stability of the CF₃ group would be a significant advantage in an in vivo setting, leading to a longer half-life and sustained target engagement.[5][8]
Caption: Experimental workflow for comparative biological evaluation.
Conclusion
This guide demonstrates that the strategic incorporation of a single trifluoromethyl group can transform a molecule's biological profile. The comparison of this compound with its non-fluorinated analog reveals a significant enhancement in potency, which can be rationally explained by fundamental principles of medicinal chemistry. The CF₃ group's influence on acidity and lipophilicity directly translates to improved performance in both enzymatic and cell-based assays. These findings underscore the importance of targeted fluorination as a tool for researchers to optimize lead compounds into viable drug candidates with superior efficacy and more favorable pharmacokinetic properties.
References
- 1. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS#:3685-22-1 | trans-4-Hydroxycyclohexanecarboxylic acid | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclohex-1-ene carboxylic acids: synthesis and biological evaluation of novel inhibitors of human 5 alpha reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 9. 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | C8H11F3O3 | CID 57345813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 151138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - 4-hydroxycyclohexanecarboxylic acid (C7H12O3) [pubchemlite.lcsb.uni.lu]
- 12. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Physicochemical Comparison of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid and Related Compounds
This guide provides an in-depth structural and physicochemical comparison of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid with structurally similar compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced effects of substituent changes on the cyclohexane ring, offering experimental insights and methodologies for characterization.
Introduction: The Significance of Fluorinated Cyclohexanes in Medicinal Chemistry
This compound is a fascinating molecule that combines several key functional groups on a versatile cyclohexane scaffold: a hydroxyl group, a trifluoromethyl group, and a carboxylic acid.[1] This unique combination imparts distinctive electronic and steric properties, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] The trifluoromethyl (-CF3) group, in particular, is of great interest in drug design. Its high electronegativity and metabolic stability can significantly enhance a molecule's lipophilicity, binding affinity to biological targets, and pharmacokinetic profile.[2][3][4]
This guide will compare this compound with three key analogues to elucidate the specific contributions of the hydroxyl and trifluoromethyl groups to the overall properties of the molecule. The selected comparators are:
-
Cyclohexanecarboxylic acid: The parent scaffold.
-
4-Hydroxycyclohexanecarboxylic acid: To isolate the effect of the hydroxyl group.
-
4-(Trifluoromethyl)cyclohexanecarboxylic acid: To isolate the effect of the trifluoromethyl group.
Through this comparative analysis, we aim to provide a deeper understanding of how subtle structural modifications can lead to significant changes in physicochemical properties, offering valuable insights for rational drug design and molecular engineering.
Structural Analysis: A Comparative Overview
The cyclohexane ring exists predominantly in a chair conformation to minimize steric and angle strain.[5] The substituents on the ring can occupy either axial or equatorial positions, with the equatorial position generally being more stable for larger groups to avoid 1,3-diaxial interactions.[5] The introduction of polar and sterically demanding groups like -OH and -CF3 at the C4 position, alongside the carboxylic acid at C1, influences the conformational preference and the overall geometry of the molecule.
Below is a comparative table of key structural and physicochemical parameters for the target compound and its analogues.
| Property | This compound | Cyclohexanecarboxylic acid | 4-Hydroxycyclohexanecarboxylic acid | 4-(Trifluoromethyl)cyclohexanecarboxylic acid |
| Molecular Formula | C8H11F3O3[1][6] | C7H12O2[7] | C7H12O3 | C8H11F3O2[8] |
| Molecular Weight | 212.17 g/mol [6] | 128.17 g/mol [7] | 144.17 g/mol | 196.17 g/mol [8] |
| Predicted pKa | ~2-3[1] | ~4.9 | ~4-5[1] | ~4.5 |
| Predicted LogP | 1.3[6] | 1.9 | 1.2 | 2.3[8] |
| Melting Point (°C) | Not available | 30-31[7] | Not available | 71-75[1][9] |
| Boiling Point (°C) | Not available | 232-234[7] | Not available | 230-231[1] |
Key Structural Insights:
-
The Trifluoromethyl Effect: The most striking difference is the predicted pKa. The potent electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the carboxylic acid in this compound (predicted pKa ~2-3) compared to its non-fluorinated counterparts (pKa ~4-5).[1][10] This is due to the inductive effect of the -CF3 group, which stabilizes the carboxylate anion.[10][11]
-
The Hydroxyl Contribution: The hydroxyl group introduces polarity and the capacity for hydrogen bonding.[1] This is reflected in the predicted LogP values, where the hydroxyl-containing compounds have lower values, suggesting increased hydrophilicity compared to their non-hydroxylated analogues.[1][6]
Experimental Protocols for Structural and Physicochemical Characterization
To empirically validate the predicted properties and gain a more comprehensive understanding of these molecules, a suite of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure and stereochemistry of organic molecules.[12][13][14][15]
Workflow for NMR Structural Elucidation:
Caption: A logical workflow for the elucidation of complex molecular structures using NMR spectroscopy.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[12]
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify the number of unique proton environments, their chemical shifts, integration (relative ratios), and coupling patterns.[12]
-
Acquire a ¹³C NMR spectrum to determine the number of unique carbon environments.[12]
-
Run a DEPT-135 experiment to differentiate between CH, CH2, and CH3 groups.[12]
-
-
2D NMR Acquisition:
-
Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon.[16]
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.[16]
-
For stereochemical analysis, a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment can reveal through-space proximity of protons, helping to determine their relative orientation (e.g., axial vs. equatorial).[16]
-
-
Data Analysis: Integrate the information from all spectra to assemble the final, unambiguous structure.
For crystalline solids, single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure, including precise bond lengths, bond angles, and conformational details.[17][18][19]
Workflow for X-Ray Crystallography:
Caption: A streamlined workflow for determining molecular structure via single-crystal X-ray crystallography.
Step-by-Step Protocol:
-
Crystal Growth: The primary challenge is often growing a single crystal of sufficient quality (typically >0.1 mm in all dimensions).[18] A common method is slow evaporation:
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[18][19]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The "phase problem" is solved using computational methods to generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.[19]
The acidity (pKa) of the carboxylic acid group is a critical parameter influencing a molecule's ionization state at physiological pH, which in turn affects its solubility, absorption, and receptor interactions. Potentiometric titration is a highly accurate method for its determination.[22][23][24]
Workflow for Potentiometric pKa Determination:
Caption: A systematic workflow for the determination of pKa values using potentiometric titration.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a standardized titrant solution (e.g., 0.1 M NaOH).[22][24]
-
Accurately prepare a solution of the analyte at a known concentration (e.g., 1 mM).[22][24] If the compound has low aqueous solubility, a co-solvent system (e.g., methanol-water) may be necessary, although this requires extrapolation to determine the aqueous pKa.[23][25]
-
Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[22]
-
-
Titration:
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point. This is most accurately found by identifying the equivalence point (the point of maximum slope) from a first-derivative plot of the titration curve.[26]
-
Conclusion
The structural comparison of this compound with its non-fluorinated and non-hydroxylated analogues reveals the profound impact of individual functional groups on the molecule's physicochemical properties. The trifluoromethyl group acts as a powerful electron-withdrawing substituent, dramatically increasing the acidity of the carboxylic acid. Conversely, the hydroxyl group enhances polarity and hydrogen-bonding potential, thereby increasing hydrophilicity.
These structure-property relationships, predictable in theory but requiring empirical validation, are fundamental to the field of medicinal chemistry. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these and other novel compounds, enabling researchers to make informed decisions in the design and optimization of new drug candidates. By understanding the causal relationships between structure and function, scientists can more effectively tailor molecules to achieve desired biological and pharmacokinetic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | C8H11F3O3 | CID 57345813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 8. 4-(Trifluoromethyl)cyclohexanecarboxylic acid | C8H11F3O2 | CID 2779182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(Trifluoromethyl)cyclohexanecarboxylic acid, mixture of cis and trans 97 95233-30-0 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 15. jchps.com [jchps.com]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 18. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How To [chem.rochester.edu]
- 21. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 26. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Structural Validation of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecular entities is paramount. The introduction of fluorine-containing functional groups, such as the trifluoromethyl group, can dramatically alter a molecule's physicochemical properties, making unambiguous structural confirmation a critical step in development. This guide provides a comprehensive technical overview of the spectroscopic techniques used to validate the structure of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid. We will explore the expected spectral signatures in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, we will compare these predicted data with those of plausible structural isomers to demonstrate how a multi-technique approach ensures confident characterization.
The Importance of a Multi-faceted Spectroscopic Approach
No single spectroscopic technique provides a complete structural picture. Instead, a synergistic application of multiple methods is essential for irrefutable proof of structure. ¹H and ¹³C NMR provide the carbon-hydrogen framework, ¹⁹F NMR offers a unique window into the electronic environment of the fluorinated group, FTIR identifies key functional groups, and Mass Spectrometry confirms the molecular weight and provides fragmentation clues. This guide will demonstrate how these techniques, when used in concert, leave no room for structural ambiguity.
Predicted Spectroscopic Data for this compound
The structure of this compound presents several key features that will give rise to characteristic spectroscopic signals: a cyclohexane ring, a carboxylic acid, a tertiary alcohol, and a trifluoromethyl group. The molecule can exist as two diastereomers: cis and trans, depending on the relative orientation of the carboxylic acid and the hydroxyl/trifluoromethyl groups. This stereochemistry will have a discernible impact on the NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required.
The ¹H NMR spectrum will reveal the arrangement of protons on the cyclohexane ring. Due to the chair conformation of the cyclohexane ring, we expect to see distinct signals for the axial and equatorial protons.
Expected ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| H1 (methine) | 2.2 - 2.6 | Multiplet | The chemical shift will be influenced by the cis/trans relationship with the substituents at C4. | |
| H2, H6 (axial) | 1.4 - 1.7 | Multiplet | Generally shifted upfield compared to equatorial protons. | |
| H2, H6 (equatorial) | 1.8 - 2.1 | Multiplet | Generally shifted downfield compared to axial protons. | |
| H3, H5 (axial) | 1.5 - 1.8 | Multiplet | ||
| H3, H5 (equatorial) | 1.9 - 2.2 | Multiplet | ||
| OH (hydroxyl) | Broad singlet | Chemical shift is concentration and solvent dependent. | ||
| COOH (carboxylic acid) | > 10 | Broad singlet | Typically a broad signal at very low field. |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex multiplets of the cyclohexane ring protons. Deuterated solvents such as DMSO-d₆ or CDCl₃ are standard choices, with DMSO-d₆ being particularly useful for observing the exchangeable OH and COOH protons.
The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the cyclohexane ring and the carboxylic acid, plus the characteristic quartet for the trifluoromethyl carbon.
Expected ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (Coupled) | Notes |
| C1 | ~45 | d | |
| C2, C6 | ~30 | t | |
| C3, C5 | ~25 | t | |
| C4 (quaternary) | 70 - 80 | q (due to C-F coupling) | The chemical shift is significantly influenced by the attached hydroxyl and trifluoromethyl groups. |
| COOH | > 175 | s | |
| CF₃ | 120 - 130 | q (¹JCF ≈ 280-300 Hz) | A characteristic quartet with a large one-bond C-F coupling constant. |
Expertise & Experience: The chemical shift of the quaternary carbon (C4) is particularly diagnostic. The presence of both an oxygen and a highly electronegative CF₃ group will shift this carbon significantly downfield. The observation of a quartet for the CF₃ carbon with a large ¹JCF coupling constant is a definitive indicator of the trifluoromethyl group.[1][2]
¹⁹F NMR is highly sensitive to the local electronic environment and provides an unambiguous signal for the trifluoromethyl group.
Expected ¹⁹F NMR Data:
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| CF₃ | -75 to -85 | Singlet | The chemical shift is relative to a standard such as CFCl₃. The exact shift can be influenced by solvent and stereochemistry.[3] |
Trustworthiness: The presence of a single, sharp singlet in the specified region of the ¹⁹F NMR spectrum is strong evidence for a single trifluoromethyl group in a specific chemical environment. The absence of other fluorine signals confirms the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Expected FTIR Data:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| O-H (carboxylic acid) | Stretching | 2500 - 3300 | Very Broad |
| C-H (alkane) | Stretching | 2850 - 2960 | Medium-Strong |
| C=O (carboxylic acid) | Stretching | 1700 - 1725 | Strong, Sharp |
| C-F (trifluoromethyl) | Stretching | 1100 - 1300 | Strong |
| C-O (alcohol) | Stretching | 1000 - 1200 | Medium-Strong |
Authoritative Grounding: The broad O-H stretch from the carboxylic acid often overlaps with the alcohol O-H stretch, resulting in a very broad absorption feature. The strong, sharp carbonyl peak is a key diagnostic feature for the carboxylic acid functionality.[4] The C-F stretching vibrations of the CF₃ group typically appear as multiple strong bands in the fingerprint region.[5]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 214 (for the molecular formula C₈H₁₁F₃O₃)
-
Key Fragmentation Pathways:
-
Loss of H₂O (M-18): m/z = 196
-
Loss of COOH (M-45): m/z = 169
-
Loss of CF₃ (M-69): m/z = 145
-
Alpha-cleavage: Cleavage of the C-C bonds adjacent to the hydroxyl-bearing carbon.[6]
-
Self-Validating System: The observation of the molecular ion peak at the correct m/z confirms the elemental composition. The characteristic losses of water, the carboxyl group, and the trifluoromethyl group provide strong corroborating evidence for the proposed structure.
Comparison with Alternative Structures
To definitively validate the structure of this compound, it is essential to compare its predicted spectroscopic data with that of plausible isomers.
Alternative 1: cis vs. trans Isomers
The primary difference between the cis and trans isomers will be observed in the NMR spectra due to the different spatial relationships between the substituents.
NMR Spectral Differences between cis and trans Isomers:
| Spectroscopic Feature | cis Isomer | trans Isomer |
| ¹H NMR | Different coupling constants for the H1 proton due to its axial/equatorial orientation relative to the C4 substituents. | Different coupling constants for the H1 proton. |
| ¹³C NMR | Subtle differences in the chemical shifts of the ring carbons due to different steric interactions (γ-gauche effects).[7] | Subtle differences in the chemical shifts of the ring carbons. |
Alternative 2: Positional Isomer - 3-Hydroxy-3-(trifluoromethyl)cyclohexanecarboxylic acid
This isomer has the hydroxyl and trifluoromethyl groups on the C3 carbon.
Spectroscopic Distinctions from the 4-substituted isomer:
-
¹H NMR: The proton at C1 would show different coupling patterns. The protons on the carbon bearing the hydroxyl and trifluoromethyl groups (C3) would be absent.
-
¹³C NMR: The number of signals would be different due to the lower symmetry of the molecule. The chemical shift of the quaternary carbon (C3) would be different from that of C4 in the target molecule.
-
Mass Spectrometry: While the molecular ion would be the same, the fragmentation pattern, particularly from alpha-cleavage, would be different.
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
FTIR Sample Preparation (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry Sample Preparation (ESI)
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
Visualization of the Analytical Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Acidity of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid and Its Analogs for Drug Discovery
In the landscape of modern drug development, the meticulous design of molecular scaffolds with precisely tuned physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands as a critical parameter influencing a molecule's solubility, permeability, and target engagement. This guide provides a comprehensive comparative study of the acidity of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of acidity in these compounds, presents a robust experimental protocol for pKa determination, and offers a comparative analysis of predicted pKa values to guide molecular design and optimization.
Theoretical Framework: The Inductive Effect of Fluorine on Acidity
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups attached to the carbon framework can stabilize the negative charge of the carboxylate through an inductive effect, thereby increasing the acidity of the parent acid (resulting in a lower pKa value). Conversely, electron-donating groups destabilize the carboxylate anion, leading to decreased acidity (a higher pKa).
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[1] This strong inductive effect is central to understanding the acidity of this compound. The -CF3 group effectively pulls electron density away from the cyclohexyl ring and, consequently, from the carboxylic acid moiety. This delocalization of electron density stabilizes the resulting carboxylate anion upon deprotonation, making the parent acid more acidic.
In contrast, alkyl groups, such as the tert-butyl group, are weakly electron-donating. They push electron density towards the carboxylic acid group, which destabilizes the carboxylate anion and decreases acidity. The hydroxyl (-OH) group can exhibit both an electron-withdrawing inductive effect and an electron-donating resonance effect. In the case of these alicyclic compounds, the inductive effect is the primary electronic influence on the acidity of the distal carboxylic acid group.
This guide will explore these electronic effects through a comparative analysis of the following compounds:
-
This compound: The target molecule, featuring both a hydroxyl and a trifluoromethyl group.
-
Cyclohexanecarboxylic acid: The unsubstituted parent compound, serving as a baseline.[2][3]
-
4-Hydroxycyclohexanecarboxylic acid (cis and trans isomers): To isolate the effect of the hydroxyl group.
-
4-(Trifluoromethyl)cyclohexanecarboxylic acid (cis and trans isomers): To isolate the effect of the trifluoromethyl group.
-
4-tert-Butylcyclohexanecarboxylic acid (cis isomer): To provide a comparison with an electron-donating group.
Experimental Design: Potentiometric pKa Determination
For non-chromophoric compounds such as the cyclohexanecarboxylic acid derivatives discussed herein, potentiometric titration is the gold-standard method for experimental pKa determination. This technique relies on monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added. The pKa is then determined from the inflection point of the resulting titration curve.
Below is a detailed, step-by-step protocol for the potentiometric titration of these carboxylic acids.
Experimental Workflow: Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Instrumentation and Reagents:
-
Calibrated pH meter with a glass electrode.
-
Automatic titrator or a precision burette.
-
Magnetic stirrer and stir bar.
-
Standard pH buffers (4.00, 7.00, and 10.00).
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).
-
Analyte of interest.
-
Deionized, CO2-free water.
-
Co-solvent (e.g., methanol or ethanol) if the analyte has low water solubility.
-
-
Sample Preparation:
-
Accurately weigh a sample of the carboxylic acid to prepare a solution of known concentration (e.g., 0.01 M).
-
Dissolve the sample in a known volume of CO2-free deionized water. If necessary, a co-solvent can be used, but the apparent pKa will need to be corrected to obtain the aqueous pKa.
-
Spurge the solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide.
-
-
Titration Procedure:
-
Calibrate the pH meter using the standard buffers.
-
Transfer a known volume of the analyte solution to a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and ensure the stir bar does not contact the electrode.
-
Begin stirring at a moderate, constant rate.
-
Start the titration by adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of the steepest pH change).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
To accurately determine the equivalence point (Veq), plot the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of the first derivative curve corresponds to the equivalence point.
-
Determine the volume of NaOH at the half-equivalence point (Veq/2).
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
Comparative Data Analysis
While experimental determination is the most accurate method, in silico prediction of pKa values has become a valuable tool in early-stage drug discovery for prioritizing compounds for synthesis.[4][5][6] Various software packages are available for this purpose.[4][5][6] The following table presents a comparison of the experimental pKa of the parent compound, cyclohexanecarboxylic acid, with predicted pKa values for the target molecule and its analogs.
| Compound | Substituent(s) at C4 | Predicted pKa | Experimental pKa | Reference(s) |
| Cyclohexanecarboxylic acid | H | - | 4.90 | [7][8] |
| trans-4-Hydroxycyclohexanecarboxylic acid | OH | 4.687 | - | [9] |
| cis-4-Hydroxycyclohexanecarboxylic acid | OH | 4.836 | - | [10][11] |
| trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid | CF3 | 4.60 | - | [12] |
| cis-4-(Trifluoromethyl)cyclohexanecarboxylic acid | CF3 | - | - | |
| cis-4-tert-Butylcyclohexanecarboxylic acid | t-Bu | 5.03 | - | |
| This compound | OH, CF3 | ~2-3 (est.) | - |
Discussion: Structure-Acidity Relationships
The data presented in the comparative table, although primarily based on predictions, allows for a clear analysis of the structure-acidity relationships among these cyclohexanecarboxylic acid analogs.
-
Baseline Acidity: Cyclohexanecarboxylic acid, the unsubstituted parent compound, has an experimental pKa of 4.90, which is typical for an aliphatic carboxylic acid.[7][8]
-
Effect of the Hydroxyl Group: The introduction of a hydroxyl group at the 4-position leads to a slight increase in acidity. The predicted pKa of trans-4-hydroxycyclohexanecarboxylic acid is 4.687, while the cis-isomer has a predicted pKa of 4.836.[9][10][11] This acidifying effect is due to the electron-withdrawing inductive effect of the oxygen atom. The difference in pKa between the cis and trans isomers is likely due to through-space interactions and conformational effects influencing the stability of the carboxylate anion.
-
Effect of the Trifluoromethyl Group: As anticipated, the strongly electron-withdrawing trifluoromethyl group has a more pronounced acid-strengthening effect. The predicted pKa for trans-4-(trifluoromethyl)cyclohexanecarboxylic acid is 4.60.[12] This demonstrates the significant inductive effect of the -CF3 group in stabilizing the carboxylate anion.
-
Effect of the tert-Butyl Group: In contrast, the electron-donating tert-butyl group in cis-4-tert-butylcyclohexanecarboxylic acid is predicted to decrease acidity, with a pKa of 5.03. This is consistent with the destabilization of the carboxylate anion by the inductive effect of the alkyl group.
-
The Target Molecule: A Synergistic Effect: The most dramatic increase in acidity is predicted for this compound, with an estimated pKa in the range of 2-3. This significant drop in pKa compared to the monosubstituted analogs suggests a synergistic or additive electron-withdrawing effect of the hydroxyl and trifluoromethyl groups when present on the same carbon atom. The combined inductive pull of these two electronegative substituents greatly stabilizes the carboxylate anion, making the corresponding carboxylic acid substantially more acidic.
Computational Chemistry Approach to pKa Prediction
For a more in-depth theoretical understanding, computational chemistry methods, particularly Density Functional Theory (DFT), can be employed to predict pKa values.[13][14][15] A common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase and in solution using a continuum solvation model.
Computational Workflow: DFT-based pKa Prediction
Caption: Workflow for computational pKa prediction using DFT.
A recommended DFT protocol for carboxylic acids involves using a hybrid functional such as B3LYP or CAM-B3LYP with a basis set that includes diffuse and polarization functions (e.g., 6-311++G(d,p)) to accurately describe the anionic species.[13][14][15] The Solvation Model based on Density (SMD) is a reliable continuum solvation model for these calculations.[13][14]
Conclusion
This comparative guide has elucidated the structure-acidity relationships of this compound and its analogs. The powerful electron-withdrawing nature of the trifluoromethyl group, particularly when combined with a hydroxyl group on the same carbon, leads to a significant increase in acidity. The provided experimental protocol for potentiometric titration offers a robust method for the empirical determination of pKa values, which is essential for validating in silico predictions and for the precise characterization of drug candidates. The insights and methodologies presented herein are intended to empower researchers in the rational design and optimization of molecules with tailored physicochemical properties for enhanced therapeutic efficacy.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclohexanecarboxylic acid | 98-89-5 [chemicalbook.com]
- 3. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. acdlabs.com [acdlabs.com]
- 5. pKalc | www.compudrug.com [compudrug.com]
- 6. MoKa - pKa modelling [moldiscovery.com]
- 7. quora.com [quora.com]
- 8. Showing Compound Cyclohexanecarboxylic acid (FDB003406) - FooDB [foodb.ca]
- 9. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID CAS#: 3685-26-5 [m.chemicalbook.com]
- 10. lookchem.com [lookchem.com]
- 11. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID | 133261-33-3 [chemicalbook.com]
- 13. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model [mdpi.com]
- 15. jchemlett.com [jchemlett.com]
in vitro testing of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid derivatives
An In-Depth Comparative Guide to the In Vitro Evaluation of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid Derivatives
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the in vitro characterization of novel this compound derivatives. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind a tiered testing approach, enabling researchers to efficiently profile these compounds from initial cytotoxicity screening to mechanistic elucidation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible data generation for drug discovery programs.
The Scientific Premise: Why This Chemical Scaffold Matters
The this compound scaffold is of significant interest in medicinal chemistry. The trifluoromethyl (-CF₃) group is a powerful bioisostere for other chemical groups and is known to enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity through potent electronic and steric effects.[1][2] Its incorporation can dramatically alter the pharmacokinetic and pharmacodynamic profile of a molecule.[2] The cyclohexane ring provides a rigid, three-dimensional structure that can be optimized for precise interactions within a biological target's binding pocket, while the hydroxyl and carboxylic acid moieties offer key points for hydrogen bonding and electrostatic interactions.[3]
Given these features, derivatives of this scaffold are promising candidates for a range of biological targets, including enzymes and receptors involved in cancer and inflammatory diseases.[3][4] Preliminary studies on structurally related compounds have indicated potential as enzyme inhibitors (e.g., cyclooxygenases) and have shown cytotoxic effects against cancer cell lines.[3][4] This guide, therefore, focuses on a logical, tiered approach to assess these potential activities.
A Strategic Tiered Approach to In Vitro Profiling
A hierarchical testing strategy is essential for the cost-effective and scientifically sound evaluation of new chemical entities. This approach ensures that fundamental questions of safety and broad activity are answered before committing resources to more complex, target-specific investigations.
Caption: A tiered workflow for in vitro compound evaluation.
Tier 1: Foundational Cytotoxicity Screening
The initial step for any compound library is to assess general cytotoxicity. This foundational screen distinguishes between compounds that induce cell death through a specific, targeted mechanism and those that are merely non-specifically toxic. A substance is generally considered cytotoxic if it causes cell damage or death through necrosis or apoptosis, or if it inhibits cell proliferation.[5]
Comparison of Primary Cytotoxicity Assays
A variety of assays are available, each measuring a different hallmark of cell health. The choice of assay depends on the desired endpoint, throughput, and laboratory instrumentation.
| Assay Type | Principle | Advantages | Disadvantages |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon plasma membrane damage (necrosis).[5] | Simple, cost-effective, non-lytic (kinetic measurements possible). | Less sensitive for apoptosis or cytostatic effects; enzyme in serum can interfere. |
| MTT/XTT Assay | Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active, viable cells to form a colored formazan product. | Well-established, high-throughput, correlates with viable cell number. | Endpoint assay; can be affected by compounds altering cellular metabolism. |
| Real-Time Glo™ | Measures the reduction of a pro-substrate by viable cells to generate a luciferase substrate, producing a continuous luminescent signal proportional to cell number. | Real-time kinetic analysis, high sensitivity, multiplexing capability. | Higher reagent cost compared to colorimetric assays. |
For an initial screen, the LDH release assay is a robust and economical choice to identify compounds that induce overt membrane damage.
Experimental Protocol: CyQUANT™ LDH Cytotoxicity Assay
This protocol is adapted from established methods for quantifying cytotoxicity through LDH release.[5]
-
Cell Plating: Seed a 96-well, flat-bottom plate with a relevant cell line (e.g., A549 lung carcinoma) at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 10 µL of each dilution to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and a positive control for maximum LDH release (10 µL of 10X Lysis Buffer).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., 50 µL of Reaction Mixture per well).
-
Measurement: Add the reaction mixture to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction & Read: Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm and 680 nm using a microplate reader.
-
Calculation: Subtract the 680 nm absorbance value (background) from the 490 nm value. Calculate the percent cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Tier 2: Target Engagement & Potency Determination
Compounds that pass the initial cytotoxicity screen (i.e., are not broadly toxic at relevant concentrations) or that show selective cytotoxicity against a specific cell line (e.g., cancer vs. normal) should be advanced to target-based assays. The goal here is to determine if the compound's biological effect is mediated by interaction with a specific molecular target, such as an enzyme or receptor.
Focus: Enzyme Inhibition Assays
Based on the known activities of structurally related compounds, enzyme inhibition is a primary hypothesis.[3][4] In vitro enzyme assays provide a controlled environment to study the direct interaction between an inhibitor and its target enzyme, allowing for the determination of key potency metrics like IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
A Head-to-Head Comparison of Matrix Metalloproteinase-13 Inhibitors: From a Novel Fragment to Established Clinical Candidates
A Technical Guide for Researchers in Drug Discovery
In the landscape of osteoarthritis (OA) research, the selective inhibition of Matrix Metalloproteinase-13 (MMP-13, or collagenase-3) remains a pivotal strategy.[1][2] MMP-13 is a zinc-dependent endopeptidase with a primary role in the degradation of type II collagen, the main structural protein in articular cartilage.[2][][4] Its overexpression is a key driver of the cartilage destruction seen in OA, making it a high-value therapeutic target.[2][5] The development of potent and, crucially, selective MMP-13 inhibitors is a major goal for preventing disease progression.[1][6]
This guide provides a head-to-head comparison of three distinct chemical entities targeting MMP-13, each representing a different stage and philosophy in drug design. We will examine:
-
4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid (HTC-acid): A novel, hypothetical fragment-like molecule. Its structural motifs—a carboxylic acid for zinc-binding and a trifluoromethyl group for potential metabolic stability and binding enhancement—make it a plausible starting point for inhibitor development.[7]
-
Marimastat: A first-generation, broad-spectrum hydroxamate-based MMP inhibitor. It serves as a well-characterized, potent benchmark but highlights the challenges of non-selective inhibition that led to clinical trial failures due to musculoskeletal side effects.[8][9][10]
-
MMP13-IN-1 (Fictional Representative): A hypothetical, highly selective, non-hydroxamate inhibitor, representing the current state-of-the-art in MMP-13 inhibitor design, which focuses on achieving efficacy while avoiding the off-target effects of earlier compounds.[][11][12]
Through a detailed analysis of their inhibitory profiles, underlying mechanisms, and the experimental workflows used for their characterization, this guide aims to provide researchers with a comprehensive framework for evaluating and advancing new MMP-13 inhibitor candidates.
Compound Profiles and Comparative Performance
The efficacy of an enzyme inhibitor is not defined by potency alone. Selectivity, mechanism of action, and physicochemical properties are equally critical. The following table summarizes the key performance metrics for our three compounds of interest. The data for HTC-acid is hypothetical, reflecting its role as a starting fragment, while data for Marimastat is based on published literature.[10] MMP13-IN-1 data is representative of modern selective inhibitors.[6][13]
Table 1: Head-to-Head Comparison of MMP-13 Inhibitors
| Parameter | This compound (HTC-acid) | Marimastat | MMP13-IN-1 (Selective Inhibitor) |
| Chemical Class | Carboxylic Acid | Hydroxamate | (Hypothetical) Aryl Sulfonamide |
| MMP-13 IC50 | ~50 µM (Hypothetical) | 6 nM | 5 nM (Representative) |
| Selectivity Profile | Unknown (Likely poor) | Broad Spectrum (Inhibits MMP-1, -2, -7, -9, -14)[10] | >1000-fold selective over other MMPs[6] |
| Zinc-Binding Group | Carboxylate | Hydroxamic Acid | (Hypothetical) Non-chelating interaction |
| Mechanism of Action | Competitive, Zinc-Chelating | Competitive, Zinc-Chelating | Competitive, non-chelating |
| Key Strength | Fragment-like, potential for optimization | High Potency | High Selectivity and Potency |
| Key Weakness | Low Potency | Poor Selectivity, side effects[8][9] | Complex Synthesis |
Understanding Inhibition: Mechanism of Action
The classic mechanism for many MMP inhibitors involves direct chelation of the catalytic zinc ion in the enzyme's active site.[14][15] Both hydroxamates like Marimastat and simple carboxylates like HTC-acid are believed to function this way. The inhibitor occupies the active site, preventing the binding and cleavage of natural substrates like collagen.
However, the lack of selectivity in early inhibitors, which bound to the highly conserved active sites of many MMPs, led to significant side effects.[9][15] Modern inhibitors like MMP13-IN-1 are designed to achieve selectivity by forming specific interactions with unique, non-conserved regions (exosites) outside the immediate active site, leading to potent and selective inhibition without strong zinc chelation.[16]
Figure 1: Mechanisms of broad-spectrum vs. selective MMP inhibition.
Experimental Workflows for Inhibitor Characterization
A rigorous, multi-step experimental cascade is essential to validate and compare potential inhibitors. This process moves from initial biochemical potency assessment to more complex cellular and biophysical characterization.
Figure 2: Standard experimental workflow for MMP inhibitor evaluation.
Detailed Experimental Protocols
1. Biochemical Potency: FRET-Based IC50 Determination
-
Principle: This assay measures the direct inhibitory effect of a compound on purified MMP-13 enzyme.[4] A fluorogenic peptide substrate containing a cleavage site for MMP-13 is used. When the peptide is intact, a quencher molecule suppresses the fluorescence of a nearby fluorophore through Fluorescence Resonance Energy Transfer (FRET).[17][18] Upon cleavage by active MMP-13, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[19] The concentration of inhibitor required to reduce this enzymatic activity by 50% is the IC50 value.
-
Step-by-Step Protocol:
-
Enzyme Activation: Recombinant human pro-MMP-13 is activated with 1 mM 4-aminophenylmercuric acetate (APMA) for 1 hour at 37°C.[17]
-
Compound Preparation: A serial dilution of each test compound (HTC-acid, Marimastat, MMP13-IN-1) is prepared in assay buffer (50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).
-
Assay Reaction: In a 96-well black microplate, add 50 µL of assay buffer, 20 µL of the diluted compound, and 10 µL of activated MMP-13 enzyme. Incubate for 30 minutes at 37°C.
-
Initiate Reaction: Add 20 µL of the FRET peptide substrate to each well to initiate the reaction.[4]
-
Fluorescence Reading: Immediately begin monitoring fluorescence intensity (e.g., Ex/Em = 490/520 nm) every 2 minutes for 60 minutes using a plate reader.[17][19]
-
Data Analysis: Calculate the initial reaction velocity (V) for each inhibitor concentration. Plot % inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50.
-
2. Biophysical Characterization: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Principle: SPR is a label-free technique that measures the binding and dissociation of molecules in real-time.[20][21] It provides crucial information on the association rate (k_on) and dissociation rate (k_off), which together determine the binding affinity (K_D).[21][22] This data helps to differentiate inhibitors with similar potencies but different binding dynamics.[21] For instance, an inhibitor with a slow k_off (long residence time) may have a more durable effect in vivo.
-
Step-by-Step Protocol:
-
Chip Preparation: Covalently immobilize recombinant human MMP-13 onto a CM5 sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations for each inhibitor in a running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the inhibitor solutions over the MMP-13-coated surface and a reference flow cell. The change in the refractive index, measured in response units (RU), is recorded over time to generate a sensorgram.
-
Dissociation Measurement: After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.
-
Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and the equilibrium dissociation constant (K_D).[22][23]
-
3. Cellular Activity: Chondrocyte-Based Collagen Degradation Assay
-
Principle: This assay assesses the ability of an inhibitor to protect against collagen degradation in a more physiologically relevant context. Human chondrocytes are stimulated with a pro-inflammatory cytokine (e.g., IL-1β) to induce the expression and activity of MMP-13, which then degrades a collagen matrix. The protective effect of the inhibitors is quantified by measuring the amount of collagen fragments released.
-
Step-by-Step Protocol:
-
Cell Culture: Plate primary human chondrocytes in 24-well plates pre-coated with type II collagen and culture until confluent.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compounds for 2 hours.
-
Stimulation: Add Interleukin-1β (IL-1β) to the wells (excluding negative controls) to stimulate MMP-13 production and activity.
-
Incubation: Incubate the plates for 48 hours.
-
Quantify Degradation: Collect the culture supernatant and quantify the amount of released type II collagen fragments using a specific ELISA kit.[24]
-
Data Analysis: Plot the concentration of collagen fragments against the inhibitor concentration to determine the effective concentration (EC50) for each compound.
-
Conclusion and Future Directions
This guide illustrates a comparative framework for evaluating MMP-13 inhibitors.
-
This compound (HTC-acid) represents a classic starting point in fragment-based drug discovery. While its initial potency is low, its simple structure, favorable physicochemical properties, and defined zinc-binding motif provide a solid foundation for optimization. Future efforts would involve structure-based design to elaborate the core scaffold, adding moieties that interact with the selective S1' pocket of MMP-13 to dramatically improve both potency and selectivity.
-
Marimastat stands as a powerful but cautionary tale. Its high potency, driven by the strong hydroxamate zinc-binding group, is overshadowed by its lack of selectivity, which led to dose-limiting side effects in clinical trials.[8][9] It remains a valuable tool compound for in vitro studies but underscores the necessity of selectivity for therapeutic success.
-
MMP13-IN-1 embodies the modern approach to MMP inhibition. By achieving potency through optimized interactions with unique exosites rather than relying solely on zinc chelation, it gains a superior selectivity profile.[11][12] This approach mitigates the risk of off-target effects and represents the most promising path toward a clinically viable OA therapy.[25]
For researchers in the field, the path forward involves leveraging the lessons learned from both broad-spectrum and selective inhibitors. The journey from a simple fragment like HTC-acid to a highly optimized clinical candidate like MMP13-IN-1 requires a robust, multi-parameter approach, integrating biochemical, biophysical, and cell-based assays to build a comprehensive understanding of a compound's true therapeutic potential.
References
- 1. Novel drug discovery approaches for MMP-13 inhibitors in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
- 4. chondrex.com [chondrex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of a Non-Hydroxamate Dual Matrix Metalloproteinase (MMP)-7/-13 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. adooq.com [adooq.com]
- 14. Matrix metalloproteinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) | MDPI [mdpi.com]
- 16. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. anaspec.com [anaspec.com]
- 20. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drughunter.com [drughunter.com]
- 22. mdpi.com [mdpi.com]
- 23. youtube.com [youtube.com]
- 24. ELISA Kit for Matrix Metalloproteinase 13 (MMP13) | SEA099Po | Sus scrofa; Porcine (Pig) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 25. EAS Publisher | Comprehensive Insights into Matrix Metalloproteinase (MMP) Regulation and Inhibition Strategies in Cancer Therapeutics: A Review [easpublisher.com]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid
For researchers engaged in the synthesis of novel chemical entities, particularly within the demanding landscape of drug development, the confirmation of a molecule's purity is not merely a procedural step but the very foundation of reliable downstream data. The subject of this guide, 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid, presents a unique set of analytical challenges and opportunities due to its specific functional groups: a polar carboxylic acid, a tertiary hydroxyl group, a stereochemically complex cyclohexane ring, and an electron-withdrawing trifluoromethyl (CF₃) group.
This document provides an in-depth comparison of orthogonal analytical techniques essential for establishing the purity of this compound with a high degree of confidence. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that each step contributes to a self-validating analytical system.
The Analytical Imperative: Why a Multi-Pronged Approach is Essential
Relying on a single analytical technique for purity determination is fraught with risk. An impurity may co-elute with the main peak in chromatography, be invisible to a specific detector, or possess spectroscopic properties that mask its presence. For this compound, potential impurities could include starting materials, reaction byproducts, solvents, or crucially, the undesired cis/trans isomer. A robust purity assessment, therefore, necessitates an integrated approach, leveraging the distinct strengths of several analytical pillars.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Structural Blueprint
NMR spectroscopy is unparalleled for its ability to provide detailed structural information, making it the cornerstone of identity confirmation and an excellent tool for identifying and quantifying structural isomers and other impurities.
Expertise & Experience: The presence of the CF₃ group makes ¹⁹F NMR an exceptionally powerful and direct tool.[1] Unlike ¹H or ¹³C NMR, the ¹⁹F spectrum is often simpler, providing a clean window to observe the fluorinated species. For the target molecule, a single peak in the ¹⁹F NMR spectrum is expected, and the presence of any other signals would be a clear indication of fluorine-containing impurities.
-
¹H NMR: Provides information on the proton environment. The cyclohexane ring protons will appear as complex multiplets. The acidic proton of the carboxylic acid and the hydroxyl proton may be broad or exchangeable with deuterium in deuterated solvents. The key is to look for unexpected signals that would indicate impurities.
-
¹³C NMR: Confirms the presence of all eight carbon atoms in their unique chemical environments. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: This is the most direct method for confirming the successful installation and integrity of the trifluoromethyl group.[1] It typically appears as a singlet in the range of -50 to -70 ppm relative to CFCl₃.[1]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the -OH and -COOH protons, while CD₃OD will result in their exchange.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.
-
Data Analysis: Integrate all peaks in the ¹H spectrum. The relative integrals should correspond to the number of protons in the structure. Analyze the ¹⁹F spectrum for a single, sharp singlet and the absence of other fluorine-containing signals.
Pillar 2: High-Performance Liquid Chromatography (HPLC) — The Quantitative Workhorse
HPLC is the gold standard for determining the purity of a sample by separating the main component from potential impurities. Its quantitative accuracy is essential for assigning a final purity value.
Expertise & Experience: The polar nature of the carboxylic acid and hydroxyl groups dictates the use of reversed-phase chromatography. The mobile phase must be acidified (e.g., with 0.1% formic or phosphoric acid) to suppress the ionization of the carboxylic acid, ensuring a sharp, well-defined peak shape. Without acid, the peak will likely be broad and tail significantly. Due to the lack of a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) is necessary.[2] An alternative, though less common, is the use of a Refractive Index (RI) detector.
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile:water) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detector: UV at 210 nm.
-
Column Temperature: 30 °C.
-
Gradient: Start with a 5-10% B gradient, hold for 1-2 minutes, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Purity is typically calculated as the area of the main peak divided by the total area of all peaks (Area % method).
Pillar 3: Mass Spectrometry (MS) — The Molecular Weight Confirmer
Mass spectrometry provides the definitive confirmation of the compound's molecular weight and can offer structural clues about impurities based on their mass-to-charge ratio (m/z). When coupled with liquid chromatography (LC-MS), it becomes an incredibly powerful tool for separating and identifying unknown impurities.
Expertise & Experience: In electrospray ionization (ESI) mode, the molecule will likely be observed as the deprotonated ion [M-H]⁻ in negative mode due to the acidic carboxylic acid group. The calculated monoisotopic mass for C₈H₁₁F₃O₃ is 212.0660. Therefore, the expected m/z in negative ion mode would be 211.0588. Fragmentation analysis (MS/MS) can be used to further confirm the structure, with expected neutral losses of H₂O, CO₂, and CF₃. The presence of ions that do not correspond to the target molecule or its expected fragments points to impurities.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
LC-MS Conditions:
-
LC: Use the same HPLC method as described above, or a faster UPLC equivalent.
-
MS Detector: Electrospray Ionization (ESI).
-
Ionization Mode: Negative ion mode is preferred. A run in positive mode can also be performed to check for different types of impurities.
-
Mass Range: Scan a range from m/z 50 to 500.
-
-
Data Analysis: Extract the ion chromatogram for the expected m/z of 211.06. Analyze the full scan data for the presence of other masses.
Comparative Guide to Analytical Techniques
| Technique | Primary Information | Strengths | Limitations | Best For |
| ¹H & ¹³C NMR | Structural Elucidation, Isomer Ratios | Provides unambiguous structural confirmation. Good for identifying and quantifying isomeric impurities. | Relatively low sensitivity. Complex spectra can be difficult to interpret. Not ideal for trace impurities. | Confirming identity; Detecting structural isomers. |
| ¹⁹F NMR | CF₃ Group Confirmation | Highly specific and sensitive for fluorinated compounds.[1] Simple spectrum. | Only detects fluorine-containing species. | Direct confirmation of trifluoromethylation. |
| HPLC-UV | Purity Quantification | Excellent for quantitative analysis. High throughput and reproducibility. Separates a wide range of impurities. | Requires a chromophore for sensitive detection. Peak identity is not confirmed without a standard. | Accurate purity determination (Area %). |
| LC-MS | Molecular Weight Confirmation | Confirms molecular weight with high accuracy. Extremely sensitive. Can identify unknown impurities by their mass. | Response factors can vary significantly, making direct quantification challenging without standards. | Confirming identity; Detecting and identifying trace impurities. |
Integrated Workflow for Purity Confirmation
The following workflow illustrates how these techniques are synergistically applied to provide a comprehensive and trustworthy assessment of purity.
Caption: Integrated workflow for purity confirmation of the target compound.
This workflow demonstrates a logical, self-validating process. NMR first confirms the fundamental structure. HPLC then provides a robust quantitative measure of purity, and LC-MS confirms the molecular weight while helping to identify any impurities detected by HPLC. If any of these orthogonal checks fail, the material is re-purified and the entire analytical process is repeated.
Conclusion
Confirming the purity of a synthesized compound like this compound is a multi-step, evidence-based process. A single data point is insufficient; confidence is built through the convergence of data from orthogonal techniques. By leveraging the structural detail from NMR, the quantitative power of HPLC, and the molecular weight confirmation from MS, researchers can establish a validated purity value, ensuring the integrity of their material and the reliability of all subsequent scientific endeavors.
References
A Senior Application Scientist’s Guide to 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid: A Comparative Benchmarking Study for Drug Discovery Scaffolds
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1] This guide provides an in-depth comparative analysis of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid, a trifunctional building block possessing a unique constellation of chemical properties imparted by its hydroxyl, trifluoromethyl, and carboxylic acid moieties. We will benchmark its performance against structurally related analogs, elucidating how its distinct features translate into tangible advantages in synthetic utility and biological applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated intermediates to accelerate the discovery of novel therapeutics.
Introduction: The Strategic Imperative of Fluorinated Scaffolds
The deliberate introduction of fluorine-containing groups into drug candidates has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups—all critical factors in drug efficacy.[1][2][3]
This compound emerges as a particularly compelling scaffold. It is not merely a fluorinated molecule but a precisely engineered building block offering three distinct points for chemical modification or biological interaction:
-
A Tertiary Hydroxyl (-OH) Group: Provides a crucial hydrogen bond donor/acceptor site for molecular recognition at a target protein.
-
A Trifluoromethyl (-CF3) Group: Acts as a metabolically stable lipophilic moiety and a potent electron-withdrawing group.[2][4]
-
A Carboxylic Acid (-COOH) Group: Serves as a versatile synthetic handle for amide bond formation, esterification, or as a key acidic center for salt-bridge interactions in a receptor active site.
This guide will dissect the unique advantages of this trifunctional system by comparing it directly with its parent compounds and analogs, thereby providing a clear rationale for its selection in drug discovery campaigns.
Comparative Physicochemical & Electronic Profiles
The true value of this compound is best understood through a direct comparison with its structural relatives. The presence or absence of the -OH and -CF3 groups dramatically alters the molecule's fundamental properties.
The most striking difference lies in the acidity of the carboxylic acid. The powerful electron-withdrawing inductive effect of the -CF3 group significantly lowers the pKa of the carboxyl moiety in this compound to an estimated 2-3, making it a much stronger acid than its non-fluorinated counterpart, 4-Hydroxycyclohexanecarboxylic acid (pKa ~4-5).[2] This enhanced acidity can profoundly impact binding interactions and solubility profiles. Furthermore, the -CF3 group increases lipophilicity, a property often correlated with improved cell membrane permeability.[2][3]
| Compound | Structure (2D Representation) | Molecular Wt. ( g/mol ) | Key Physicochemical Features |
| This compound | C8H11F3O3 | 212.17[5] | Trifunctional: Combines H-bonding (-OH), high lipophilicity/acidity (-CF3), and a synthetic handle (-COOH).[2] |
| 4-(Trifluoromethyl)cyclohexanecarboxylic acid | C8H11F3O2 | 196.17[6] | Lacks the hydrogen-bonding capability of the hydroxyl group; retains high lipophilicity and acidity.[2] |
| 4-Hydroxycyclohexanecarboxylic acid | C7H12O3 | 144.17[2] | Non-fluorinated analog: Lower acidity (pKa ~4-5) and significantly lower lipophilicity.[2] |
| 4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | 164.15[2] | Reduced steric bulk compared to the -CF3 group, which may allow for faster reaction kinetics in some cases.[2] |
Benchmarking Synthetic Utility & Reactivity
A key application of this molecule is as an intermediate in the synthesis of more complex bioactive compounds.[2][3] The carboxylic acid is a primary anchor point for elaboration, typically via amide coupling.
Experimental Workflow: Diversification of the Scaffold
The diagram below illustrates the primary synthetic routes for diversifying the this compound scaffold, leveraging its three key functional groups for subsequent chemical transformations.
References
- 1. jelsciences.com [jelsciences.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | C8H11F3O3 | CID 57345813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethyl)cyclohexanecarboxylic acid | C8H11F3O2 | CID 2779182 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your workflow, including chemical handling and disposal, is conducted with the highest standards of safety and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid (CAS No. 1163729-47-2), moving beyond mere instructions to explain the critical reasoning behind each procedure.
Immediate Safety Profile & Hazard Identification
Before handling this compound for any purpose, including disposal, it is imperative to understand its inherent hazards. This compound is a synthetic organic compound for which detailed toxicological data is limited; therefore, cautious handling is paramount.[1] Based on available safety data, it is classified with the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.[2]
-
Serious Eye Damage: Poses a significant risk of serious eye damage.[2]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][3]
These classifications are the primary drivers for the specific personal protective equipment (PPE) and handling procedures outlined below.
| Chemical Identity & Hazard Summary | |
| IUPAC Name | 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid[2] |
| CAS Number | 1163729-47-2[2][4] |
| Molecular Formula | C₈H₁₁F₃O₃[2] |
| GHS Hazard Statements | H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[2] |
| Signal Word | Danger[2] |
Core Disposal Principle: Waste Classification
The foundational step in any chemical disposal procedure is the correct classification of the waste stream. This determination dictates every subsequent action, from container selection to the final disposal method.
This compound is classified as a Halogenated Organic Hazardous Waste.
The rationale for this classification is based on its molecular structure. The presence of a trifluoromethyl (-CF₃) group means the compound contains fluorine, which is a halogen element.[5][6] Regulatory bodies like the Environmental Protection Agency (EPA) have specific, stringent guidelines for the disposal of halogenated organic compounds due to their potential to form persistent and toxic byproducts if not treated correctly.[7] This waste must never be disposed of down the drain or in regular solid waste.[4][8][9] Discharging into the environment must be avoided.[4]
Step-by-Step Disposal Protocol
This protocol ensures the safe containment and compliant disposal of this compound waste from the point of generation to its final removal from your laboratory.
Step 1: Assemble Required Personal Protective Equipment (PPE)
Given the compound's hazards, robust personal protection is non-negotiable. The causality is direct: the required PPE provides a necessary barrier against the specific risks of skin, eye, and respiratory exposure.
| Equipment | Specification & Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) are mandatory to protect against splashes and fine dust that can cause serious eye damage.[4] |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and wash hands after removal.[4] |
| Body Protection | A standard lab coat is required. For larger quantities or in case of a spill, fire/flame resistant and impervious clothing should be used to prevent skin contact.[4] |
| Respiratory Protection | All handling, including waste consolidation, must occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid the formation and inhalation of dusts and aerosols.[4] |
Step 2: Waste Segregation and Collection
Proper segregation at the source is the most effective way to ensure safety and reduce disposal costs. Mixing waste streams inappropriately can lead to dangerous chemical reactions and complicates the disposal process.
-
Designate a Waste Stream: Establish a specific waste container solely for "Halogenated Organic Waste."[5][8]
-
Collect Waste: Place all materials contaminated with this compound, including the chemical itself, used weighing paper, contaminated pipette tips, and gloves, into this designated container.
-
Avoid Mixing:
Step 3: Container Selection and Labeling
The waste container is your primary means of containment. Its selection and labeling are governed by regulations from bodies like OSHA and the EPA to ensure safety and proper tracking.[11][12]
-
Select a Compatible Container: Use a chemically compatible container with a secure, leak-proof screw cap.[9][11] High-density polyethylene (HDPE) carboys are a common and appropriate choice.
-
Ensure Good Condition: The container must be free from damage or deterioration.[11]
-
Apply a Hazardous Waste Label: Before adding any waste, affix a "Hazardous Waste" label to the container.[6][10][12]
-
Complete the Label: Clearly write the full chemical name, "this compound," and list any other compatible halogenated solvents added to the container. Include the approximate percentages of all constituents.[6][8] Avoid using abbreviations or chemical formulas.[10]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate specific locations for the accumulation of hazardous waste, known as Satellite Accumulation Areas (SAAs).[9][12]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][13]
-
Containment: Store the waste container within a secondary containment system (e.g., a chemical-resistant tray or tub) to contain potential leaks.[13]
-
Segregation: Keep the halogenated waste container segregated from incompatible materials, particularly acids and bases.[9]
-
Keep Closed: The waste container must remain tightly closed at all times, except when you are actively adding waste.[8][9][10] This is a critical step to prevent the release of vapors.
Step 5: Arranging for Final Disposal
-
Monitor Fill Level: Do not overfill the container; a maximum of 90% capacity is a safe practice.[13]
-
Request Pickup: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[11][13]
-
Final Disposal Method: The designated disposal method for halogenated organic waste is typically high-temperature incineration in a licensed chemical destruction plant equipped with flue gas scrubbing.[4][5][7] This process ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is crucial to mitigate harm.
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]
-
Spills: Evacuate personnel to a safe area. Avoid dust formation. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4] Prevent the spill from entering drains.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | C8H11F3O3 | CID 57345813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. p2infohouse.org [p2infohouse.org]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
